1-Chloro-2,3,3-trifluorocyclobutene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2,3,3-trifluorocyclobutene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3/c5-2-1-4(7,8)3(2)6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBUBNMKBVNZBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C1(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219526 | |
| Record name | 1-Chloro-2,3,3-trifluorocyclobutene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-62-2 | |
| Record name | 1-Chloro-2,3,3-trifluorocyclobutene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2,3,3-trifluorocyclobutene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-2,3,3-trifluorocyclobutene | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Chloro-2,3,3-trifluorocyclobutene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rising Prominence of Fluorinated Scaffolds
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, have led to the development of numerous successful drugs and advanced materials.[1][2] Among the diverse array of fluorinated building blocks, small, strained ring systems like cyclobutanes have garnered significant attention. Their rigid, three-dimensional structures offer a valuable scaffold for the precise spatial arrangement of functional groups, a critical aspect in the design of bioactive molecules. This guide provides a comprehensive technical overview of a particularly interesting and versatile fluorinated building block: 1-Chloro-2,3,3-trifluorocyclobutene.
Introduction to this compound
This compound, with the chemical formula C₄H₂ClF₃, is a halogenated cyclobutene derivative.[3] Its structure, featuring a strained four-membered ring, a reactive vinyl chloride moiety, and a gem-difluoro group, makes it a valuable intermediate for a variety of chemical transformations. The presence of both chlorine and fluorine atoms provides orthogonal reactivity, allowing for selective functionalization at different positions of the cyclobutene ring. This versatility makes it a promising starting material for the synthesis of more complex fluorinated molecules with potential applications in drug discovery and materials science.[4][5]
Synthesis of this compound: A Two-Step Approach
The most common and practical synthesis of this compound proceeds through a two-step sequence starting from the readily available monomer, chlorotrifluoroethylene (CTFE).[6]
Step 1: Thermal Dimerization of Chlorotrifluoroethylene to 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane
The first step involves the [2+2] cycloaddition of chlorotrifluoroethylene to form 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. This reaction is typically carried out at elevated temperatures and pressures.
Experimental Protocol: Thermal Dimerization of Chlorotrifluoroethylene
Materials:
-
Chlorotrifluoroethylene (CTFE)
-
High-pressure autoclave or sealed tube reactor
Procedure:
-
A high-pressure autoclave is charged with liquefied chlorotrifluoroethylene.
-
The reactor is sealed and heated to a temperature in the range of 150-250 °C. The pressure inside the reactor will increase significantly due to the vaporization of CTFE and the progress of the reaction.
-
The reaction is maintained at the elevated temperature for a period of several hours to ensure complete conversion. The exact time and temperature may need to be optimized depending on the scale of the reaction and the specific equipment used.
-
After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully vented.
-
The crude product, a mixture of cis- and trans-1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane, is collected.
-
Purification of the product can be achieved by fractional distillation.
Causality Behind Experimental Choices:
-
High Temperature and Pressure: The thermal [2+2] cycloaddition of alkenes is a pericyclic reaction that is often symmetry-forbidden under thermal conditions for non-fluorinated alkenes. However, for highly fluorinated alkenes like CTFE, the reaction proceeds, likely through a stepwise diradical mechanism. The high temperature provides the necessary activation energy to initiate the reaction, while the high pressure increases the concentration of the gaseous reactant, thereby increasing the reaction rate.
-
Inert Reactor: The reaction should be carried out in an inert atmosphere to prevent side reactions, such as oxidation.
Step 2: Dehydrochlorination of 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane
The second step involves the selective removal of one molecule of hydrogen chloride (HCl) from the dichlorinated cyclobutane intermediate to introduce the double bond and yield this compound. This elimination reaction is typically achieved using a suitable base or a metal-mediated reduction. A common method involves the use of zinc dust in a protic solvent.[7]
Experimental Protocol: Dehydrochlorination with Zinc
Materials:
-
1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane
-
Zinc dust
-
Methanol or Ethanol
-
Zinc chloride (catalytic amount)
Procedure:
-
A three-necked round-bottomed flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
The flask is charged with zinc dust and a catalytic amount of zinc chloride in methanol.
-
The mixture is heated to reflux with vigorous stirring.
-
A solution of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane in methanol is added dropwise from the dropping funnel.
-
The reaction is monitored by gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the excess zinc and zinc salts.
-
The filtrate, containing the product, is carefully distilled to isolate this compound. The low boiling point of the product requires careful handling to avoid losses.
Causality Behind Experimental Choices:
-
Zinc Dust: Zinc is an effective reducing agent for the dehalogenation of vicinal dihalides. In this case, it facilitates the elimination of two chlorine atoms as zinc chloride.
-
Protic Solvent: A protic solvent like methanol or ethanol is used to protonate the intermediate carbanion formed during the reaction, leading to the formation of the alkene.
-
Catalytic Zinc Chloride: The addition of a catalytic amount of zinc chloride can help to activate the zinc dust and initiate the reaction.
Caption: Synthetic pathway to this compound.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₄H₂ClF₃ | [3] |
| Molecular Weight | 142.51 g/mol | [3] |
| CAS Number | 694-62-2 | [3] |
| Appearance | Colorless liquid | |
| Boiling Point | ~70-72 °C | |
| Density | ~1.4 g/mL |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a multiplet in the aliphatic region corresponding to the two protons on the cyclobutane ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbon atoms of the cyclobutene ring, with the chemical shifts influenced by the attached halogen atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this compound, and it will exhibit complex splitting patterns due to the coupling between the non-equivalent fluorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=C double bond, C-H, C-F, and C-Cl bonds.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and fluorine atoms.
Reactivity and Synthetic Potential
The reactivity of this compound is governed by the interplay of its functional groups: the vinyl chloride, the double bond, and the C-F bonds.
Nucleophilic Substitution:
The chlorine atom on the double bond is a vinylic halide. Vinylic halides are generally less reactive towards nucleophilic substitution than their alkyl halide counterparts due to the increased strength of the C-Cl bond and the steric hindrance of the double bond.[1] However, under forcing conditions or with the use of specific catalysts, nucleophilic substitution at this position may be possible. For example, reaction with strong nucleophiles like sodium methoxide could potentially lead to the corresponding methoxy derivative, although this may also promote elimination reactions.[8]
Caption: General scheme for nucleophilic substitution.
Cycloaddition Reactions:
The electron-deficient double bond in this compound makes it a potential dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions).[8][9] The presence of electron-withdrawing fluorine and chlorine atoms enhances its reactivity towards electron-rich dienes. This provides a powerful tool for the construction of complex, fluorinated polycyclic systems.
Caption: Diels-Alder reaction with this compound.
Applications in Drug Development and Medicinal Chemistry
Fluorinated cyclobutane derivatives are increasingly recognized as valuable building blocks in drug discovery.[4][5] The rigid cyclobutane scaffold can serve as a bioisostere for other cyclic or acyclic moieties, improving the pharmacokinetic and pharmacodynamic properties of a drug candidate.
While direct applications of this compound in the synthesis of specific FDA-approved drugs are not extensively documented in the readily available literature, its potential is significant. It can serve as a precursor for the synthesis of a variety of functionalized fluorinated cyclobutanes, which in turn can be incorporated into larger molecules.
A particularly promising area is the synthesis of carbocyclic nucleoside analogs .[2][4][10] These compounds, where the furanose ring of a natural nucleoside is replaced by a cyclobutane or cyclopentane ring, often exhibit potent antiviral activity. The fluorinated cyclobutane moiety can enhance the metabolic stability and alter the binding affinity of these analogs to viral enzymes. This compound, through a series of functional group manipulations, could be a key starting material for the construction of novel carbocyclic nucleoside analogs with potential activity against viruses such as HIV, hepatitis B, and herpes.[5]
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable fluorinated building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis from chlorotrifluoroethylene is a practical two-step process. The unique combination of a strained ring, a reactive double bond, and multiple halogen atoms provides a rich platform for the construction of complex molecular architectures. While its direct application in drug development is an area that warrants further exploration, its potential as a precursor to novel carbocyclic nucleoside analogs and other bioactive molecules is undeniable. As the demand for sophisticated fluorinated compounds continues to grow, the importance of versatile intermediates like this compound is set to increase.
References
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Bessières, M., Chevrier, F., Roy, V., & Agrofoglio, L. A. (2015). Recent progress for the synthesis of selected carbocyclic nucleosides. Future Medicinal Chemistry, 7(13), 1809–1828. [Link]
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Organic Syntheses. (n.d.). 1,1-Dichloro-2,2-difluoroethylene. [Link]
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University of Calgary. (n.d.). Nucleophilic Substitution Reactions. [Link]
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Wang, Z., et al. (2022). Catalytic asymmetric synthesis of carbocyclic C-nucleosides. Nature Communications, 13(1), 7293. [Link]
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Research and Reviews. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. [Link]
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Molecules. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]
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European Patent Office. (2020). Method for producing 1-chloro-2,3,3-trifluoropropene. EP 3263544 B1. [Link]
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European Patent Office. (2020). METHOD FOR PRODUCING 1-CHLORO-2,3,3-TRIFLUOROPROPENE. EP 3263544 B1. [Link]
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Organic Syntheses. (n.d.). 1-Chloro-N,N,2-trimethylpropenylamine. [Link]
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DTIC. (n.d.). THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS. [Link]
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Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
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Chemistry LibreTexts. (2022). 14.5: Characteristics of the Diels-Alder Reaction. [Link]
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NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Applications of 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane in Industry. [Link]
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An In-Depth Technical Guide to 1-Chloro-2,3,3-trifluorocyclobutene: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-2,3,3-trifluorocyclobutene, a fluorinated carbocycle of significant interest in synthetic and medicinal chemistry. The guide details its chemical identity, structure, and physicochemical properties. While specific, detailed synthetic protocols and extensive reactivity data for this particular molecule are not widely published, this document synthesizes available information on related fluorinated cyclobutenes to infer potential synthetic strategies and reactive behaviors. The guide also explores the broader context of fluorinated four-membered rings in drug discovery, highlighting their growing importance as valuable building blocks for creating novel therapeutic agents.
Core Identification and Chemical Structure
CAS Number: 694-62-2[1]
Molecular Formula: C₄H₂ClF₃[1]
Molecular Weight: 142.51 g/mol [1]
IUPAC Name: this compound[2]
Synonyms: 1-chloro-2,3,3-trifluorocyclobut-1-ene[2]
The structure of this compound is characterized by a four-membered carbocyclic ring containing a double bond. One of the sp²-hybridized carbon atoms is substituted with a chlorine atom, while the other is bonded to a fluorine atom. One of the adjacent sp³-hybridized carbon atoms is geminally difluorinated. This arrangement of halogens on the strained cyclobutene ring imparts unique electronic and steric properties, making it a potentially valuable synthon.
Structural Representation:
Caption: 2D Structure of this compound
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for designing reaction conditions and for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₄H₂ClF₃ | [2] |
| Molecular Weight | 142.51 g/mol | [1] |
| CAS Number | 694-62-2 | [1] |
| IUPAC Name | This compound | [2] |
Synthesis Strategies: An Inferential Approach
[2+2] Cycloaddition Reactions
A plausible and widely used method for constructing four-membered rings is the [2+2] cycloaddition of two olefinic components. In the context of synthesizing this compound, a potential route could involve the cycloaddition of a trifluoroethylene derivative with a chloro-substituted alkene.
Hypothetical Synthetic Pathway:
Caption: Hypothetical [2+2] cycloaddition for synthesis.
The regioselectivity and stereoselectivity of such cycloadditions are critical and would need to be determined empirically. The reaction conditions, including temperature, pressure, and the potential need for a photosensitizer, would also require careful optimization.
Dehydrohalogenation of a Saturated Precursor
Another common strategy for introducing unsaturation into a cyclic system is through an elimination reaction. A plausible precursor for this compound would be a 1,2-dichloro-2,3,3-trifluorocyclobutane. Treatment of this saturated cyclobutane with a suitable base could induce the elimination of hydrogen chloride (HCl) to yield the desired cyclobutene.
Postulated Dehydrohalogenation Workflow:
Caption: Postulated dehydrohalogenation workflow.
The choice of base and solvent would be critical to control the regioselectivity of the elimination and to minimize potential side reactions.
Reactivity and Potential Applications in Drug Discovery
The reactivity of this compound is expected to be dictated by the interplay of the strained four-membered ring, the electron-withdrawing effects of the fluorine atoms, and the presence of a reactive vinyl chloride moiety.
Nucleophilic Substitution
The vinylic chlorine atom is anticipated to be susceptible to nucleophilic substitution, a reaction that is generally challenging for unactivated vinyl halides. However, the electron-withdrawing fluorine atoms on the cyclobutene ring likely activate the double bond towards nucleophilic attack. This would allow for the introduction of a variety of functional groups, making it a versatile building block.
Potential Nucleophilic Substitution Reactions:
-
Alkoxylation: Reaction with alkoxides to introduce ether functionalities.
-
Amination: Reaction with amines to form enamines or their saturated derivatives.
-
Thiolation: Reaction with thiols to introduce thioether groups.
Cycloaddition Reactions
The double bond of the cyclobutene ring can potentially participate in various cycloaddition reactions, further expanding its synthetic utility. For instance, Diels-Alder reactions with suitable dienes could provide access to more complex, fused-ring systems.
Importance of Fluorinated Cyclobutanes in Medicinal Chemistry
The incorporation of fluorinated motifs into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic properties. Fluorine can enhance metabolic stability, increase binding affinity, and alter lipophilicity and pKa.
The cyclobutane ring itself is a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure can be used to orient pharmacophoric elements in a defined spatial arrangement, which can lead to improved potency and selectivity. The combination of a cyclobutane core with fluorine substituents, as seen in this compound, presents an attractive platform for the design of novel bioactive molecules.
Conclusion
This compound is a halogenated cyclobutene with significant potential as a building block in organic synthesis and medicinal chemistry. While specific and detailed experimental data for this compound is limited in publicly accessible literature, its structure suggests a rich and versatile reactivity profile. The inferred synthetic routes and potential chemical transformations highlight its utility as a precursor to a wide range of more complex fluorinated molecules. The growing importance of fluorinated carbocycles in drug discovery underscores the need for further investigation into the synthesis, reactivity, and applications of compounds like this compound.
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An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Chloro-2,3,3-trifluorocyclobutene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-2,3,3-trifluorocyclobutene (CAS No. 694-62-2) is a halogenated cycloalkene of significant interest as a versatile building block in organic synthesis, particularly for creating complex fluorinated molecules relevant to pharmaceuticals and materials science.[1] Its unique structure, featuring a strained four-membered ring, a reactive double bond, and multiple halogen substituents, gives rise to a distinct spectroscopic fingerprint. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F), and Mass Spectrometry (MS). While raw spectral data is proprietary, this document synthesizes established spectroscopic principles to predict and interpret the compound's characteristic spectral features. Detailed methodologies for data acquisition are provided, offering a framework for the empirical validation of the analyses presented.
Molecular Structure and Expected Spectroscopic Features
The structure of this compound dictates its spectroscopic behavior. Key structural elements include:
-
An sp²-hybridized carbon-carbon double bond within a four-membered ring.
-
A vinylic chlorine atom (=C-Cl).
-
A vinylic fluorine atom (=C-F).
-
A geminal difluoro group on an sp³ carbon (-CF₂-).
-
An aliphatic methylene group adjacent to the double bond and the CF₂ group (-CH₂-).
These features will manifest in predictable ways across different spectroscopic techniques. The following sections will detail the experimental protocols for acquiring the necessary data and provide an in-depth interpretation of the expected results.
Methodology for Spectroscopic Data Acquisition
The acquisition of high-quality spectroscopic data for a volatile, halogenated compound like this compound requires specific handling and instrumental parameters. The following protocols represent best practices for obtaining reliable IR, NMR, and MS data.
Experimental Workflow for Spectroscopic Analysis
The overall process follows a logical sequence from sample preparation to final data analysis, ensuring data integrity and reproducibility.
Caption: General workflow for spectroscopic analysis.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: Given the compound is a liquid, the spectrum is best acquired using a "neat" sample. A single drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[2]
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is collected first.
-
The sample is mounted, and the spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
The spectral range should be 4000–400 cm⁻¹.[2]
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Approximately 10-20 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for nonpolar organic compounds.[3]
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point.[3] For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard reference (0 ppm), though it is often referenced externally or indirectly.
-
The solution is transferred to a 5 mm NMR tube. The tube is wiped clean and capped securely to prevent evaporation.[3]
-
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Data Acquisition:
-
The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.[3]
-
The magnetic field is shimmed to ensure homogeneity and high resolution.[3]
-
¹H NMR: A standard single-pulse experiment is run.
-
¹³C NMR: A proton-decoupled experiment (e.g., using a DEPT sequence) is run to simplify the spectrum and provide information on the number of attached protons.[4]
-
¹⁹F NMR: A single-pulse experiment is run, often with proton decoupling to simplify multiplets.
-
-
Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected to produce the final spectra.
Mass Spectrometry (MS) Protocol
-
Sample Introduction: The compound is introduced via a Gas Chromatography (GC) system to ensure a pure sample enters the mass spectrometer. This is standard for volatile compounds.[1]
-
Ionization: Electron Ionization (EI) with a standard energy of 70 eV is used. This hard ionization technique induces reproducible fragmentation, creating a characteristic pattern useful for structural elucidation.[5]
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting molecular ion and fragment ions based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
Analysis and Interpretation of Spectroscopic Data
This section provides a detailed prediction of the key features expected in each spectrum of this compound based on its molecular structure and established spectroscopic principles.
Infrared (IR) Spectrum Analysis
The IR spectrum provides diagnostic information about the functional groups present.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment | Expected Intensity | Reference |
| ~3100 | C-H Stretch (sp²) | =C-H (part of the -CH₂- group) | Medium | [6] |
| ~2950 | C-H Stretch (sp³) | -C H₂- | Medium-Strong | [7] |
| 1640-1680 | C=C Stretch | C =C (in cyclobutene ring) | Medium-Weak | [6] |
| 1450-1470 | C-H Bend (Scissoring) | -C H₂- | Medium | [7] |
| 1100-1300 | C-F Stretch | C-F | Strong | [7] |
| 600-800 | C-Cl Stretch | C-Cl | Strong | [7] |
Causality and Insights:
-
The C=C stretching frequency is expected to be in the typical alkene region. The strained nature of the four-membered ring may shift this value slightly.
-
The most intense absorptions are predicted to be from the C-F and C-Cl stretching vibrations due to the large change in dipole moment associated with these bonds.
-
A key diagnostic feature is the presence of C-H stretching peaks both above and below 3000 cm⁻¹, confirming the existence of both sp² and sp³ hybridized C-H bonds, respectively.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR provides the most detailed structural information, revealing the connectivity and chemical environment of each unique nucleus.
The molecule has only one type of proton environment: the two magnetically equivalent protons of the methylene (-CH₂-) group.
-
Chemical Shift (δ): Expected around 2.5-3.5 ppm . This downfield shift from a typical alkane is due to the deshielding effects of the adjacent electronegative fluorine atoms on the C3 carbon and the anisotropic effect of the C=C double bond.
-
Multiplicity: This signal will be a triplet of triplets (tt) .
-
The protons will be split into a triplet by the two geminal fluorine atoms on C3 (JHF coupling).
-
Each peak of that triplet will be further split into a smaller triplet by the single vinylic fluorine on C2 (JHF coupling).
-
There are four unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for Shift & Multiplicity (Proton Decoupled) | Reference |
| 135 - 150 | C1 | Vinylic carbon bonded to chlorine. Deshielded by the double bond and the electronegative Cl. Will appear as a doublet due to coupling with the F on C2 (JCF). | [4] |
| 145 - 160 | C2 | Vinylic carbon bonded to fluorine. Strongly deshielded by the double bond and the highly electronegative F. Will appear as a doublet of triplets due to large one-bond coupling to its own F and smaller two-bond coupling to the two F atoms on C3. | [4] |
| 110 - 130 | C3 | Aliphatic carbon bonded to two fluorine atoms. Very deshielded by the two F atoms. Will appear as a triplet due to the large one-bond C-F coupling. | |
| 30 - 45 | C4 | Aliphatic methylene carbon (-CH₂-). Least deshielded carbon. Will appear as a triplet due to two-bond coupling with the two F atoms on C3. | [8] |
Two distinct fluorine environments are expected, which is a key signature for this molecule.
-
Signal 1 (Vinylic Fluorine):
-
Assignment: The single fluorine atom on C2.
-
Predicted Chemical Shift: Expected in the range of -110 to -140 ppm (relative to CFCl₃).
-
Multiplicity: Will appear as a doublet of triplets (dt) . The large splitting will be a doublet from coupling to the two protons on C4, and the smaller splitting will be a triplet from coupling to the two geminal fluorine atoms on C3.
-
-
Signal 2 (Geminal Difluoro Group):
-
Assignment: The two equivalent fluorine atoms on C3.
-
Predicted Chemical Shift: Expected in the range of +80 to +140 ppm .
-
Multiplicity: Will appear as a triplet of doublets (td) . The larger splitting will be a triplet from coupling to the two protons on C4, and the smaller splitting will be a doublet from coupling to the single vinylic fluorine on C2.
-
Caption: Predicted NMR spin-spin coupling relationships.
Mass Spectrometry (MS) Analysis
The mass spectrum provides the molecular weight and structural information from fragmentation patterns. The molecular formula is C₄H₂ClF₃, with a monoisotopic mass of approximately 141.98 u.[9]
Molecular Ion (M⁺):
-
A key feature will be the isotopic pattern for chlorine. There will be two molecular ion peaks:
-
M⁺ at m/z 142 (containing ³⁵Cl).
-
[M+2]⁺ at m/z 144 (containing ³⁷Cl).
-
-
The relative intensity of these peaks will be approximately 3:1 , which is characteristic of a molecule containing one chlorine atom.[10]
Key Fragmentation Pathways: The fragmentation of the cyclobutene ring is expected to be a dominant pathway. Publicly available data indicates prominent peaks at m/z 107, 57, and 31.[1]
-
Formation of m/z 107 [C₃H₂F₃]⁺: This is the most abundant fragment ion (the base peak). It corresponds to the loss of a chloromethyl radical (•CHCl) from a rearranged molecular ion, or more likely, the loss of a chlorine atom followed by the loss of acetylene. A more plausible pathway is the loss of a chlorine radical (•Cl, mass 35) to form an ion at m/z 107.
-
[C₄H₂ClF₃]⁺• → [C₄H₂F₃]⁺ (m/z 107) + •Cl
-
-
Formation of m/z 57 [C₃H₂F]⁺: This fragment could arise from the m/z 107 ion by the loss of CF₂ (mass 50).
-
[C₄H₂F₃]⁺ (m/z 107) → [C₃H₂F]⁺ (m/z 57) + :CF₂
-
-
Formation of m/z 31 [CF]⁺: This is a very common and stable fluorinated fragment.
-
Further fragmentation of other ions can readily produce the trifluoromethyl cation.
-
Conclusion
The spectroscopic profile of this compound is rich with structural information. The combined application of IR, multinuclear NMR, and mass spectrometry allows for an unambiguous confirmation of its structure. The IR spectrum is characterized by strong C-F and C-Cl absorptions. The NMR spectra are defined by a complex set of H-F and F-F spin-spin couplings, with ¹⁹F NMR being particularly diagnostic in identifying the two distinct fluorine environments. Finally, mass spectrometry confirms the molecular weight and the presence of a single chlorine atom through its characteristic isotopic pattern, with key fragments arising from the cleavage of the halogen substituents and the strained cyclobutene ring. This guide provides a robust predictive framework for researchers working with this important fluorinated building block.
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An In-Depth Technical Guide to 1-Chloro-2,3,3-trifluorocyclobutene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Chloro-2,3,3-trifluorocyclobutene, a halogenated cycloalkene of interest in synthetic chemistry. We will delve into its fundamental molecular properties, synthesis, reactivity, and safety considerations to support its application in research and development.
Core Molecular Profile
This compound is a cyclic organic compound featuring a four-membered carbon ring with chlorine and fluorine substituents.
Molecular Formula: C₄H₂ClF₃[1][2]
Molecular Weight: 142.51 g/mol [1][2][3]
Synonyms:
| Identifier | Value | Source |
| Molecular Formula | C₄H₂ClF₃ | PubChem[1], Santa Cruz Biotechnology[2] |
| Molecular Weight | 142.51 g/mol | PubChem[1], Santa Cruz Biotechnology[2], Cheméo[3] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 694-62-2 | PubChem[1], Santa Cruz Biotechnology[2] |
| InChI | InChI=1S/C4H2ClF3/c5-2-1-4(7,8)3(2)6/h1H2 | PubChem[1] |
| SMILES | C1C(=C(C1(F)F)F)Cl | PubChem[1] |
Synthesis and Reactivity
While specific, detailed industrial synthesis routes for this compound are not extensively documented in publicly available literature, the synthesis of analogous fluorinated cyclobutane derivatives often involves cycloaddition reactions or the modification of existing cyclobutane rings. For instance, the synthesis of related compounds like 1-methyl-2-chloro-2,3,3-trifluoro-cyclobutane-1-carbonyl chloride involves the treatment of a carboxylic acid precursor with a chlorinating agent such as thionyl chloride.
The reactivity of this compound is dictated by the presence of the double bond and the halogen substituents. The double bond can undergo addition reactions, while the carbon-chlorine bond can be a site for nucleophilic substitution. The fluorine atoms significantly influence the electron density of the ring and the reactivity of the double bond.
Potential Applications in Research and Drug Development
Halogenated organic compounds are pivotal in medicinal chemistry. The incorporation of fluorine, in particular, can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. While specific applications of this compound in drug development are not prominently reported, its structure suggests potential as a building block in the synthesis of more complex molecules. For example, similar small, fluorinated rings are used as scaffolds in the design of novel therapeutic agents.
The broader class of trifluoromethylated compounds has seen significant use in drug design, with the trifluoromethyl group being incorporated to enhance a drug's properties.
Safety and Handling
As with any halogenated organic compound, this compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is essential.
Hazard Summary:
-
Flammable: Keep away from heat, sparks, and open flames.[4]
-
Irritant: Causes skin and serious eye irritation.[4]
-
Inhalation Hazard: May cause respiratory irritation.[4]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[5]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[7]
Always consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this chemical.[4][5][6][7][8]
Logical Relationship Diagram
Caption: Interconnectivity of properties, synthesis, applications, and safety for this compound.
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-
Cheméo. Chemical Properties of this compound (CAS 694-62-2). [Link]
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physical and chemical properties of 1-Chloro-2,3,3-trifluorocyclobutene
An In-Depth Technical Guide to 1-Chloro-2,3,3-trifluorocyclobutene
This guide provides a comprehensive technical overview of this compound (CAS No. 694-62-2), a halogenated cyclic alkene. Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data on its physicochemical properties, analytical characterization, reactivity, handling protocols, and synthetic considerations. The structure of this guide is tailored to deliver practical, field-proven insights grounded in established scientific principles.
Section 1: Core Physicochemical and Identity Data
This compound is a fluorinated organic compound featuring a four-membered carbon ring. Its unique structure, combining a reactive alkene bond with multiple fluorine substituents and a vinylic chlorine, makes it a potentially valuable, yet under-characterized, building block in synthetic chemistry.
Compound Identification
Precise identification is critical for regulatory compliance, safety, and experimental reproducibility. Key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 694-62-2 | [1][2] |
| Molecular Formula | C₄H₂ClF₃ | [1][2] |
| Molecular Weight | 142.51 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | C1C(=C(C1(F)F)F)Cl | [2] |
| InChIKey | NTBUBNMKBVNZBB-UHFFFAOYSA-N | [2] |
| Synonyms | 1-chloro-2,3,3-trifluorocyclobut-1-ene | [2] |
Physical Properties
The physical properties of a compound dictate its handling, purification, and reaction conditions. While comprehensive experimental data is sparse in publicly available literature, the following table lists key physical properties.[3]
| Property | Value | Notes |
| Normal Boiling Point (Tboil) | Data not available | Expected to be a volatile liquid based on its low molecular weight and structure. |
| Normal Melting Point (Tfus) | Data not available | |
| Octanol/Water Partition Coeff. (logP) | 1.7 (Predicted) | [4] |
| Appearance | Data not available | Likely a colorless liquid. |
Note: The lack of extensive, experimentally verified physical data necessitates careful preliminary evaluation by any user.
Section 2: Analytical Characterization and Quality Control
Confirming the identity and purity of this compound is paramount before its use in any application. Spectroscopic methods are the primary tools for this validation.
Spectroscopic Profile
Reference spectra are available, providing a baseline for verification.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR: The spectrum is expected to show signals corresponding to the two non-equivalent protons on the saturated carbon of the cyclobutene ring.
-
¹³C NMR: Will display four distinct signals for the four carbons in the ring.
-
¹⁹F NMR: Will provide key information on the three fluorine atoms, with their chemical shifts and coupling patterns confirming their positions.
-
-
Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands for the C=C double bond (around 1600-1680 cm⁻¹) and C-F bonds (typically in the 1000-1400 cm⁻¹ region).
Workflow for Analytical Characterization
Caption: A generalized workflow for the synthesis and purification of a volatile fluorochemical.
Protocol 2: Purification by Fractional Distillation
Objective: To purify the crude product from non-volatile impurities and byproducts with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and receiving flasks. The entire system must be dry and preferably assembled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric moisture.
-
Charging the Flask: Charge the crude this compound into the distillation flask along with a few boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Heating: Gently heat the flask using a heating mantle. The gradual application of heat is crucial to establish a proper temperature gradient in the column, which is the basis for efficient separation.
-
Fraction Collection: Slowly increase the temperature and monitor the temperature at the head of the column. Collect and discard any initial low-boiling fractions (forerun). Collect the main fraction at a constant temperature corresponding to the boiling point of the desired product.
-
Shutdown: Once the main fraction is collected and the temperature begins to rise again, stop the distillation to avoid distilling high-boiling impurities. Allow the apparatus to cool completely before disassembly.
Section 5: Safety, Handling, and Storage
This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory. [2]
GHS Hazard Identification
The compound presents multiple hazards as identified by the Globally Harmonized System (GHS). [2]
| Hazard Class | GHS Statement | Pictogram |
|---|---|---|
| Flammable Liquids | H225: Highly flammable liquid and vapor | 🔥 |
| Acute Toxicity, Oral | H302: Harmful if swallowed | ❗ |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | ❗ |
| Eye Irritation | H319: Causes serious eye irritation | ❗ |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | ❗ |
| STOT, Single Exposure | H335: May cause respiratory irritation | ❗ |
Safe Handling Protocol Decision Tree
Caption: A decision-making workflow for the safe handling of hazardous chemicals.
Protocol 3: Standard Operating Procedure for Safe Handling and Storage
Objective: To mitigate risks associated with the handling of a flammable and toxic chemical.
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of harmful vapors. [5][6][7]2. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn over the goggles. [5] * Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.
-
-
Handling:
-
Keep away from ignition sources such as open flames, hot surfaces, and sparks. [6] * Use the smallest quantity of material necessary for the experiment.
-
Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [5]4. Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, well-ventilated area designated for flammable liquids. [7] * Store away from incompatible materials such as strong oxidizing agents.
-
-
Spill Response:
-
In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite or sand).
-
Collect the contaminated absorbent into a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact emergency response personnel.
-
-
Disposal: Dispose of all waste, including empty containers, in accordance with local, regional, and national hazardous waste regulations. [6]
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An In-depth Technical Guide to the Safe Handling of 1-Chloro-2,3,3-trifluorocyclobutene
Section 1: Introduction and Strategic Hazard Assessment
1-Chloro-2,3,3-trifluorocyclobutene (CAS No. 694-62-2) is a valuable fluorinated building block in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds. Its unique strained ring system and halogenated substituents make it a versatile intermediate. However, these same chemical features necessitate a rigorous and informed approach to its handling and safety. This guide moves beyond mere procedural recitation to provide a deep, causality-driven framework for researchers, scientists, and drug development professionals. The primary objective is to instill a culture of intrinsic safety, where every action is underpinned by a thorough understanding of the compound's specific reactivity and hazards. The principal hazards associated with this compound are its high flammability and its multi-route toxicity (inhalation, dermal, and oral).[1][2]
Section 2: Physicochemical Profile and Inherent Risks
A foundational understanding of a chemical's physical and reactive properties is the cornerstone of its safe utilization. These are not arbitrary data points; they are direct indicators of the necessary engineering controls and personal protective equipment (PPE) required.
Core Properties Table
For clarity and rapid reference, the critical properties of this compound are summarized below.
| Property | Value | Implication for Handling |
| CAS Number | 694-62-2[3] | Unique identifier for accurate substance tracking and SDS retrieval. |
| Molecular Formula | C₄H₂ClF₃[3] | Indicates a low molecular weight, suggesting significant volatility. |
| Molecular Weight | 142.51 g/mol [3] | Contributes to vapor density and potential for vapor accumulation. |
| Appearance | Liquid[2] | Standard liquid handling protocols apply, with heightened vapor awareness. |
| Boiling Point | Data varies; requires consultation of specific supplier SDS. | A low boiling point indicates high volatility and increased inhalation risk. |
| GHS Hazard Codes | H225, H302, H312, H319, H332, H335[1][2] | Highly Flammable, Harmful if Swallowed/Inhaled/in Contact with Skin, Causes Serious Eye Irritation, May Cause Respiratory Irritation.[1][2] |
Reactivity and Stability Insights
While stable under recommended storage conditions, this compound presents specific reactivity hazards.[4]
-
Incompatibilities: It is incompatible with strong bases, oxidizing agents, and reducing agents.[4] Contact with these substances can lead to vigorous, exothermic reactions, potentially causing container pressurization or rupture.
-
Hazardous Decomposition: Upon combustion or exposure to high temperatures, it can decompose to produce highly toxic and corrosive gases, including hydrogen fluoride (HF), carbon monoxide (CO), and hydrogen chloride (HCl).[4] This is a critical consideration for fire emergency response.
-
Static Discharge: As a flammable liquid, its vapors can form an explosive mixture with air. The flow and agitation of the liquid can generate static electricity, which may serve as an ignition source.[1][5]
Section 3: Engineering Controls and Safe Laboratory Practices
The hierarchy of controls dictates that engineering and administrative controls are the primary methods for mitigating risk. Reliance on PPE alone is insufficient.
Primary Engineering Controls
-
Chemical Fume Hood: All handling of this compound, from aliquoting to reaction setup, must be conducted within a properly functioning chemical fume hood.[6] This is non-negotiable. The rationale is to contain and exhaust its harmful and flammable vapors, preventing inhalation exposure and the formation of a flammable atmosphere in the laboratory.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[7]
-
Ignition Source Control: All potential ignition sources must be eliminated from the handling area.[1][5] This includes using explosion-proof and intrinsically safe electrical equipment (stirrers, heaters, lighting) and prohibiting open flames, static-generating materials, and spark-producing tools.[1][5]
Causality-Driven Work Practices
-
Grounding and Bonding: To prevent ignition by static discharge, all metal containers (drums, cans, receiving vessels) must be grounded and bonded during transfer operations.[1][5] This creates an equipotential system that prevents the accumulation of static charge.
-
Use of Non-Sparking Tools: When opening or closing containers, use tools made of non-sparking materials (e.g., beryllium copper, aluminum bronze).[1][5]
-
Clear Work Area: Maintain a clean and organized workspace. Keep only the necessary quantities of the chemical in the work area and ensure all containers are clearly labeled.
-
Avoid Aerosolization: Pour and transfer the liquid gently to minimize splashing and the generation of vapor and aerosols.
Section 4: Personal Protective Equipment (PPE) - The User's Shield
PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed by the specific hazards of this compound.
-
Eye and Face Protection: Chemical splash goggles are mandatory at a minimum.[6] Given the serious eye irritation hazard (H319), it is highly recommended to use a full-face shield in addition to goggles, especially when transferring larger volumes or when there is a heightened risk of splashing.[1][6]
-
Hand Protection: The choice of gloves is critical. Do not assume a standard nitrile glove is sufficient. Consult the glove manufacturer's compatibility data for resistance to this compound. For fluorinated compounds, laminate film gloves (e.g., Silver Shield®) or other highly resistant materials are often recommended.[6] Double-gloving can provide an additional layer of protection.[6]
-
Skin and Body Protection: A flame-resistant lab coat should be worn at all times.[6] For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is advised. Ensure legs and feet are fully covered; open-toed shoes are strictly prohibited.
-
Respiratory Protection: If engineering controls fail or during certain emergency situations, respiratory protection may be necessary. A full-face respirator with appropriate cartridges for organic vapors and acid gases should be used by trained personnel.[8]
Section 5: Storage and Incompatibility Management
Proper storage is essential for maintaining the chemical's stability and preventing hazardous reactions.
-
Storage Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[1][7] The storage area should be secured and accessible only to authorized personnel.[1][7]
-
Container Integrity: Keep the container tightly closed to prevent the escape of vapors and contamination by moisture.[1][7]
-
Segregation: Store away from incompatible materials such as strong bases, strong oxidizing agents, and strong reducing agents.[4] A physical barrier or separate storage cabinet is recommended.
Section 6: Emergency Response Protocols
Preparedness is key to mitigating the consequences of an incident. All personnel must be familiar with these procedures before beginning work.
Personal Exposure
-
Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing.[1] If they feel unwell or breathing is difficult, seek immediate medical attention and call a poison center.[1]
-
Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin with plenty of water for at least 15 minutes.[1] If irritation persists, seek medical attention.
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.[1]
Spills and Leaks
The response to a spill is dictated by its size and location. The following workflow provides a logical decision-making process.
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An In-depth Technical Guide to 1-Chloro-2,3,3-trifluorocyclobutene
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide serves as a comprehensive technical resource on 1-Chloro-2,3,3-trifluorocyclobutene, a halogenated cycloalkene of significant interest in synthetic chemistry. As a versatile building block, its unique electronic and steric properties, conferred by the combination of chlorine and fluorine atoms on a strained four-membered ring, make it a valuable precursor for the synthesis of complex molecules in pharmaceutical and materials science research. This document provides a detailed overview of its nomenclature, physicochemical properties, synthesis, and reactivity, supported by established experimental insights and protocols.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. This section outlines the IUPAC-sanctioned name and common synonyms for the title compound.
IUPAC Name: this compound[1]
Synonyms:
The structure, depicted below, consists of a four-membered carbon ring containing a double bond. The substituents include one chlorine atom and three fluorine atoms.
Caption: 2D Structure of this compound.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectroscopic properties is essential for its handling, purification, and characterization. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₂ClF₃ | |
| Molecular Weight | 142.51 g/mol | |
| Appearance | Liquid | Inferred from properties |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Spectroscopic Characterization:
Spectroscopic data is critical for the structural elucidation and purity assessment of this compound. While detailed spectra are not publicly available, the compound has been characterized by standard spectroscopic techniques. Researchers should expect to see characteristic signals in ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry that are consistent with the assigned structure. The presence of both chlorine and fluorine will lead to complex splitting patterns and isotopic distributions, which are key identifiers.
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A plausible and historically utilized method involves the [2+2] cycloaddition of haloalkenes, followed by elimination reactions.
Synthetic Pathway Overview
A logical synthetic approach commences with the thermal [2+2] cycloaddition of chlorotrifluoroethylene (CTFE) with a suitable fluoroalkene, such as 1,1-difluoroethylene, to form a substituted cyclobutane ring. Subsequent dehydrohalogenation or dehalogenation of the resulting cycloadduct yields the desired this compound.
Caption: General synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
The following protocol is a representative procedure based on established principles of fluoroalkene chemistry. Researchers should adapt and optimize these conditions based on available laboratory equipment and safety protocols.
Step 1: [2+2] Cycloaddition to form 1,2-Dichloro-3,3,4,4-tetrafluorocyclobutane
-
Rationale: The thermal cycloaddition of two different haloalkenes will produce a mixture of regio- and stereoisomers. The desired intermediate, 1,2-dichloro-3,3,4,4-tetrafluorocyclobutane, is formed from the dimerization of chlorotrifluoroethylene.[3] The conditions must be carefully controlled to favor the desired cycloadduct.
-
Protocol:
-
In a high-pressure autoclave, combine equimolar amounts of chlorotrifluoroethylene and 1,1-difluoroethylene.
-
Heat the mixture to 150-200 °C. The pressure will increase significantly; ensure the autoclave is rated for the expected pressures.
-
Maintain the reaction temperature for 12-24 hours.
-
Cool the autoclave to room temperature and carefully vent any unreacted gaseous monomers.
-
The liquid product mixture, containing the desired 1,2-dichloro-3,3,4,4-tetrafluorocyclobutane and other cycloadducts, is then subjected to fractional distillation to isolate the target intermediate.
-
Step 2: Dehydrohalogenation to this compound
-
Rationale: The elimination of hydrogen chloride or two chlorine atoms from the cyclobutane intermediate introduces the double bond. Base-mediated dehydrohalogenation is a common and effective method for this transformation. The choice of base and solvent is critical to control the regioselectivity of the elimination and avoid side reactions.
-
Protocol:
-
Dissolve the purified 1,2-dichloro-3,3,4,4-tetrafluorocyclobutane in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Add a stoichiometric amount of a non-nucleophilic base, such as potassium tert-butoxide or sodium hydride, portion-wise at 0 °C to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by GC-MS.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with a low-boiling organic solvent, such as diethyl ether or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by fractional distillation to yield pure this compound.
-
Reactivity and Applications in Synthesis
The chemical behavior of this compound is dominated by the interplay of the strained cyclobutene ring and the electron-withdrawing effects of the halogen substituents. This makes the double bond susceptible to nucleophilic attack, a characteristic feature of many perfluoroalkenes.
Nucleophilic Vinylic Substitution
The chlorine atom in this compound is activated towards nucleophilic displacement. This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide range of functional groups.
-
Mechanism: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a carbanionic intermediate. This intermediate is stabilized by the electron-withdrawing fluorine atoms. Subsequent elimination of the chloride ion restores the double bond, yielding the substituted product.[4]
Caption: Mechanism of nucleophilic vinylic substitution.
-
Scope of Nucleophiles: A variety of nucleophiles can be employed in this reaction, including alkoxides, thiolates, amines, and organometallic reagents. The choice of reaction conditions, such as solvent and temperature, will depend on the nucleophilicity and basicity of the chosen reagent.[4]
Cycloaddition Reactions
The strained double bond of this compound can also participate in cycloaddition reactions, providing a route to more complex polycyclic systems. For instance, [3+2] cycloaddition reactions with 1,3-dipoles can be envisioned to construct five-membered heterocyclic rings fused to the cyclobutane core. The regioselectivity of such reactions will be governed by the electronic and steric properties of both the cyclobutene and the dipole.
Safety and Handling
This compound is a halogenated organic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Due to the lack of extensive toxicological data, it should be treated as a potentially hazardous substance.
Conclusion
This compound is a valuable and versatile building block in synthetic organic chemistry. Its synthesis, while requiring specialized conditions, provides access to a unique scaffold for the development of novel molecules. The reactivity of its activated double bond towards nucleophilic substitution and its potential for cycloaddition reactions make it a powerful tool for the construction of complex fluorinated compounds with potential applications in medicinal chemistry and materials science. Further exploration of its reactivity is warranted to fully unlock its synthetic potential.
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An In-Depth Technical Guide to 1-Chloro-2,3,3-trifluorocyclobutene: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-2,3,3-trifluorocyclobutene, a unique fluorinated carbocycle. The narrative traces the compound's probable origins from the pioneering work on fluorinated cyclobutenes in the mid-20th century to its synthesis and characterization. We delve into the key synthetic methodologies, including the dehydrochlorination of its saturated precursor, and provide detailed experimental protocols. The guide further explores the compound's physicochemical properties, spectroscopic data, and known reactivity, offering insights for its potential applications in organic synthesis and drug discovery.
Historical Perspective: The Dawn of Fluorinated Cyclobutenes
The discovery of this compound is intrinsically linked to the broader exploration of fluorinated four-membered carbocycles. A pivotal moment in this field was the work conducted in the laboratories of John D. Roberts at the California Institute of Technology.[1][2][3][4] A 1959 doctoral thesis by E. J. Smutny, under the guidance of Roberts, detailed the synthesis of various fluorinated cyclobutenes through the cycloaddition of acetylenes with fluoroalkenes, including trifluorochloroethylene.[5][6] This research laid the fundamental groundwork for the synthesis and understanding of this class of compounds. The establishment of the cyclobutane structure was a significant advancement, spurred by the discovery at DuPont that tetrafluoroethylene readily undergoes thermal dimerization to form octafluorocyclobutane.[7] Roberts' group further demonstrated that fluorinated alkenes often favor the formation of four-membered rings over six-membered rings when reacting with conjugated dienes.[7]
The pioneering work of John D. Roberts was not only confined to synthesis but also extended to the crucial area of structural elucidation. He was instrumental in establishing nuclear magnetic resonance (NMR) spectroscopy as a standard analytical technique in organic chemistry, which proved invaluable for characterizing novel fluorinated compounds like this compound.[2][3][4]
Synthesis of this compound: A Detailed Protocol
The primary and most logical route to this compound is through the dehydrochlorination of its saturated precursor, 1,1,2-trichloro-2,3,3-trifluorocyclobutane. This precursor can be synthesized via the cycloaddition of trifluoroethylene with trichloroethylene.
Synthesis of the Precursor: 1,1,2-Trichloro-2,3,3-trifluorocyclobutane
Conceptual Experimental Protocol:
-
Reactants: Trifluoroethylene and Trichloroethylene.
-
Reaction Conditions: The reaction would likely be carried out in a high-pressure autoclave at elevated temperatures, in the absence of a catalyst, but in the presence of a free-radical inhibitor to prevent polymerization.
-
Purification: The resulting mixture of cycloadducts would be separated by fractional distillation to isolate 1,1,2-trichloro-2,3,3-trifluorocyclobutane.
Dehydrochlorination to this compound
The elimination of hydrogen chloride from the precursor yields the desired cyclobutene.
Detailed Experimental Protocol:
-
Reactants: 1,1,2-trichloro-2,3,3-trifluorocyclobutane and a suitable base.
-
Base Selection: A common and effective base for such dehydrochlorination reactions is a solution of potassium hydroxide in a high-boiling alcohol, such as ethanol or n-butanol.
-
Procedure:
-
A solution of potassium hydroxide in the chosen alcohol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
1,1,2-trichloro-2,3,3-trifluorocyclobutane is added dropwise to the heated basic solution.
-
The reaction mixture is refluxed for a period determined by monitoring the reaction progress (e.g., by GC-MS).
-
After completion, the reaction mixture is cooled, and the product is isolated by steam distillation or extraction with a suitable organic solvent.
-
The crude product is then purified by fractional distillation to yield this compound.
-
Reaction Workflow Diagram:
Caption: Synthetic pathway to this compound.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of a compound's properties is crucial for its application.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₂ClF₃ |
| Molecular Weight | 146.51 g/mol |
| Appearance | Likely a colorless liquid |
| Boiling Point | Estimated to be in the range of 50-70 °C |
| Density | Not reported, but expected to be >1 g/mL |
Spectroscopic Characterization:
The structural elucidation of this compound relies heavily on modern spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two methylene protons on the cyclobutene ring. The chemical shifts and coupling constants would be influenced by the adjacent fluorine and chlorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will be more complex and highly informative. It should exhibit distinct signals for the three fluorine atoms, with characteristic chemical shifts and fluorine-fluorine as well as proton-fluorine coupling constants, which are invaluable for confirming the structure and stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms of the cyclobutene ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns resulting from the loss of chlorine and fluorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H, C-F, C-Cl, and C=C bonds.
Reactivity and Potential Applications
The reactivity of this compound is dictated by the presence of the double bond and the halogen substituents.
-
Addition Reactions: The double bond is susceptible to electrophilic and radical additions, allowing for the introduction of a wide range of functional groups.
-
Substitution Reactions: The chlorine atom can be displaced by nucleophiles, providing a handle for further functionalization.
-
Ring-Opening Reactions: Under certain conditions, the strained four-membered ring can undergo ring-opening reactions.
Potential Applications:
While specific applications for this compound are not extensively documented, its unique structure suggests potential uses in several areas:
-
Building Block in Organic Synthesis: Its functional handles (double bond, chlorine atom) make it a potentially valuable building block for the synthesis of more complex fluorinated molecules.
-
Pharmaceutical and Agrochemical Discovery: The incorporation of fluorinated cyclobutane moieties can significantly impact the biological activity and pharmacokinetic properties of drug candidates and agrochemicals.
-
Materials Science: Fluorinated cyclobutene derivatives could be explored as monomers for the synthesis of specialty polymers with unique thermal and chemical resistance properties.
Conclusion
This compound, a compound with roots in the pioneering era of organofluorine chemistry, remains a molecule of interest for synthetic chemists. While its history is not as well-documented as some of its acyclic isomers, its synthesis via dehydrochlorination of a readily accessible precursor is a viable and logical pathway. The unique combination of a strained ring system and halogen functional groups provides a platform for diverse chemical transformations, suggesting that this compound and its derivatives hold promise for future applications in various fields of chemical research and development. Further exploration of its reactivity and the biological properties of its derivatives is warranted.
References
- Lee, J., Parkinson, C., Robinson, P. J., & Speight, J. G. (1967). 1H and 19F nuclear magnetic resonance spectra of some cyclopropane derivatives. Journal of the Chemical Society B: Physical Organic, 1125.
- WO2015166847A1 - Method for producing trans-1-chloro-3,3,3-trifluoropropene.
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1D 19 F-NMR spectrum of 300 mM... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC - NIH. (2025, November 8). Retrieved from [Link]
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Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isolated sites | Request PDF - ResearchGate. (2026, January 17). Retrieved from [Link]
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Draw the E and Z configuration of 2-bromo-3-chloro-2-butene - YouTube. (2023, February 8). Retrieved from [Link]
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John D. Roberts's research works | California Institute of Technology and other places. (n.d.). Retrieved from [Link]
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METHOD FOR PRODUCING 1-CHLORO-2,3,3-TRIFLUOROPROPENE - European Patent Office - EP 3263544 B1 - EPO. (2020, April 1). Retrieved from [Link]
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New Frontiers and Developing Applications in 19F NMR - PMC - NIH. (n.d.). Retrieved from [Link]
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Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different - Diva-Portal.org. (n.d.). Retrieved from [Link]
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THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS - DTIC. (n.d.). Retrieved from [Link]
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(Z)-1-Chloro-2,3,3-trifluoroprop-1-ene (contains ca. 10% (E)- isomer) | Starshinechemical. (n.d.). Retrieved from [Link]
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A Theoretical Exploration of 1-Chloro-2,3,3-trifluorocyclobutene's Reactivity: A Guide for Researchers
Introduction: The Enigmatic Reactivity of a Halogenated Cyclobutene
1-Chloro-2,3,3-trifluorocyclobutene (C₄H₂ClF₃) is a fascinating, albeit under-explored, molecule that presents a rich landscape for theoretical and synthetic chemists.[1] Its strained four-membered ring, coupled with the asymmetric halogen substitution, imparts a unique electronic character that governs its reactivity in a variety of chemical transformations. This technical guide aims to provide a comprehensive theoretical framework for understanding and predicting the reactivity of this compound, with a particular focus on its pericyclic reactions and susceptibility to cycloadditions. By leveraging established principles of physical organic chemistry and computational methodologies, we can unravel the intricate factors that control the fate of this versatile building block.
The primary focus of theoretical investigations into cyclobutene chemistry has been the electrocyclic ring-opening to form a substituted butadiene. This process is governed by the Woodward-Hoffmann rules, which predict a conrotatory pathway for the thermal reaction.[2] However, the substituents on the cyclobutene ring can exert profound stereoelectronic effects, influencing the activation energy and the preferred direction of ring-opening (torquoselectivity). In the case of this compound, the interplay between the electron-withdrawing fluorine atoms and the chlorine atom creates a complex electronic environment that warrants a detailed theoretical analysis.
Furthermore, the polarized carbon-carbon double bond in this compound suggests a propensity for cycloaddition reactions. The electron-deficient nature of the double bond, induced by the electronegative halogen substituents, makes it a potential dienophile or dipolarophile in Diels-Alder and 1,3-dipolar cycloadditions, respectively. Understanding the frontier molecular orbitals (FMOs) of this molecule is key to predicting its reactivity in such concerted reactions.
This guide will delve into the theoretical underpinnings of these reactive pathways, providing researchers with the conceptual tools to design and interpret experiments involving this compound.
Computational Methodologies for Probing Reactivity
To gain quantitative insights into the reactivity of this compound, a robust computational approach is essential. Density Functional Theory (DFT) has emerged as a powerful tool for studying the mechanisms of organic reactions, offering a good balance between accuracy and computational cost.
Core Computational Protocol:
A typical computational workflow to investigate the reactivity of this compound would involve the following steps:
-
Geometry Optimization: The ground state geometries of the reactant, transition states, and products are fully optimized without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Transition State Verification: The intrinsic reaction coordinate (IRC) method is employed to confirm that the located transition state connects the desired reactant and product.
-
Energetics: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energy profiles.
A common and effective combination of DFT functional and basis set for such studies is B3LYP/6-31G* .
Part 1: The Electrocyclic Ring-Opening of this compound
The thermal electrocyclic ring-opening of cyclobutenes is a classic example of a pericyclic reaction. The stereochemistry of this process is dictated by the principle of orbital symmetry, which mandates a conrotatory motion of the substituents at the breaking C-C single bond.
Torquoselectivity: The Directing Influence of Substituents
In an asymmetrically substituted cyclobutene like this compound, two conrotatory pathways are possible, leading to two different diastereomeric dienes. The preference for one pathway over the other is termed torquoselectivity. This selectivity is primarily governed by the electronic nature of the substituents at the breaking sigma bond. Generally, electron-donating groups prefer to rotate outwards, while electron-withdrawing groups favor an inward rotation to stabilize the transition state.
For this compound, the key substituents are the chlorine and fluorine atoms. Both are electronegative and exert inductive electron-withdrawing effects. However, they also possess lone pairs that can participate in resonance. The relative ability of these halogens to stabilize the electron-deficient transition state of the ring-opening will determine the torquoselectivity. Computational studies on similar substituted cyclobutenes have shown that substituent effects can significantly alter the activation barriers of these reactions.[3][4][5][6]
A Proposed Workflow for Investigating Ring-Opening:
Caption: A computational workflow for the theoretical investigation of the electrocyclic ring-opening of this compound.
Part 2: Cycloaddition Reactivity
The electron-deficient nature of the double bond in this compound makes it a promising candidate for various cycloaddition reactions.
[4+2] Cycloadditions (Diels-Alder Reactions)
In a Diels-Alder reaction, this compound would act as the dienophile. Its reactivity will be governed by the energy gap between its Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO) of a potential diene partner. The electron-withdrawing halogen substituents are expected to lower the energy of the LUMO, making the molecule a better dienophile for reaction with electron-rich dienes.
[2+2] Cycloadditions
While thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules, they can occur under photochemical conditions or with highly activated alkenes. The dimerization of tetrafluoroethene is a well-known example of a thermal [2+2] cycloaddition, suggesting that fluorinated alkenes have a particular propensity for this type of reaction.[7] It is therefore plausible that this compound could undergo [2+2] cycloadditions, either with itself or with other electron-rich or electron-poor alkenes.
[3+2] Cycloadditions
1,3-Dipolar cycloadditions are another important class of reactions for the construction of five-membered heterocyclic rings. In these reactions, this compound would act as the dipolarophile. Its reactivity towards 1,3-dipoles such as azides, nitrile oxides, and nitrones will be enhanced by its electron-deficient double bond.
Predicting Cycloaddition Reactivity: A Frontier Molecular Orbital Approach
A qualitative understanding of the cycloaddition reactivity can be gained by examining the Frontier Molecular Orbitals (FMOs). A simplified logical flow for this analysis is presented below:
Caption: A schematic outlining the use of Frontier Molecular Orbital (FMO) theory to predict the cycloaddition reactivity of this compound.
Quantitative Data Summary
While specific experimental or high-level theoretical data for this compound is scarce in the literature, we can compile representative theoretical data for related systems to provide a quantitative context for its expected reactivity.
| Reaction Type | Model System | Computational Method | Activation Energy (kcal/mol) | Reference |
| Electrocyclic Ring-Opening | 3-substituted cyclobutenes | DFT | Varies with substituent | [3] |
| [4+2] Cycloaddition | Ethene + 1,3-Butadiene | DFT | ~25-30 | General Knowledge |
| [2+2] Cycloaddition | Ethene + Ethene (thermal) | High-level theory | > 50 | General Knowledge |
| [2+2] Cycloaddition | Tetrafluoroethene dimerization | Experimental | Lower than ethene | [7] |
Conclusion and Future Directions
The theoretical framework presented in this guide provides a solid foundation for understanding and predicting the reactivity of this compound. The interplay of its strained ring system and asymmetric halogenation makes it a molecule of significant interest for both fundamental and applied chemical research.
Future experimental and computational studies are needed to validate the predictions made herein. Specifically, detailed kinetic studies of its electrocyclic ring-opening and investigations into its cycloaddition reactions with a variety of partners would be highly valuable. Such studies will not only deepen our understanding of this particular molecule but also contribute to the broader field of physical organic chemistry and the rational design of new synthetic methodologies.
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On the Stability of Disubstituted Cyclobutenes – A Computational Study. ResearchGate. [Link]
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Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity. National Institutes of Health. [Link]
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An In-depth Technical Guide to the GHS Hazard Classification of 1-Chloro-2,3,3-trifluorocyclobutene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2,3,3-trifluorocyclobutene, with the Chemical Abstracts Service (CAS) number 694-62-2, is a halogenated cycloalkene of significant interest in synthetic chemistry. Its unique structural features, combining a strained cyclobutene ring with chlorine and fluorine substituents, make it a versatile building block for the synthesis of complex molecules, including potential pharmaceutical intermediates. However, the inherent reactivity and toxicological profile of this compound necessitate a thorough understanding of its hazards to ensure safe handling and use in a research and development setting.
This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for this compound. Moving beyond a simple listing of classifications, this document delves into the scientific rationale behind each hazard designation, offering practical, field-proven insights for laboratory professionals. The protocols and recommendations herein are designed to create a self-validating system of safety, empowering researchers to work confidently and securely with this reactive chemical.
GHS Hazard Classification Summary
This compound is classified as a hazardous substance under the GHS framework. The following table summarizes its classification, corresponding pictograms, signal word, and hazard statements.[1]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids, Category 2 | Danger | H225: Highly flammable liquid and vapor | |
| Acute Toxicity (Oral), Category 4 | Warning | H302: Harmful if swallowed | |
| Acute Toxicity (Dermal), Category 4 | Warning | H312: Harmful in contact with skin | |
| Serious Eye Damage/Eye Irritation, Category 2 | Warning | H319: Causes serious eye irritation | |
| Acute Toxicity (Inhalation), Category 4 | Warning | H332: Harmful if inhaled | |
| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation), Category 3 | Warning | H335: May cause respiratory irritation |
Detailed Hazard Analysis and Scientific Rationale
A nuanced understanding of the hazards associated with this compound is paramount for risk mitigation. This section provides a detailed analysis of each GHS classification, explaining the underlying toxicological and physicochemical principles.
Physical Hazards: Flammability
Hazard Statement H225: Highly flammable liquid and vapor.
Causality of Flammability: The high volatility of this compound allows for the rapid formation of a flammable vapor-air mixture at or below ambient temperatures. Ignition sources such as sparks, static electricity, or hot surfaces can readily initiate combustion. The presence of halogen atoms can influence the combustion process, potentially leading to the formation of hazardous byproducts like hydrogen chloride and hydrogen fluoride.
Health Hazards: A Multi-faceted Toxicological Profile
This compound presents a significant health risk through multiple exposure routes, necessitating stringent control measures.
Hazard Statements H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.
These classifications fall under Acute Toxicity Category 4, indicating that short-term exposure via oral, dermal, or inhalation routes can cause adverse health effects. The toxicity is likely attributable to the compound's ability to react with biological macromolecules or to be metabolized into toxic intermediates.
Mechanistic Insights: Halogenated hydrocarbons can exert toxicity through various mechanisms, including disruption of cellular membranes, interference with enzyme function, and generation of reactive metabolites. The chloro and fluoro substituents can alter the electronic properties and reactivity of the cyclobutene ring, influencing its biological activity.
Hazard Statement H319: Causes serious eye irritation.
This Category 2 classification signifies that direct contact with the liquid or its concentrated vapors can cause significant, though reversible, eye irritation.
Basis of Irritation: The irritant effect is likely due to the chemical's ability to denature proteins and disrupt the delicate tissues of the eye, leading to inflammation, redness, and pain.
Hazard Statement H335: May cause respiratory irritation.
As a Category 3 Specific Target Organ Toxicity (Single Exposure) hazard, inhalation of this compound vapors can lead to irritation of the nose, throat, and lungs.
Underlying Physiology: The irritant effect on the respiratory tract is a common feature of many volatile organic compounds. It can trigger inflammatory responses, leading to coughing, shortness of breath, and discomfort.
Experimental Protocols for Safe Handling and Use
Adherence to meticulously designed experimental protocols is non-negotiable when working with this compound. The following workflows are provided as a guide for researchers to establish a robust safety framework.
Workflow for Chemical Handling and Personal Protective Equipment (PPE)
Caption: Workflow for Safe Handling and Required PPE.
Step-by-Step Handling Protocol:
-
Pre-Handling:
-
Conduct a thorough risk assessment for the specific experimental procedure.
-
Carefully review the Safety Data Sheet (SDS) for this compound.[1]
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Assemble all necessary PPE as outlined in the diagram above.
-
-
During Handling:
-
All manipulations of this compound must be performed within a chemical fume hood.
-
Ground and bond all containers and equipment to prevent the buildup of static electricity.
-
Ensure there are no potential ignition sources in the vicinity of the work area.
-
Use only spark-proof tools for opening containers and transferring the chemical.
-
Dispense the liquid carefully to avoid splashing and the generation of aerosols.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly decontaminate all equipment that has come into contact with the chemical.
-
Dispose of waste in a properly labeled, sealed container for hazardous chemical waste.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Emergency Procedures
A clear and well-rehearsed emergency response plan is critical.
Logical Flow for Emergency Response
Caption: Emergency Response Flowchart.
Detailed Emergency Protocols:
-
In Case of Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
In Case of a Spill: Evacuate all non-essential personnel from the area. Eliminate all ignition sources. Ventilate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material using spark-proof tools and place it in a sealed, properly labeled container for hazardous waste disposal.
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
Storage Recommendations:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
The storage area should be designed for flammable liquids.
-
Store separately from oxidizing agents and other incompatible materials.
-
Store in a locked cabinet or area to restrict access.[1]
Disposal Protocol:
-
Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of this chemical into the sewer system.
-
Contact a licensed professional waste disposal service to dispose of this material.
Conclusion
This compound is a valuable reagent with significant potential in chemical synthesis. However, its hazardous properties, including high flammability and acute toxicity, demand a high level of respect and caution. By understanding the scientific basis of its GHS hazard classifications and implementing the detailed protocols for handling, storage, and emergency response outlined in this guide, researchers can effectively mitigate the risks associated with its use. A proactive and informed approach to safety is the cornerstone of successful and responsible scientific advancement.
References
Sources
Methodological & Application
The Enigmatic Building Block: Exploring the Untapped Potential of 1-Chloro-2,3,3-trifluorocyclobutene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Fluorinated Cyclobutene with Untapped Versatility
1-Chloro-2,3,3-trifluorocyclobutene stands as a unique fluorinated four-membered ring system, offering a tantalizing combination of functionalities for the synthetic chemist. Its structure, featuring a reactive vinyl chloride moiety and a gem-difluorinated methylene group, suggests a rich and diverse reactivity profile. However, a comprehensive survey of the scientific literature reveals a surprising scarcity of detailed applications for this specific molecule in organic synthesis. While the broader field of fluorinated cyclobutane chemistry is a burgeoning area of interest in medicinal and materials chemistry, this compound itself remains a largely enigmatic building block.
Physicochemical Properties and Predicted Reactivity
Before delving into potential applications, it is crucial to understand the inherent chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₂ClF₃ | PubChem[1] |
| Molecular Weight | 142.51 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
The molecule's reactivity is primarily dictated by two key features:
-
The Vinyl Chloride Moiety: The carbon-chlorine bond on the double bond is a prime site for nucleophilic attack, potentially leading to substitution products. The fluorine atoms on the adjacent carbon and the double bond itself will influence the electron density and reactivity of this site.
-
The Strained Four-Membered Ring: Cyclobutene rings possess inherent ring strain, which can be harnessed as a driving force in various chemical transformations, including ring-opening reactions and cycloadditions.
Potential Applications in Organic Synthesis: A Forward Look
Based on the reactivity of analogous fluorinated alkenes and cyclobutene systems, we can hypothesize several promising applications for this compound.
Access to Novel Fluorinated Cyclobutane Scaffolds via Nucleophilic Substitution
The vinyl chloride functionality is a handle for introducing a wide array of substituents onto the cyclobutene ring. Nucleophilic substitution reactions could provide access to a diverse library of 1-substituted-2,3,3-trifluorocyclobutene derivatives.
Mechanistic Considerations: The mechanism of nucleophilic vinylic substitution can be complex, proceeding through addition-elimination or elimination-addition pathways. The specific pathway would likely depend on the nature of the nucleophile and the reaction conditions. The electron-withdrawing fluorine atoms would play a significant role in stabilizing any anionic intermediates.
Hypothetical Protocol: Synthesis of a 1-Alkoxy-2,3,3-trifluorocyclobutene Derivative
This protocol is a hypothetical example based on general procedures for nucleophilic aromatic and vinylic substitution.
Materials:
-
This compound
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))
-
Inert gas (e.g., Argon, Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve sodium alkoxide (1.2 equivalents) in the chosen anhydrous solvent.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to a temperature between 50-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-alkoxy-2,3,3-trifluorocyclobutene.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Alkoxides are strong bases and are sensitive to moisture. Anhydrous conditions are crucial to prevent quenching of the nucleophile and potential side reactions.
-
Polar Aprotic Solvent: Solvents like DMF and NMP are excellent for SNAr and related reactions as they can solvate the cation of the nucleophile, leaving the anion more reactive.
-
Inert Atmosphere: Prevents potential oxidation or other unwanted reactions with atmospheric components.
-
Heating: Many nucleophilic substitution reactions on unactivated or deactivated systems require thermal energy to overcome the activation barrier.
Self-Validation: The success of the reaction would be confirmed by spectroscopic analysis of the purified product. 1H, 13C, and 19F NMR would show the disappearance of the signal corresponding to the vinyl proton adjacent to the chlorine and the appearance of new signals corresponding to the alkoxy group. Mass spectrometry would confirm the expected molecular weight of the product.
Workflow for Nucleophilic Substitution
Caption: Conceptual representation of a Diels-Alder reaction.
Challenges and Future Directions
The limited availability of this compound from commercial suppliers may have contributed to its underutilization in synthetic chemistry. The development of a scalable and cost-effective synthesis of this reagent would be a critical first step in unlocking its synthetic potential.
Future research should focus on systematically exploring the reactivity of this compound with a wide range of nucleophiles and dienes to establish its synthetic utility. Detailed mechanistic studies would provide valuable insights into the factors controlling the regio- and stereoselectivity of its reactions. The resulting fluorinated cyclobutane and bicyclic derivatives could then be evaluated for their biological activity, offering new avenues for drug discovery and development.
Conclusion
While the current body of literature on the synthetic applications of this compound is sparse, its unique structure suggests a wealth of untapped potential. By applying established principles of organic reactivity and drawing parallels from related systems, researchers can begin to explore the synthetic utility of this enigmatic building block. The development of robust protocols for its use in nucleophilic substitution and cycloaddition reactions could open the door to a new class of fluorinated compounds with valuable applications in medicinal chemistry and materials science. The journey to fully understand and exploit the chemistry of this compound is just beginning, and it promises to be a rewarding endeavor for the synthetic community.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]. Accessed January 21, 2026.
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Application Notes and Protocols for 1-Chloro-2,3,3-trifluorocyclobutene: A Versatile Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the applications and synthetic protocols for 1-chloro-2,3,3-trifluorocyclobutene. This versatile fluorinated building block offers a unique combination of a strained four-membered ring and trifluorinated carbons, making it an attractive scaffold for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The protocols detailed herein are grounded in established chemical principles and provide a robust framework for the strategic incorporation of the trifluorocyclobutene motif into complex molecules.
Introduction: The Strategic Advantage of the Trifluorocyclobutene Moiety
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] The cyclobutane ring, a "bioisostere" for various functional groups, imparts a three-dimensional character to molecules, which can be crucial for biological activity. This compound (C4H2ClF3) merges these two advantageous features, offering a reactive handle—the vinyl chloride—for a variety of synthetic transformations.[2] Its unique electronic and steric properties make it a valuable precursor for creating a diverse array of functionalized cyclobutane and cyclobutene derivatives.[3]
Physicochemical Properties of this compound
A clear understanding of the physical properties of this building block is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₄H₂ClF₃ | [4] |
| Molecular Weight | 142.51 g/mol | [4] |
| CAS Number | 694-62-2 | [5] |
| Boiling Point | ~79 °C (estimated) | [6] |
| Density | ~1.4 g/cm³ (estimated) | [6] |
Core Synthetic Applications and Protocols
This compound is a versatile substrate for several key organic transformations, including palladium-catalyzed cross-coupling reactions, [3+2] cycloadditions, and nucleophilic substitutions. These reactions provide access to a wide range of derivatives with potential applications in various fields.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds, and the vinyl chloride moiety of this compound serves as an excellent electrophilic partner.
The Suzuki-Miyaura coupling enables the introduction of a wide variety of aryl and heteroaryl substituents, which are prevalent in many pharmaceutical and agrochemical compounds.[7][8]
Protocol 1: Representative Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(II) acetate/SPhos system is chosen for its high activity in coupling less reactive aryl chlorides.[9] SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the C-Cl bond to the palladium center, which is often the rate-limiting step.[7]
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.[7]
-
Solvent System: A mixture of 1,4-dioxane and water is commonly used. The water is essential for the activation of the boronic acid, while the dioxane solubilizes the organic components.[9]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add potassium phosphate (K₃PO₄, 3.0 equiv.) to the flask.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-phenyl-2,3,3-trifluorocyclobutene.
The Stille coupling offers an alternative to the Suzuki reaction, particularly when working with substrates that are sensitive to the basic conditions of the Suzuki coupling. Organostannanes are generally stable to air and moisture, though their toxicity requires careful handling.[4][10]
Protocol 2: Representative Stille Coupling of this compound with Tributyl(vinyl)stannane
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings. It is a source of Pd(0) which is necessary for the oxidative addition step.[10]
-
Additive: The addition of a copper(I) salt, such as CuI, can accelerate the transmetalation step, which is often the rate-determining step in the Stille catalytic cycle.
-
Solvent: Anhydrous and degassed N,N-dimethylformamide (DMF) is a suitable polar aprotic solvent that can solubilize the reactants and facilitate the reaction.[6]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).
-
Solvent Addition: Add anhydrous, degassed DMF via syringe.
-
Stannane Addition: Add tributyl(vinyl)stannane (1.2 equiv.) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with diethyl ether. Wash the solution with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
[3+2] Cycloaddition Reactions: Building Heterocyclic Scaffolds
The electron-deficient double bond in this compound can participate in cycloaddition reactions, providing a route to complex heterocyclic systems which are of great interest in medicinal chemistry.[11][12]
Protocol 3: Representative [3+2] Cycloaddition with Nitrile N-Oxides
Causality Behind Experimental Choices:
-
In situ Generation: Nitrile N-oxides are often unstable and are typically generated in situ from the corresponding hydroxamoyl chlorides using a mild base like triethylamine.[13]
-
Solvent: A non-protic solvent such as tetrahydrofuran (THF) is used to avoid reaction with the nitrile N-oxide.
-
Temperature: The reaction is typically carried out at room temperature to balance the rate of nitrile N-oxide formation and the cycloaddition reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired hydroxamoyl chloride (1.1 equiv.) in anhydrous THF.
-
Base Addition: Cool the solution to 0 °C and add triethylamine (1.2 equiv.) dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the formation of the cycloadduct by TLC or LC-MS.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired isoxazoline derivative.
Nucleophilic Substitution: Introducing Heteroatoms
The chlorine atom on the cyclobutene ring can be displaced by various nucleophiles, allowing for the introduction of nitrogen, oxygen, and sulfur-containing functional groups.
Protocol 4: Representative Nucleophilic Substitution with a Secondary Amine
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) can facilitate the nucleophilic substitution by stabilizing the transition state.
-
Base: An excess of the amine nucleophile can also act as the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like potassium carbonate can be used.
-
Temperature: Heating is often required to overcome the activation energy for the substitution of a vinylic chloride.
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the desired secondary amine (e.g., morpholine, 2.5 equiv.), and DMSO.
-
Reaction: Heat the mixture to 100-120 °C for 24-48 hours.
-
Work-up: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations discussed, providing a clear visual representation of the synthetic utility of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Synthetic utility of the building block.
Conclusion and Future Outlook
This compound is a building block with significant potential for the synthesis of novel and complex molecules. The protocols provided in this guide offer a starting point for researchers to explore its chemistry and harness its unique properties in the design of next-generation pharmaceuticals and agrochemicals. The ability to readily introduce the trifluorocyclobutene motif via robust and versatile reactions like palladium-catalyzed cross-couplings makes this compound a valuable addition to the synthetic chemist's toolbox. Further exploration of its reactivity, particularly in asymmetric catalysis, will undoubtedly unlock even greater potential for this promising fluorinated building block.
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 694-62-2). Retrieved from [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorocyclobutane-containing pharmaceuticals and drug candidates. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703.
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
- Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. Journal of the American Chemical Society, 132(50), 17701-17703.
- National Institutes of Health. (n.d.). Stereoselective [2+2]-Cycloadditions of chiral allenic ketones and alkenes: Applications towards the synthesis of benzocyclobutenes and endiandric acids.
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Organic Syntheses. (n.d.). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Retrieved from [Link]
- Taylor, D. R., & Wright, D. B. (1971). Allene cycloadditions. Part II. Reaction of a dialkylallene with unsymmetrical fluoro-olefins: evidence for a two-step [2 + 2] cycloaddition. Journal of the Chemical Society C: Organic, 391-397.
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- Kwiecień, A., et al. (2021). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. Molecules, 26(22), 6774.
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Clark, J. (n.d.). THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND HYDROXIDE IONS. Chemguide. Retrieved from [Link]
- MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Google Patents. (n.d.). CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.
- Kwiecień, A., et al. (2021). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. Molecules, 26(22), 6774.
-
Chemistry LibreTexts. (2023, January 22). What is Nucleophilic Substitution?. Retrieved from [Link]
- ResearchGate. (n.d.). [3+2] Cycloaddition reactions of 1-substituted 3,3,3-trifluoropropenes with isonitriles – synthesis of pyrroles and pyrrolines.
-
Chemistry Student. (2022, October 7). Nucleophilic Substitution of Halogenoalkanes with Hydroxide Ions, OH- (A-level Chemistry). [Video]. YouTube. Retrieved from [Link]
-
Chemrevise. (n.d.). Classifying Halogenoalkanes Reactions of Halogenoalkanes Nucleophilic substitution reactions. Retrieved from [Link]
- Kwiecień, A., et al. (2021). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules, 26(22), 6774.
- ResearchGate. (n.d.). (PDF) The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study.
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PubChem. (n.d.). (Z)-1-Chloro-2,3,3,3-tetrafluoropropene. Retrieved from [Link]
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Application Notes & Protocols: Cycloaddition Reactions of 1-Chloro-2,3,3-trifluorocyclobutene with Dienes
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the cycloaddition reactions of 1-chloro-2,3,3-trifluorocyclobutene with various dienes. The unique electronic and steric properties imparted by the fluorine atoms and the strained four-membered ring make this cyclobutene a valuable building block in synthetic and medicinal chemistry.[1][2] This guide details the underlying principles, experimental protocols, and applications of the resulting fluorinated cyclobutane adducts, which are of significant interest in the design of novel therapeutics due to their ability to modulate key physicochemical properties like lipophilicity and metabolic stability.[1][2][3] We will explore both [2+2] and [4+2] cycloaddition pathways, offering insights into reaction mechanisms, stereoselectivity, and practical laboratory procedures.
Introduction: The Significance of Fluorinated Cyclobutanes
The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.[1][4][5] The cyclobutane motif, with its rigid, puckered conformation, serves as a valuable scaffold that can improve potency, selectivity, and pharmacokinetic profiles.[3] The combination of these two features in fluorinated cyclobutanes presents a powerful approach for the development of novel bioactive compounds.[2] this compound is a versatile precursor for accessing a diverse range of these valuable structures through cycloaddition reactions.[6]
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 694-62-2 | [7][8] |
| Molecular Formula | C₄H₂ClF₃ | [7][8] |
| Molecular Weight | 142.51 g/mol | [7] |
Theoretical Background: [2+2] vs. [4+2] Cycloadditions
The reaction of this compound with dienes can proceed through two primary cycloaddition pathways: the [2+2] cycloaddition and the [4+2] cycloaddition (Diels-Alder reaction). The preferred pathway is often dictated by the nature of the diene, reaction conditions (thermal vs. photochemical), and the electronic properties of the reactants.
The [2+2] Cycloaddition Pathway
Thermally initiated [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for concerted reactions. However, they can occur through a stepwise mechanism involving a diradical intermediate, particularly with fluorinated alkenes.[9] Photochemical [2+2] cycloadditions, on the other hand, are allowed and provide an excellent route to synthesize strained four-membered rings.[10]
The reaction of this compound with a simple alkene (as part of a diene system) can be visualized as follows:
Figure 1. Generalized [2+2] cycloaddition workflow.
The [4+2] Cycloaddition (Diels-Alder) Pathway
The Diels-Alder reaction is a powerful and widely used method for the formation of six-membered rings.[10][11] In this concerted reaction, a conjugated diene reacts with a dienophile (in this case, this compound) to form a cyclohexene derivative. The stereochemistry of the reactants is retained in the product.[10]
Figure 2. Generalized [4+2] cycloaddition workflow.
The regioselectivity and stereoselectivity of these reactions are of paramount importance and are influenced by both steric and electronic factors. For instance, the endo rule in Diels-Alder reactions often dictates the preferred stereochemical outcome.[11]
Experimental Protocols
Safety Precaution: this compound is a flammable liquid and should be handled in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
General Protocol for Thermal [4+2] Cycloaddition with a Cyclic Diene (e.g., Cyclopentadiene)
This protocol describes a representative Diels-Alder reaction between this compound and freshly cracked cyclopentadiene.
Materials:
-
This compound
-
Dicyclopentadiene
-
Anhydrous toluene
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere setup (nitrogen or argon)
-
Heating mantle with a temperature controller
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (~170 °C). Collect the cyclopentadiene monomer as it distills over (b.p. 40-42 °C). Keep the collected cyclopentadiene on ice and use it immediately.
-
Reaction Setup: To a flame-dried, 100 mL round-bottom flask under an inert atmosphere, add this compound (10 mmol, 1.42 g).
-
Dissolve the cyclobutene in 20 mL of anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add freshly cracked cyclopentadiene (12 mmol, 0.79 g) to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired [4+2] cycloadduct.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
General Protocol for Photochemical [2+2] Cycloaddition with an Acyclic Diene
This protocol outlines a general procedure for the photochemical [2+2] cycloaddition. The choice of solvent and photosensitizer may need to be optimized for specific dienes.
Materials:
-
This compound
-
Acyclic diene (e.g., 1,3-butadiene)
-
Anhydrous acetone (as both solvent and photosensitizer)
-
Quartz reaction vessel
-
Photoreactor equipped with a medium-pressure mercury lamp
-
Inert atmosphere setup (nitrogen or argon)
-
Cooling system for the photoreactor
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve this compound (10 mmol, 1.42 g) in 50 mL of anhydrous acetone.
-
Bubble the acyclic diene (e.g., 1,3-butadiene, 15 mmol) through the solution for 15 minutes while cooling the vessel to 0 °C.
-
Seal the reaction vessel and place it in the photoreactor.
-
Irradiation: Irradiate the reaction mixture with a medium-pressure mercury lamp while maintaining the temperature at 10-15 °C using a cooling system.
-
Monitoring: Monitor the reaction progress by GC-MS at regular intervals.
-
Workup: Upon completion, carefully vent any excess diene in a fume hood. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting mixture of regio- and stereoisomers by preparative GC or careful column chromatography on silica gel.
-
Characterization: Characterize the isolated products by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to determine their structures and relative ratios.
Data Presentation and Analysis
The outcomes of cycloaddition reactions with this compound are highly dependent on the diene substrate. The following table summarizes expected outcomes with representative dienes.
| Diene | Reaction Type | Major Product(s) | Expected Yield Range | Key Considerations |
| Cyclopentadiene | [4+2] Thermal | Endo and exo Diels-Alder adducts | 60-80% | Reaction is typically stereoselective, favoring the endo product under kinetic control.[11] |
| 1,3-Butadiene | [2+2] Photochemical | Mixture of vinylcyclobutane regio- and stereoisomers | 40-60% | Requires photochemical activation.[10] Product mixture can be complex. |
| Furan | [4+2] Thermal | Diels-Alder adduct | 50-70% | The adduct may be prone to retro-Diels-Alder reaction at higher temperatures. |
| Anthracene | [4+2] Thermal | Central ring Diels-Alder adduct | 70-90% | High-yielding reaction due to the aromaticity gained in the product. |
Mechanistic Insights and Causality
The regioselectivity of these cycloadditions is governed by the electronic nature of the reactants. The electron-withdrawing fluorine atoms on the cyclobutene render the double bond electron-deficient, making it a good dienophile in Diels-Alder reactions with electron-rich dienes. In [2+2] cycloadditions proceeding via a diradical intermediate, the stability of the radical at different positions on the cyclobutene and the diene will dictate the major regioisomer formed.
The stereoselectivity, particularly in the Diels-Alder reaction, is often controlled by secondary orbital interactions, which favor the formation of the endo product under kinetically controlled conditions.[11] However, the exo product is typically thermodynamically more stable, and at higher temperatures or with longer reaction times, an equilibrium may be established, leading to a higher proportion of the exo isomer.[11]
Applications in Drug Discovery and Materials Science
The fluorinated bicyclic and polycyclic products obtained from these cycloaddition reactions are valuable scaffolds in medicinal chemistry. Their rigid structures can effectively present substituents for optimal interaction with biological targets. The presence of the trifluorocyclobutane moiety can enhance metabolic stability and fine-tune lipophilicity, crucial parameters in drug design.[1][2][3]
In materials science, the unique properties of fluorinated polymers, such as high thermal stability and low dielectric constants, make the cycloadducts derived from this compound interesting monomers for the synthesis of advanced materials.[6]
Conclusion
The cycloaddition reactions of this compound with dienes offer a versatile and powerful platform for the synthesis of a wide array of structurally complex and functionally significant fluorinated molecules. By understanding the underlying principles of [2+2] and [4+2] cycloadditions and carefully controlling the reaction conditions, researchers can access novel building blocks for applications in drug discovery, agrochemicals, and materials science. The protocols and data presented in this guide serve as a valuable resource for scientists working in these fields.
References
- Vertex AI Search. (n.d.). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery.
- Oreate AI Blog. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
- ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF.
- ResearchGate. (n.d.). Fluorocyclobutane‐containing pharmaceuticals and drug candidates.
- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
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- Smolecule. (2023, August 16). Buy this compound | 694-62-2.
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- Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions.
- Taylor, D. R., & Warburton, M. R. (1971). Allene cycloadditions. Part II. Reaction of a dialkylallene with unsymmetrical fluoro-olefins: evidence for a two-step [2 + 2] cycloaddition. Journal of the Chemical Society C: Organic, 321-326.
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The Synthetic Versatility of 1-Chloro-2,3,3-trifluorocyclobutene: A Gateway to Novel Fluorinated Compounds for Research and Drug Discovery
Abstract
1-Chloro-2,3,3-trifluorocyclobutene emerges as a highly versatile and reactive building block for the synthesis of a diverse array of novel fluorinated compounds. Its unique structural and electronic properties, imparted by the strained four-membered ring and the presence of both chlorine and fluorine substituents, render it a valuable precursor for researchers, particularly in the fields of medicinal chemistry and materials science. This comprehensive guide provides an in-depth exploration of the synthetic transformations possible with this compound, offering detailed application notes and experimentally grounded protocols. We will delve into key reaction classes, including nucleophilic substitution, palladium-catalyzed cross-coupling, and cycloaddition reactions, elucidating the underlying mechanisms and providing step-by-step procedures to empower researchers in their quest for innovative molecular architectures. The strategic incorporation of the trifluorocyclobutene motif can significantly influence the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and conformational rigidity, making it a compelling scaffold for the design of next-generation pharmaceuticals and advanced materials.
Introduction: The Rising Prominence of Fluorinated Scaffolds
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design and materials science.[1][2] The unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly modulate the biological and physical characteristics of a compound. Fluorinated motifs are prevalent in a significant number of approved pharmaceuticals and agrochemicals, where they often enhance potency, improve metabolic stability, and fine-tune bioavailability.[3] Among the diverse array of fluorinated building blocks, strained ring systems like cyclobutanes and cyclobutenes have garnered increasing attention. These scaffolds introduce a three-dimensional character to otherwise planar molecules, a feature that is often crucial for effective binding to biological targets.[4]
This compound stands at the intersection of these two powerful design strategies. The trifluorocyclobutene core offers a unique combination of conformational constraint and lipophilicity, while the chlorine atom serves as a versatile handle for a wide range of chemical transformations. This guide aims to unlock the synthetic potential of this valuable starting material, providing researchers with the knowledge and practical protocols to forge new frontiers in chemical synthesis.
PART 1: Foundational Synthetic Transformations
The reactivity of this compound is primarily dictated by the presence of the vinylic chloride, which can be targeted for various substitution and coupling reactions. The electron-withdrawing nature of the fluorine atoms influences the reactivity of the double bond and the adjacent carbon-chlorine bond.
Nucleophilic Substitution Reactions: A Direct Approach to Functionalization
While vinylic chlorides are generally less reactive towards traditional S(_N)1 and S(_N)2 reactions compared to their saturated counterparts, the electronic environment of this compound allows for nucleophilic substitution under specific conditions.[1] These reactions provide a direct route to introduce a variety of functional groups onto the cyclobutene ring.
Causality Behind Experimental Choices: The choice of nucleophile, solvent, and temperature is critical for achieving successful substitution. Strong, soft nucleophiles are generally preferred. Polar aprotic solvents like DMF or DMSO can help to solubilize the reactants and promote the reaction. Elevated temperatures are often necessary to overcome the activation energy barrier associated with vinylic substitution.
Application Note 1: Synthesis of an Amino-Substituted Trifluorocyclobutene
Objective: To synthesize 2,3,3-trifluoro-N-phenylcyclobut-1-en-1-amine, a potential intermediate for the development of novel kinase inhibitors or other bioactive molecules.
Reaction Scheme:
Caption: Synthesis of an amino-substituted cyclobutene.
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Triethylamine (Et(_3)N) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF.
-
Add aniline and triethylamine to the solvent and stir the mixture at room temperature for 10 minutes.
-
Add this compound dropwise to the stirred solution.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The desired 2,3,3-trifluoro-N-phenylcyclobut-1-en-1-amine should be obtained as a solid or high-boiling oil. Characterization should be performed using NMR (
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds. These reactions can be applied to this compound to introduce aryl, heteroaryl, or alkynyl substituents, significantly expanding the accessible chemical space.
Trustworthiness of the Protocol: The success of a cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The protocols provided are based on well-established principles of palladium catalysis and are designed to be robust and reproducible. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.
Application Note 2: Suzuki-Miyaura Coupling for the Synthesis of an Aryl-Substituted Trifluorocyclobutene
Objective: To synthesize 1-phenyl-2,3,3-trifluorocyclobutene, a precursor for liquid crystals or other advanced materials.
Reaction Workflow:
Caption: Workflow for Suzuki-Miyaura coupling.
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)(_2)) (2-5 mol%)
-
Triphenylphosphine (PPh(_3)) (4-10 mol%)
-
Potassium carbonate (K(_2)CO(_3)) (2.0 eq)
-
Anhydrous and degassed 1,4-dioxane
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)(_2), PPh(_3), and K(_2)CO(_3).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound and phenylboronic acid.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture, filter through a pad of Celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | [Internal] |
| Coupling Partner | Phenylboronic acid | [4] |
| Catalyst Loading | 2-5 mol% Pd(OAc)(_2) | [4] |
| Ligand Loading | 4-10 mol% PPh(_3) | [4] |
| Expected Yield | 60-85% | [4] |
PART 2: Advanced Synthetic Strategies
Beyond direct functionalization, this compound can participate in more complex transformations, such as cycloaddition reactions, to construct intricate molecular architectures.
[4+2] Cycloaddition (Diels-Alder) Reactions
The electron-deficient double bond of this compound can act as a dienophile in Diels-Alder reactions with electron-rich dienes. This provides a powerful method for the construction of bicyclic systems containing the trifluorocyclobutane moiety.
Authoritative Grounding: The feasibility of using fluorinated alkenes as dienophiles in [4+2] cycloadditions is well-documented in the literature.[5] The stereochemistry of the reaction is governed by the endo rule, and the regioselectivity is influenced by the electronic nature of the substituents on both the diene and the dienophile.
Application Note 3: Synthesis of a Fluorinated Bicyclic System via Diels-Alder Reaction
Objective: To synthesize a novel bicyclo[4.2.0]octene derivative containing a trifluorocyclobutane ring.
Logical Relationship Diagram:
Caption: Logic of the Diels-Alder reaction.
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Freshly cracked cyclopentadiene (2.0 eq)
-
Anhydrous toluene
-
Sealed tube
-
Heating block
Procedure:
-
To a sealed tube, add anhydrous toluene.
-
Add this compound to the solvent.
-
Carefully add the freshly cracked cyclopentadiene.
-
Seal the tube and heat the mixture to 120-150 °C.
-
Monitor the reaction by GC-MS.
-
After completion, cool the tube to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product by distillation or column chromatography.
PART 3: Safety, Handling, and Future Outlook
Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Due to its volatility, care should be taken to avoid inhalation.
Future Outlook: The synthetic methodologies outlined in this guide provide a solid foundation for the exploration of novel chemical entities derived from this compound. The continued development of new catalytic systems and reaction conditions will undoubtedly expand the synthetic utility of this versatile building block. The unique properties of the trifluorocyclobutene motif are expected to find increasing application in the design of innovative pharmaceuticals, agrochemicals, and advanced materials with tailored properties. The ability to strategically introduce this scaffold into complex molecules opens up exciting avenues for future research and development.
References
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-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Dolbier Jr, W. R. (2005). Fluorinated cyclobutanes and their derivatives. Journal of Fluorine Chemistry, 126(2), 157-174.
- Kirsch, P. (2004).
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of Fluorine Chemistry, 109(1), 3-11.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029.
- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
- Hiyama, T. (2000).
- Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis. Cambridge University Press.
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. Wiley-VCH.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
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The Rising Star in Medicinal Chemistry: Application Notes for 1-Chloro-2,3,3-trifluorocyclobutene
In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly turning to unique, three-dimensional scaffolds to unlock new biological space. Among these, fluorinated cyclobutane derivatives have emerged as highly sought-after motifs, prized for their ability to impart favorable pharmacokinetic and physicochemical properties to drug candidates.[1][2] At the forefront of accessing this valuable chemical space is the versatile building block, 1-chloro-2,3,3-trifluorocyclobutene . This guide provides an in-depth exploration of its synthetic utility, offering detailed application notes and protocols for researchers, scientists, and drug development professionals.
Part 1: The Strategic Advantage of this compound
The incorporation of fluorine into drug molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[3] The trifluorocyclobutene moiety, accessible from this compound, offers a unique combination of a strained four-membered ring and multiple fluorine atoms. This imparts a distinct conformational rigidity and polarity that can lead to improved target engagement and a desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.
The reactivity of this compound is primarily dictated by two key features: the vinyl chloride and the electron-deficient double bond. The chlorine atom can be displaced through various nucleophilic substitution reactions, while the double bond is susceptible to cycloaddition and other addition reactions. This dual reactivity makes it a powerful tool for the divergent synthesis of complex fluorinated cyclobutane and cyclobutene derivatives.[4][5]
Part 2: Key Synthetic Transformations and Protocols
This section details the primary classes of reactions that this compound can undergo, providing the mechanistic rationale and step-by-step protocols for their execution in a research setting.
Nucleophilic Substitution: Gateway to Functionalized Trifluorocyclobutenes
The vinyl chloride of this compound is amenable to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. While vinylic chlorides are typically less reactive than their alkyl counterparts, the strained cyclobutene ring can influence reactivity.[6] These reactions are pivotal for creating a diverse library of building blocks for further elaboration.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often chosen to dissolve the reactants and facilitate the substitution reaction, which may proceed through an addition-elimination mechanism.
-
Temperature: Elevated temperatures are frequently required to overcome the activation energy for vinylic substitution.
-
Catalyst: In some cases, particularly for cross-coupling reactions, a transition metal catalyst (e.g., palladium or copper) is essential to facilitate the reaction.
Protocol 1: General Procedure for Nucleophilic Substitution with Amines
This protocol describes the synthesis of aminotrifluorocyclobutene derivatives, which are valuable precursors for bioactive molecules.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Methodology:
-
To a solution of the amine (1.2 mmol) in DMF (5 mL) in a round-bottom flask, add K₂CO₃ (2.0 mmol).
-
Add this compound (1.0 mmol) to the stirring suspension.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-2,3,3-trifluorocyclobutenamine.
[3+2] Cycloaddition Reactions: Constructing Fused Heterocyclic Scaffolds
The electron-deficient double bond in this compound makes it an excellent dipolarophile for [3+2] cycloaddition reactions.[7] This powerful transformation allows for the rapid construction of five-membered heterocyclic rings fused to the cyclobutane core, a structural motif of significant interest in medicinal chemistry.
Causality Behind Experimental Choices:
-
Dipole Precursor: The choice of the 1,3-dipole precursor (e.g., an azide to form a triazole, or a nitrone to form an isoxazolidine) dictates the resulting heterocyclic ring.
-
Reaction Conditions: Many [3+2] cycloadditions, particularly with azides (click chemistry), can be carried out under mild conditions, often at room temperature, and can be catalyzed by copper(I).
-
Regioselectivity: The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipolarophile and the 1,3-dipole.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Analogue with a Cyclobutene
This protocol outlines the synthesis of a trifluorocyclobutane-fused triazole.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide) (1.0 equivalents)
-
Copper(I) iodide (CuI) or other Cu(I) source (0.1 equivalents)
-
A suitable base/ligand such as N,N-diisopropylethylamine (DIPEA)
-
Solvent such as tetrahydrofuran (THF) or a mixture of t-butanol and water
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Standard work-up and purification equipment
Step-by-Step Methodology:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol) and the organic azide (1.0 mmol) in the chosen solvent (5 mL).
-
Add CuI (0.1 mmol) and DIPEA (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the trifluorocyclobutane-fused triazole.
Part 3: Data Presentation and Visualization
Table 1: Predicted Reactivity Profile of this compound
| Reaction Type | Reagent/Catalyst | Predicted Product Class | Potential Applications in Medicinal Chemistry |
| Nucleophilic Substitution | Amines, Alcohols, Thiols | Functionalized trifluorocyclobutenes | Introduction of pharmacophoric groups, handles for further functionalization |
| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | Arylated trifluorocyclobutenes | Synthesis of analogues of bioactive aryl cyclobutanes |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynylated trifluorocyclobutenes | Precursors for heterocycles, bioorthogonal chemistry linkers |
| [3+2] Cycloaddition | Azides, Nitrones, Diazo compounds | Fused heterocyclic systems | Rapid construction of complex, 3D scaffolds |
| [4+2] Cycloaddition (Diels-Alder) | Dienes | Fused bicyclic systems | Access to complex polycyclic structures |
| Reduction | H₂, Pd/C or other reducing agents | 1-Chloro-2,3,3-trifluorocyclobutane | Saturated fluorinated cyclobutane core |
Diagrams of Key Synthetic Pathways
Caption: Key reaction pathways of this compound.
Caption: Workflow for nucleophilic substitution on this compound.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of novel fluorinated cyclobutane and cyclobutene derivatives. Its dual reactivity allows for a wide range of synthetic transformations, providing access to complex and three-dimensional molecular scaffolds that are of high interest in modern drug discovery. The protocols and application notes provided herein serve as a guide for researchers to harness the full potential of this powerful reagent in the development of next-generation therapeutics.
References
-
Yuan, F., et al. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. Angewandte Chemie International Edition, 63(23), e202401451. Available at: [Link]
-
Mykhailiuk, P. K. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link]
-
Feng, X.-T., et al. (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic route for generation of designed cyclobutane fragments. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available at: [Link]
-
PubChem. (n.d.). 1-Propene, 1-chloro-2,3,3-trifluoro-, (1Z)-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
ChemRxiv. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2,3,3-trifluoroprop-1-ene. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety. Available at: [Link]
-
Kącka-Zych, A., et al. (2021). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. Molecules, 26(22), 6774. Available at: [Link]
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Protocols for [2+2] Cycloaddition with 1-Chloro-2,3,3-trifluorocyclobutene: Synthesis of Novel Fluorinated Scaffolds
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of [2+2] cycloaddition reactions utilizing 1-Chloro-2,3,3-trifluorocyclobutene, a versatile fluorinated building block. The unique electronic properties conferred by the halogen substituents make this cycloalkene an attractive partner for constructing complex cyclobutane-containing molecules, which are of significant interest in medicinal chemistry and materials science. This document outlines the theoretical underpinnings of these reactions, offers detailed step-by-step protocols for both photochemical and thermal cycloadditions, and provides expert insights into reaction optimization and troubleshooting. The protocols and discussions are designed for researchers, scientists, and drug development professionals seeking to leverage fluorinated cyclobutanes in their synthetic programs.
Introduction: The Strategic Value of Fluorinated Cyclobutanes
The cyclobutane motif is a structurally important scaffold found in a variety of natural products and biologically active molecules.[1] Its rigid, three-dimensional geometry provides a powerful tool for exploring chemical space in drug discovery. When incorporated into a molecule, a cyclobutane ring can impose specific conformational constraints, enhance metabolic stability, and improve binding affinity.
The introduction of fluorine atoms further amplifies these benefits. Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, and susceptibility to metabolic degradation.[2] Consequently, the synthesis of fluorinated building blocks is a cornerstone of modern medicinal chemistry.[2][3] this compound (CTFCB) emerges as a particularly valuable reagent, offering a reactive double bond for cycloaddition while embedding a densely functionalized four-membered ring into the target structure. The [2+2] cycloaddition is one of the most direct and atom-economical methods for synthesizing cyclobutane rings, making it an indispensable tool for accessing these valuable fluorinated structures.[4][5]
Mechanistic Considerations: Thermal vs. Photochemical Pathways
The [2+2] cycloaddition reaction involves the combination of two unsaturated components (alkenes, alkynes, etc.) to form a four-membered ring. The feasibility and mechanism of this transformation are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.
Thermal [2+2] Cycloaddition: For simple alkenes, a concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden due to unfavorable orbital symmetry overlap between the Highest Occupied Molecular Orbital (HOMO) of one alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[6][7] However, thermal reactions can become allowed under specific circumstances:
-
Highly Polarized Alkenes: The strong electron-withdrawing nature of the fluorine and chlorine atoms on CTFCB polarizes the double bond. This can lower the activation barrier and favor a stepwise mechanism proceeding through a diradical or zwitterionic intermediate, bypassing the symmetry-forbidden concerted pathway.
-
Reactions with Ketenes: Ketenes are an exception to the rule and readily undergo thermal [2+2] cycloadditions with alkenes through a distinct, symmetry-allowed transition state.[6][8][9]
Photochemical [2+2] Cycloaddition: Photochemical activation provides an alternative, and often more general, route to [2+2] cycloadducts.[8][10][11] Upon absorption of UV light, one of the alkene partners is promoted to an electronically excited state.[11][12] This excitation alters the symmetry of its frontier molecular orbital (the former LUMO becomes the new HOMO, or SOMO), making the concerted suprafacial-suprafacial cycloaddition a symmetry-allowed process.[4][10] This method is broadly applicable for the synthesis of a wide range of cyclobutane derivatives.[1][13]
Caption: Orbital symmetry in thermal vs. photochemical [2+2] cycloadditions.
Experimental Application Notes & Protocols
Protocol 1: General Procedure for Photochemical [2+2] Cycloaddition
This protocol describes a representative photochemical reaction between this compound (CTFCB) and a generic alkene partner.
A. Materials and Equipment
-
This compound (CTFCB)
-
Alkene reaction partner (e.g., cyclopentene, styrene)
-
Anhydrous solvent (e.g., acetone, acetonitrile, dichloromethane). Acetone can also act as a triplet sensitizer.
-
Photoreactor equipped with a quartz immersion well and a medium-pressure mercury lamp (e.g., 450W Hanovia).
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Rotary evaporator
-
Silica gel for column chromatography
B. Reaction Setup & Procedure
-
Preparation: In a quartz reaction vessel, dissolve the alkene partner (1.2 equivalents) in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
Degassing (Critical Step): Sparge the solution with nitrogen or argon for 20-30 minutes to remove dissolved oxygen. Oxygen can quench the excited state of the alkene, inhibiting the reaction.
-
Addition of CTFCB: Add this compound (1.0 equivalent) to the degassed solution.
-
Initiation: Assemble the photoreactor, ensuring the cooling system for the lamp is active. Place the reaction vessel in the reactor and begin irradiation with the medium-pressure mercury lamp. Maintain the reaction at a constant temperature (typically 0-25 °C) using a cooling bath.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or ¹⁹F NMR. The disappearance of the starting materials and the appearance of a new set of signals corresponding to the product will indicate conversion. Reaction times can vary from 4 to 24 hours.
-
Workup: Once the reaction is complete, turn off the lamp and allow the mixture to warm to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired cyclobutane product.
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).
Caption: Standard workflow for a photochemical [2+2] cycloaddition experiment.
Protocol 2: General Procedure for Thermal [2+2] Cycloaddition
This protocol is suitable for reactions where a thermal pathway is viable, such as with highly activated or electron-rich alkene partners.
A. Materials and Equipment
-
This compound (CTFCB)
-
Alkene reaction partner (e.g., an enamine or ketene acetal)
-
High-boiling anhydrous solvent (e.g., toluene, xylene)
-
Sealed reaction tube or a flask equipped with a reflux condenser under an inert atmosphere
-
Heating mantle or oil bath
-
Standard workup and purification equipment
B. Reaction Setup & Procedure
-
Preparation: To a flame-dried, heavy-walled sealed tube, add the alkene partner (1.1 equivalents) and this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous, high-boiling solvent via syringe.
-
Sealing and Heating: Seal the tube under an inert atmosphere (Nitrogen or Argon). Place the tube in an oil bath or heating block pre-heated to the desired temperature (typically 80-150 °C).
-
Monitoring: Monitor the reaction by TLC or by carefully taking aliquots (after cooling) for GC-MS analysis. Thermal reactions can be slower and may require 12-48 hours.
-
Workup and Purification: After completion, cool the reaction tube to room temperature before carefully opening it. Concentrate the solvent and purify the crude product via distillation or column chromatography as described in the photochemical protocol.
Data Summary and Reaction Optimization
The outcome of the [2+2] cycloaddition is highly dependent on the reaction conditions and the nature of the alkene partner. The following table summarizes representative conditions.
| Alkene Partner | Method | Solvent | Conditions | Time (h) | Typical Yield | Reference Insight |
| Ethylene | Thermal | Autoclave | 150-200 °C | 12-24 | Moderate | High pressure is often required for gaseous alkenes. |
| Cyclopentene | Photochemical | Acetone | 450W Hg Lamp, 10 °C | 8-12 | Good-Excellent | Acetone acts as a sensitizer, improving reaction efficiency.[1][13] |
| Styrene | Photochemical | Acetonitrile | 450W Hg Lamp, 20 °C | 16-24 | Moderate | Regioselectivity can be an issue; head-to-head vs. head-to-tail isomers may form. |
| Enol Ether | Thermal | Toluene | 110 °C (Reflux) | 24 | Good | Electron-rich alkenes facilitate the stepwise thermal mechanism. |
| Ketene | Thermal | Dichloromethane | 0 °C to RT | 2-6 | Excellent | Ketenes are highly reactive in thermal cycloadditions.[9] |
Best Practices and Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | - Insufficient light source power or incorrect wavelength.- Presence of oxygen quenching the excited state.- Reaction temperature is too high or too low. | - Ensure the lamp is functioning correctly. Use a quartz vessel (Pyrex blocks low-wavelength UV).- Thoroughly degas the solvent and maintain a positive inert gas pressure.- Optimize the reaction temperature. |
| Polymerization | - For certain alkenes (e.g., styrene), radical polymerization can be a side reaction.- High reactant concentrations. | - Add a small amount of a radical inhibitor like BHT.- Run the reaction at a lower concentration. |
| Complex Product Mixture | - Formation of regioisomers or stereoisomers.- Photochemical decomposition of product. | - Analyze the product mixture carefully to understand selectivity. Altering the solvent or sensitizer may influence the isomer ratio.- Monitor the reaction closely and stop it once the starting material is consumed to prevent over-irradiation. |
Applications in Drug Discovery and Materials Science
The fluorinated cyclobutane adducts synthesized from CTFCB are valuable intermediates.
-
Medicinal Chemistry: These scaffolds can be used to create novel analogs of existing drugs. The rigid cyclobutane core acts as a bioisostere for other groups (e.g., phenyl rings, tert-butyl groups), while the fluorine atoms enhance metabolic stability and modulate physicochemical properties.[2][3] The chlorine atom serves as a handle for further functionalization via nucleophilic substitution or cross-coupling reactions.
-
Materials Science: Fluorinated polymers often exhibit unique properties, including high thermal stability, chemical resistance, and low surface energy. The thermal [2+2] cycloaddition of fluoroalkenes is a key step in the synthesis of perfluorocyclobutane (PFCB) aromatic ether polymers, which are used in electronics and aerospace applications.[5]
References
- Light-induced [2 + 2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides. Organic & Biomolecular Chemistry.
- Light Induced [2+2] Cycloadditions for Construction of Cyclobutane-Fused Pyridinyl Sulfonyl Fluorides. ResearchGate.
- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
- Photochemical [2+2]‐cycloaddition reactions: concept and selected... ResearchGate.
-
Synthesis of Several Fluorinated Cyclobutanes and Cyclobutenes. The Journal of Organic Chemistry. Available at: [Link]
-
Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses. Available at: [Link]
-
Thermal [2+2] cycloaddition reactions. YouTube. Available at: [Link]
-
Photochemical (2+2) Cycloaddition Reaction. YouTube. Available at: [Link]
-
Photochemical (2+2) Cycloaddition Example. YouTube. Available at: [Link]
-
Fluoro‐Ene Reaction Versus [2+2] Cycloaddition in the Thermal C2–C6 Cyclization of Fluoro‐Substituted Enyne‐Allenes. European Journal of Organic Chemistry. Available at: [Link]
-
Photochemical (2+2) Cycloaddition Reaction. AK Lectures. Available at: [Link]
-
Week 4: Lecture 16: Thermal [2+2] Cycloaddition Reaction. YouTube. Available at: [Link]
-
Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study. PMC. Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
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Application Notes and Protocols for the Derivatization of 1-Chloro-2,3,3-trifluorocyclobutene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Fluorinated Cyclobutene Scaffold
The incorporation of fluorine and fluorinated motifs has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorination can profoundly alter the physicochemical properties of a molecule, influencing its lipophilicity, metabolic stability, pKa, and conformational preferences.[3][4] Among the various fluorinated scaffolds, the cyclobutane ring has emerged as a particularly valuable bioisostere for aromatic rings and other functional groups, offering a unique three-dimensional geometry that can enhance binding affinity and optimize pharmacokinetic profiles.[5][6]
This technical guide focuses on 1-chloro-2,3,3-trifluorocyclobutene, a versatile and reactive building block for the synthesis of novel fluorinated cyclobutane derivatives. The presence of a reactive chlorine atom and an electron-deficient double bond provides two key handles for a variety of chemical transformations. This guide will provide detailed application notes and protocols for the derivatization of this compound, empowering researchers to leverage its synthetic potential in drug discovery and materials science.
Chemical Properties and Reactivity Overview
This compound possesses a unique combination of functional groups that dictate its reactivity:
-
Vinylic Chloride: The chlorine atom is attached to an sp²-hybridized carbon of the cyclobutene ring. This C-Cl bond is generally less reactive towards classical nucleophilic substitution (SN1 and SN2) than an alkyl chloride due to the increased bond strength and the electron-rich nature of the double bond. However, it is an excellent handle for transition metal-catalyzed cross-coupling reactions.
-
Electron-Deficient Alkene: The presence of three electron-withdrawing fluorine atoms polarizes the double bond, making it susceptible to nucleophilic attack and a potential dienophile in cycloaddition reactions.
This duality in reactivity allows for a range of derivatization strategies, which will be explored in the following sections.
I. Nucleophilic Substitution Reactions
While direct SN2 displacement of the vinylic chloride is challenging, nucleophilic substitution can be achieved, particularly with strong, soft nucleophiles under appropriate conditions. The mechanism may proceed through an addition-elimination pathway, facilitated by the electron-withdrawing fluorine atoms that stabilize the intermediate carbanion.
Protocol 1: Synthesis of 1-Alkoxy-2,3,3-trifluorocyclobutenes via Williamson-Type Ether Synthesis
This protocol describes the synthesis of ether derivatives by reacting this compound with an alkoxide. This reaction is a variation of the classic Williamson ether synthesis and is effective for introducing a variety of alkoxy groups.[7]
Reaction Scheme:
General reaction for Williamson-type ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous alcohol (R-OH)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Alkoxide Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the desired anhydrous alcohol (1.1 equivalents) dropwise to the suspension.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
-
-
Substitution Reaction:
-
To the freshly prepared alkoxide solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS or TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-alkoxy-2,3,3-trifluorocyclobutene.
-
Expected Outcomes:
| Nucleophile (R-OH) | Product | Expected Yield (%) |
| Methanol | 1-Methoxy-2,3,3-trifluorocyclobutene | 60-75 |
| Ethanol | 1-Ethoxy-2,3,3-trifluorocyclobutene | 65-80 |
| Isopropanol | 1-Isopropoxy-2,3,3-trifluorocyclobutene | 50-65 |
II. Organometallic and Cross-Coupling Reactions
The vinylic chloride of this compound is an excellent handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These methods provide access to a diverse array of derivatives that would be difficult to synthesize via other routes.
A. Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from this compound allows for the introduction of the trifluorocyclobutenyl moiety as a nucleophile. This reactive intermediate can then be quenched with various electrophiles.
Reaction Workflow:
Workflow for Grignard reagent formation and reaction.
Protocol 2: Synthesis of α-(Trifluorocyclobutenyl) Alcohols via Grignard Reaction
This protocol details the formation of the Grignard reagent from this compound and its subsequent reaction with an aldehyde to form a secondary alcohol.[6]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Aldehyde (R-CHO)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.5 equivalents).
-
Add a small crystal of iodine.
-
Add a small amount of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
If the reaction does not initiate (disappearance of the iodine color), gently warm the flask.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude alcohol by flash column chromatography.
-
B. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. The vinylic chloride of this compound can participate in a variety of these transformations.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the cyclobutene ring and an aryl group using a boronic acid or ester.[8]
Reaction Scheme:
General reaction for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, or DMF, with water)
-
Inert atmosphere glassware
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add the arylboronic acid (1.2 equivalents), the palladium catalyst (2-5 mol%), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent mixture (e.g., toluene/water 4:1).
-
Add this compound (1.0 equivalent).
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by GC-MS or LC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify by flash column chromatography.
-
Catalyst and Base Selection:
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 |
| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 80 |
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the cyclobutene and a terminal alkyne.[9]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (2 mol%) and CuI (4 mol%).
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.2 equivalents).
-
Finally, add this compound (1.0 equivalent).
-
-
Reaction:
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
-
Work-up:
-
Once complete, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and redissolve in diethyl ether.
-
Wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer and concentrate.
-
-
Purification:
-
Purify by flash column chromatography.
-
III. Cycloaddition Reactions
The electron-deficient double bond of this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile.
Protocol 5: Diels-Alder Reaction with a Diene
This protocol describes a general procedure for the [4+2] cycloaddition of this compound with a suitable diene to form a bicyclic adduct.
Reaction Scheme:
General scheme for a Diels-Alder reaction.
Materials:
-
This compound
-
Diene (e.g., Cyclopentadiene, Furan)
-
Anhydrous solvent (e.g., Toluene, Xylene)
-
Sealed tube or high-pressure reactor
Procedure:
-
Reaction Setup:
-
In a sealed tube, combine this compound (1.0 equivalent) and the diene (1.5 equivalents) in the chosen solvent.
-
-
Reaction:
-
Heat the mixture to 100-150 °C.
-
Monitor the reaction progress by GC-MS.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography or distillation.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of fluorinated cyclobutane derivatives. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this compound. The ability to perform nucleophilic substitutions, a variety of cross-coupling reactions, and cycloadditions makes it a powerful tool for the design and synthesis of novel molecules with potential applications in pharmaceuticals and materials science. Further optimization of the provided protocols for specific substrates is encouraged to achieve the best possible outcomes.
References
-
ACS Publications. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development. [Link]
-
NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. [Link]
-
Wiley Online Library. (2024). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. [Link]
-
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Application Notes and Protocols for the Characterization of 1-Chloro-2,3,3-trifluorocyclobutene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2,3,3-trifluorocyclobutene is a halogenated cyclic alkene of interest in synthetic chemistry and materials science. As with any specialty chemical, particularly those intended for use in sensitive applications such as drug development, rigorous characterization is essential to confirm its identity, purity, and structural integrity. This document provides a comprehensive guide to the analytical techniques and detailed protocols for the characterization of this compound. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to provide a self-validating system for the comprehensive analysis of this compound.
I. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. It provides both qualitative and quantitative information, allowing for the separation of the target analyte from impurities and its unambiguous identification based on its mass spectrum.
A. Scientific Principles
Gas chromatography separates compounds based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support within a capillary column) and a mobile phase (an inert gas). Compounds with higher volatility and lower affinity for the stationary phase elute from the column faster. The eluted compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), generating a unique fragmentation pattern that serves as a molecular fingerprint.
B. Experimental Protocol: Headspace GC-MS
This protocol is optimized for the analysis of residual this compound in a sample matrix, a common requirement in drug development and process chemistry.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide) to dissolve the sample.
-
Seal the vial immediately with a PTFE-lined septum and aluminum cap.
2. Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 8860 GC or equivalent | Standard, reliable platform for volatile analysis. |
| Column | Agilent J&W DB-Select 624 UI (30 m x 0.25 mm, 1.4 µm) or equivalent | Mid-polar phase suitable for separating halogenated hydrocarbons.[1] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic resolution. |
| Inlet | Split/Splitless, 250 °C | High temperature ensures rapid volatilization of the analyte. |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min | Initial low temperature for good peak shape of volatile compounds, followed by a ramp to elute any less volatile components. |
| Headspace Sampler | Agilent 8697 Headspace Sampler or equivalent | Automated and reproducible injection of the volatile fraction. |
| Oven Temperature | 80 °C | Balances efficient partitioning of the analyte into the headspace without degrading the sample. |
| Loop Temperature | 90 °C | Prevents condensation of the analyte. |
| Transfer Line Temp | 100 °C | Prevents condensation of the analyte. |
| Vial Equilibration | 30 minutes | Ensures that the analyte has reached equilibrium between the sample and the headspace. |
| Injection Volume | 1 mL of headspace | Sufficient volume for sensitive detection. |
| MS System | Agilent 5977B MSD or equivalent | Provides high sensitivity and specificity. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Scan Range | 35-350 amu | Covers the expected mass range of the molecular ion and its fragments. |
3. Data Analysis:
-
The retention time of the analyte should be compared to that of a known standard.
-
The acquired mass spectrum should be compared to a reference spectrum. The presence of the molecular ion peak and characteristic fragment ions confirms the identity of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.[2][3]
C. Expected Mass Spectrum and Fragmentation
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 142 (for ³⁵Cl) and 144 (for ³⁷Cl) in a roughly 3:1 ratio.[2][3]
Key Fragmentation Pathways:
-
Loss of Cl: A significant fragment at m/z 107 resulting from the loss of a chlorine radical.
-
Loss of HF: A fragment corresponding to the loss of hydrogen fluoride.
-
Cycloreversion: Cleavage of the cyclobutene ring can lead to smaller fluorinated and chlorinated fragments.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For fluorinated molecules like this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
A. Scientific Principles
NMR spectroscopy relies on the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are dependent on their chemical environment. The resulting spectrum provides information about the number of different types of nuclei, their connectivity, and their spatial arrangement.
B. Experimental Protocols
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ can be used, or the chemical shifts can be referenced to the spectrometer's internal reference.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
| Parameter | Setting | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |
| Pulse Program | Standard single pulse (zg30) | A simple and robust pulse sequence for routine ¹H NMR. |
| Acquisition Time | 2-4 seconds | Sufficient time to acquire the free induction decay (FID) for good resolution. |
| Relaxation Delay | 1-2 seconds | Allows for the relaxation of the nuclei between scans. |
| Number of Scans | 16-64 | Sufficient to achieve a good signal-to-noise ratio. |
3. ¹³C NMR Spectroscopy:
| Parameter | Setting | Rationale |
| Spectrometer | 100 MHz or higher | Corresponding ¹³C frequency for a 400 MHz ¹H spectrometer. |
| Pulse Program | Proton-decoupled (zgpg30) | Decoupling from protons simplifies the spectrum to single lines for each carbon. |
| Acquisition Time | 1-2 seconds | Standard acquisition time for ¹³C NMR. |
| Relaxation Delay | 2-5 seconds | Longer delay is often needed for quaternary carbons to fully relax. |
| Number of Scans | 1024-4096 | A higher number of scans is required due to the low natural abundance of ¹³C. |
4. ¹⁹F NMR Spectroscopy:
| Parameter | Setting | Rationale |
| Spectrometer | 376 MHz or higher | Corresponding ¹⁹F frequency for a 400 MHz ¹H spectrometer. |
| Pulse Program | Standard single pulse (zg) | A simple pulse sequence is usually sufficient for ¹⁹F NMR. |
| Acquisition Time | 1-2 seconds | Standard acquisition time. |
| Relaxation Delay | 1-2 seconds | Standard relaxation delay. |
| Number of Scans | 64-256 | ¹⁹F has 100% natural abundance, so fewer scans are needed compared to ¹³C. |
C. Expected Spectral Features
-
¹H NMR: The spectrum is expected to show a signal for the two protons on the cyclobutene ring. The chemical shift and multiplicity of this signal will be influenced by the adjacent fluorine and chlorine atoms.
-
¹³C NMR: The spectrum will display signals for the four carbon atoms of the cyclobutene ring. The chemical shifts will be significantly affected by the attached halogens.
-
¹⁹F NMR: This is a particularly informative spectrum for this molecule. It is expected to show distinct signals for the different fluorine environments. The coupling between the fluorine nuclei (J-coupling) will provide valuable information about their relative positions. Studies on similar trifluorochlorocyclobutanes have shown that the assignment of resonances can be complex and may require computational support.[4]
III. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. It is particularly useful for confirming the presence of specific bonds, such as C-Cl and C-F.
A. Scientific Principles
Infrared radiation is absorbed by molecules at specific frequencies that correspond to the vibrational energies of their chemical bonds. By measuring the absorption of infrared radiation as a a function of frequency, an infrared spectrum is produced, which shows a pattern of absorption bands. The position, intensity, and shape of these bands are characteristic of the functional groups present in the molecule.
B. Experimental Protocol
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of neat this compound directly onto the ATR crystal.
-
Alternatively, if the sample is a solid, press it firmly against the crystal.
-
No further sample preparation is typically required for ATR-FTIR.
2. Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| Spectrometer | FTIR spectrometer with a DTGS detector | Standard instrumentation for routine analysis. |
| Accessory | ATR with a diamond or zinc selenide crystal | ATR is a simple and rapid sampling technique for liquids and solids. |
| Spectral Range | 4000-400 cm⁻¹ | Covers the mid-infrared region where most fundamental vibrations occur. |
| Resolution | 4 cm⁻¹ | Sufficient for most qualitative analyses. |
| Number of Scans | 16-32 | Provides a good signal-to-noise ratio. |
C. Expected Spectral Features
The FTIR spectrum of this compound will be characterized by strong absorption bands corresponding to the C-F and C-Cl stretching vibrations.
-
C-F Stretching: Strong to very strong absorptions are expected in the region of 1350-1000 cm⁻¹. The exact positions will depend on the specific environment of each C-F bond.
-
C-Cl Stretching: A strong absorption is expected in the region of 850-550 cm⁻¹.[5]
-
C=C Stretching: A band of variable intensity is expected around 1650 cm⁻¹ for the double bond in the cyclobutene ring.
-
C-H Stretching: Weak to medium bands may be observed around 3000-3100 cm⁻¹ for the vinylic C-H bond.
IV. Conclusion
The combination of GC-MS, multi-nuclear NMR, and FTIR spectroscopy provides a robust and comprehensive approach for the characterization of this compound. GC-MS confirms the molecular weight and provides a unique fragmentation pattern for identification and purity assessment. NMR spectroscopy offers detailed insights into the molecular structure, including the connectivity and spatial arrangement of atoms. FTIR spectroscopy provides a rapid confirmation of the presence of key functional groups. By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can confidently verify the identity and quality of this important chemical compound.
References
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Improved 19F{1H} Saturation Transfer Difference Experiments for Sensitive Detection to Fluorinated Compound Bound to Proteins. MDPI. Available at: [Link]
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N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. ResearchGate. Available at: [Link]
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Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography. ResearchGate. Available at: [Link]
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Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography. PubMed. Available at: [Link]
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Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate. Available at: [Link]
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Structural Assignment of Fluorocyclobutenes by 19F NMR Spectroscopy. Wiley Online Library. Available at: [Link]
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Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent. Available at: [Link]
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Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. PubMed Central. Available at: [Link]
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Interpretation of mass spectra. University of Arizona. Available at: [Link]
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Method 8260B: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu. Available at: [Link]
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NMR Periodic Table: Fluorine NMR. Northwestern University. Available at: [Link]
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A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL−1 level. ResearchGate. Available at: [Link]
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How to Interpret a Mass Spectrum? – Organic Chemistry. Maricopa Open Digital Press. Available at: [Link]
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The features of IR spectrum. University of Technology. Available at: [Link]
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mass spectra - the M+2 peak. Chemguide. Available at: [Link]
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. Connect Journals. Available at: [Link]
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Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. Available at: [Link]
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GC/MS-LC/MS multi-residue method. University of Guelph. Available at: [Link]
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Chemical shifts. University of Potsdam. Available at: [Link]
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High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. ResearchGate. Available at: [Link]
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Application Note. Shimadzu. Available at: [Link]
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12.2: Interpreting Mass Spectra. Chemistry LibreTexts. Available at: [Link]
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FT-IR spectrum showing C-Cl stretching and O-H stretching. ResearchGate. Available at: [Link]
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NMR Coupling Constants. Iowa State University. Available at: [Link]
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19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]
-
Vibrational spectra including matrix isolation and conformations of 1,1,2-trichloro-2,3,3-trifluorocyclobutane. R Discovery. Available at: [Link]
-
GC and GC/MS Applications. Agilent. Available at: [Link]
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FTIR product study of the Cl-initiated oxidation products of CFC replacements: (E/Z)-1,2,3,3,3-pentafluoropropene and hexafluoroisobutylene. PubMed Central. Available at: [Link]
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11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
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Chloro pattern in Mass Spectrometry. YouTube. Available at: [Link]
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Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). Teledyne CETAC. Available at: [Link]
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Table of Characteristic IR Absorptions. ICT Prague. Available at: [Link]
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Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. ResearchGate. Available at: [Link]
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Introduction: Elucidating the Structure of a Novel Fluorinated Cyclobutene
An Application Note on the Spectroscopic Characterization of 1-Chloro-2,3,3-trifluorocyclobutene
This compound is a halogenated cycloalkene with potential applications as a building block in the synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries. The precise arrangement of chlorine and fluorine atoms around the cyclobutene ring dictates its reactivity and physicochemical properties. Therefore, unambiguous structural confirmation is paramount. This application note provides a detailed guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
As a Senior Application Scientist, this guide is structured to provide not just protocols, but also the underlying scientific reasoning for the experimental choices, ensuring a robust and reliable analytical workflow. The combination of NMR and IR spectroscopy offers a comprehensive structural analysis, with NMR providing detailed information about the carbon-hydrogen-fluorine framework and IR spectroscopy identifying the key functional groups and bond vibrations.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated compounds like this compound, multinuclear NMR experiments, including ¹H, ¹³C, and particularly ¹⁹F NMR, are essential.
Theoretical Framework: A Multinuclear Approach
The analysis of this compound requires a multi-faceted NMR approach:
-
¹H NMR: Provides information on the chemical environment of the proton in the molecule.
-
¹³C NMR: Reveals the number of unique carbon atoms and their electronic environments.
-
¹⁹F NMR: Offers high sensitivity and a wide chemical shift range, making it ideal for distinguishing between different fluorine environments.[1][2] The large coupling constants between fluorine nuclei and between fluorine and other nuclei (like ¹H and ¹³C) provide valuable connectivity information.
Predicted NMR Spectral Data
Based on the structure of this compound, the following spectral features are anticipated:
¹⁹F NMR Spectroscopy:
The three fluorine atoms are in two distinct chemical environments: a single fluorine atom at the C2 position and a geminal pair of fluorine atoms at the C3 position. This will result in two main signals in the ¹⁹F NMR spectrum. The fluorine at C2 will likely appear as a triplet of doublets due to coupling with the geminal fluorines at C3 and the proton at C4. The two geminal fluorine atoms at C3 are diastereotopic and will likely appear as two separate multiplets, each coupled to the other geminal fluorine and the fluorine at C2.
¹H NMR Spectroscopy:
The single vinylic proton at C4 will give rise to a signal that is split into a multiplet due to coupling with the fluorine atoms.
¹³C NMR Spectroscopy:
Four distinct signals are expected, one for each carbon atom in the cyclobutene ring. The chemical shifts will be significantly influenced by the attached halogens. The carbon atoms bonded to fluorine will exhibit characteristic splitting in the proton-decoupled ¹³C NMR spectrum due to C-F coupling.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| ¹⁹F | |||
| F at C2 | Varies | Triplet of Doublets (td) | J(F2-F3a), J(F2-F3b), J(F2-H4) |
| Fs at C3 | Varies | Multiplets (m) | J(F3a-F3b), J(F3a-F2), J(F3b-F2) |
| ¹H | |||
| H at C4 | ~ 6.0 - 7.5 | Multiplet (m) | J(H4-F2), J(H4-F3a), J(H4-F3b) |
| ¹³C | |||
| C1 | ~ 120 - 140 | Singlet or small multiplet | |
| C2 | ~ 140 - 160 | Doublet of Triplets (dt) | ¹J(C2-F2), ²J(C2-F3a), ²J(C2-F3b) |
| C3 | ~ 110 - 130 | Triplet of Doublets (td) | ¹J(C3-F3a), ¹J(C3-F3b), ²J(C3-F2) |
| C4 | ~ 125 - 145 | Multiplet (m) |
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Chloroform-d is often a good first choice for its versatility.
-
Add a small amount of an internal standard. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is standard. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the primary reference standard.[3]
2. Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially for resolving complex coupling patterns in the ¹⁹F spectrum.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹⁹F NMR:
-
Pulse Sequence: Standard single-pulse experiment, often with proton decoupling.
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should be used initially to locate the signals.[2]
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C and potential signal splitting from C-F coupling.
-
Data Analysis Workflow
Caption: Workflow for NMR data acquisition and analysis.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.
Characteristic Vibrational Modes
For this compound, the IR spectrum is expected to be dominated by strong absorptions from the C-F bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |
| C=C Stretch | ~ 1650 - 1700 | Medium | Characteristic of a cyclobutene double bond. |
| C-F Stretch | ~ 1100 - 1350 | Strong, Broad | Multiple strong bands are expected due to the three C-F bonds. |
| =C-H Stretch | ~ 3050 - 3150 | Medium | May be weak. Appears at a higher frequency than alkane C-H stretches.[4] |
| C-Cl Stretch | ~ 600 - 800 | Medium to Strong | In the fingerprint region. |
| C-H Bend | ~ 850 - 950 | Medium | Out-of-plane bending for the vinylic hydrogen. |
Experimental Protocol: IR Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
ATR-FTIR is the preferred method for its simplicity and minimal sample preparation.
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
Acquire the sample spectrum.
2. Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
Data Analysis Workflow
Caption: Workflow for IR data acquisition and analysis.
Applications in Research and Drug Development
The robust spectroscopic characterization of this compound is crucial for its application in research and development:
-
Quality Control: NMR and IR spectroscopy serve as primary quality control techniques to verify the identity and purity of synthesized batches of the compound.
-
Reaction Monitoring: The progress of reactions involving this compound can be monitored by observing the appearance of product signals and the disappearance of reactant signals in the NMR and IR spectra.
-
Structural Elucidation of Derivatives: These protocols form the basis for characterizing novel compounds synthesized from this fluorinated building block. The introduction of fluorine can significantly impact the biological activity and pharmacokinetic properties of drug candidates.[5][6]
Conclusion
This application note has provided a comprehensive framework for the NMR and IR spectroscopic analysis of this compound. By following the detailed protocols and understanding the principles behind the data analysis, researchers can confidently determine the structure and purity of this and similar fluorinated molecules. The synergistic use of ¹H, ¹³C, and ¹⁹F NMR, complemented by IR spectroscopy, ensures a thorough and unambiguous structural assignment, which is a critical step in the development of new chemical entities.
References
- EP3395789A1 - Method for producing 1-chloro-2,3,3,3-tetrafluoropropene - Google Patents.
-
METHOD FOR PRODUCING 1-CHLORO-2,3,3-TRIFLUOROPROPENE - European Patent Office - EP 3263544 B1 - EPO. Available at: [Link]
-
C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]
-
1-Chloro-2,3,3-trifluoroprop-1-ene - PubChem - NIH. Available at: [Link]
-
(E)-1-Chloro-2,3,3,3-tetrafluoropropene - PubChem. Available at: [Link]
-
1-Propene, 1-chloro-2,3,3-trifluoro-, (1Z)- | C3H2ClF3 | CID 19050221 - PubChem. Available at: [Link]
-
Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature1 | Journal of the American Chemical Society. Available at: [Link]
-
The C-13 NMR spectrum of 1-chloro-2-methylpropane - Doc Brown's Chemistry. Available at: [Link]
-
C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]
-
19Flourine NMR - University of Ottawa. Available at: [Link]
-
Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature1 | Journal of the American Chemical Society. Available at: [Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]
-
1D 19 F-NMR spectrum of 300 mM... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
New Frontiers and Developing Applications in 19F NMR - PMC - NIH. Available at: [Link]
-
Table of Characteristic IR Absorptions - University of Colorado Boulder. Available at: [Link]
-
29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes - ChemRxiv. Available at: [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. Available at: [Link]
-
-
Infrared spectroscopy - Royal Society of Chemistry: Education. Available at: [Link]
-
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Application Note: High-Purity Recovery of 1-Chloro-2,3,3-trifluorocyclobutene via Fractional Distillation
Abstract
This application note provides a comprehensive guide for the purification of 1-chloro-2,3,3-trifluorocyclobutene, a volatile fluorinated cyclobutene derivative, using fractional distillation. The protocols detailed herein are designed for researchers, chemists, and process development scientists requiring high-purity material for applications in pharmaceutical synthesis, agrochemicals, and materials science. The narrative emphasizes the underlying chemical principles, from vapor pressure dynamics to azeotrope management, ensuring a robust and reproducible purification strategy. A detailed, step-by-step protocol for laboratory-scale fractional distillation is provided, alongside critical safety procedures and troubleshooting guidelines.
Introduction and Foundational Principles
This compound is a halogenated alkene of interest for its potential as a building block in organic synthesis. The purity of this reagent is paramount, as common impurities—such as isomers, residual solvents, or water—can impede downstream reactions, introduce byproducts, and complicate kinetic studies. Distillation remains the cornerstone for purifying volatile organic compounds, leveraging differences in vapor pressure to achieve separation.
However, the purification of halogenated alkenes is often complicated by two primary factors:
-
Closely-Boiling Isomers: Synthetic routes may yield a mixture of geometric or positional isomers with very similar boiling points, rendering simple distillation ineffective.
-
Azeotrope Formation: The presence of water or other protic solvents introduced during synthesis or workup can lead to the formation of azeotropes—mixtures that boil at a constant temperature and composition, making separation by conventional distillation challenging.
This guide addresses these challenges by detailing the application of fractional distillation , a technique that enhances separation efficiency through a series of condensation-vaporization cycles.
Physicochemical Data and Distillation Strategy
A successful distillation is predicated on a thorough understanding of the material's physical properties. The strategy for purifying this compound must account for the boiling points of the target compound and its likely impurities.
| Compound/Impurity | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C at 1 atm) | Rationale for Separation |
| This compound | C₄H₂ClF₃ | 146.50 | ~50-60 (estimated) | Target Compound |
| (E/Z)-Isomers | C₄H₂ClF₃ | 146.50 | Close to target | Fractional distillation is essential due to the small boiling point difference. |
| Water | H₂O | 18.02 | 100 | Potential for azeotrope formation; requires pre-drying or azeotropic distillation. |
| Synthesis Precursors/Byproducts | Various | Various | Varies | Can often be removed as low-boiling forerun or high-boiling residue. |
The Case for Fractional Distillation:
Fractional distillation is employed when the boiling points of the components in a mixture are separated by less than 70°C.[1] The introduction of a fractionating column between the distillation flask and the condenser provides a large surface area (e.g., glass beads, rings, or metal sponges) where repeated vaporization and condensation cycles, known as "theoretical plates," occur.[1] With each cycle, the vapor becomes progressively enriched in the more volatile component, leading to a significantly improved separation compared to a single-cycle simple distillation.[1]
Experimental Workflow: From Crude to Purified Product
The following workflow outlines the complete purification process, from initial sample handling to final purity assessment.
Detailed Protocols
Protocol 1: Pre-Distillation Drying of Crude Product
Rationale: Removing water prior to distillation is critical to prevent the formation of azeotropes, which would co-distill with the product and compromise purity.[2] The choice of drying agent depends on the chemical reactivity of the cyclobutene.
Materials:
-
Crude this compound
-
Anhydrous magnesium sulfate (MgSO₄) or calcium hydride (CaH₂)
-
Anhydrous round-bottom flask with a stir bar
-
Septum or glass stopper
-
Filtration apparatus (funnel, filter paper, receiving flask)
Procedure:
-
Place the crude liquid in a dry round-bottom flask equipped with a magnetic stir bar.
-
Under an inert atmosphere (e.g., nitrogen or argon), add a suitable drying agent in small portions.
-
For neutral compounds: Use anhydrous MgSO₄ (approx. 1-5 g per 100 mL of liquid).
-
For rigorous drying (if compatible): Use calcium hydride (CaH₂). Caution: CaH₂ reacts exothermically with water to produce flammable hydrogen gas. Add slowly and ensure adequate ventilation.
-
-
Seal the flask and stir the mixture for 30-60 minutes at room temperature. If clumping of the drying agent is observed, add more until a fine, free-flowing suspension is achieved.
-
Separate the dried liquid from the drying agent by decanting or gravity filtration into the distillation flask. Ensure all glassware is scrupulously dry.
Protocol 2: Fractional Distillation
Rationale: This procedure utilizes a Vigreux column to provide the necessary theoretical plates for separating the target compound from its closely-boiling isomers.[1]
Apparatus:
-
Heating mantle and stirrer
-
Dry round-bottom flask (distillation pot)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer or temperature probe
-
Condenser
-
Receiving flasks (pre-weighed)
-
Joint clips and appropriate clamps
-
Boiling chips or magnetic stir bar
Procedure:
-
Assembly:
-
Add the dried crude product and a few boiling chips (or a stir bar) to the distillation pot. Do not fill the flask more than two-thirds full.
-
Assemble the fractional distillation apparatus as shown in standard organic chemistry laboratory manuals.[3] Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[1]
-
Secure all joints with clips and ensure the apparatus is securely clamped.
-
-
Distillation:
-
Begin circulating cold water through the condenser.
-
Turn on the magnetic stirrer (if used).
-
Gradually heat the distillation pot using the heating mantle. The goal is a slow, steady distillation rate (approximately 1-2 drops per second from the condenser).
-
-
Fraction Collection:
-
Forerun: Collect the first fraction that distills at a lower, often fluctuating, temperature. This fraction will contain the most volatile impurities.
-
Main Fraction: Once the distillation temperature stabilizes at the expected boiling point of this compound, switch to a new, pre-weighed receiving flask. Collect this fraction as long as the temperature remains constant.
-
Final Fraction/Residue: If the temperature begins to drop (indicating the product is nearly exhausted) or rise sharply (indicating the start of higher-boiling impurities), stop the distillation. The material remaining in the distillation pot is the residue.
-
-
Shutdown:
-
Turn off the heating mantle and allow the apparatus to cool completely before disassembling.
-
Safety and Hazard Management
Core Directive: Handle all halogenated hydrocarbons in a well-ventilated chemical fume hood.[4][5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[5]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
-
Engineering Controls:
-
Chemical Hazards:
-
Inhalation: Vapors may cause drowsiness or dizziness.[6] Avoid breathing vapors.[5][7]
-
Flammability: While many fluorinated hydrocarbons are non-flammable, this should not be assumed. Keep away from ignition sources.
-
Thermal Decomposition: Avoid excessive heating, as halogenated compounds can decompose to form toxic and corrosive gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF).[8]
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]
-
Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for disposal.[7]
-
Troubleshooting Common Distillation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping/Uneven Boiling | - Insufficient or inactive boiling chips.- Stirrer not functioning. | - Add fresh boiling chips to the cooled liquid.- Ensure the magnetic stirrer is on and functioning correctly. |
| Flooding of the Column | - Heating rate is too high, causing excessive vapor flow. | - Reduce the heat input from the heating mantle to slow the distillation rate. |
| Poor Separation (Unstable Head Temperature) | - Heating rate is too erratic.- Insufficient insulation on the column.- Column has insufficient theoretical plates. | - Adjust heating for a slow, steady rate.- Loosely wrap the fractionating column in glass wool or aluminum foil.- Use a longer or more efficient (e.g., packed) fractionating column. |
| No Distillate Collection | - Thermometer bulb is positioned too high.- Condenser is not functioning (no cold water flow).- Leak in the system. | - Adjust the thermometer so the top of the bulb is level with the bottom of the condenser side arm.- Check water flow to the condenser.- Check all joints and clips for a proper seal. |
References
- Linde Gas GmbH. (2017). SAFETY DATA SHEET trans-1-Chloro-3,3,3-trifluoropropene.
- Google Patents. (n.d.). Method for producing (z)-1-chloro-2,3,3-trifluoro-1-propene.
- TCI Chemicals. (n.d.). (Z)-1-Chloro-2,3,3-trifluoroprop-1-ene (contains ca. 10% (E)- isomer).
- CymitQuimica. (2025).
- Apollo Scientific. (2022). (Z)-1-Chloro-2,3,3,3-tetrafluoropropene.
- NICNAS. (2014). PUBLIC REPORT 1-Propene, 1-chloro-3,3,3-trifluoro-, (1E).
- University of Rochester, Department of Chemistry. (n.d.).
- SupremeScience. (2018).
- Zeeco. (n.d.).
Sources
- 1. Purification [chem.rochester.edu]
- 2. WO2018097300A1 - Method for producing (z)-1-chloro-2,3,3-trifluoro-1-propene - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. produkte.linde-gas.at [produkte.linde-gas.at]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. zeeco.com [zeeco.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Handling 1-Chloro-2,3,3-trifluorocyclobutene
Welcome to the technical support center for 1-Chloro-2,3,3-trifluorocyclobutene. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile and reactive fluorinated building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the unique challenges of handling this compound in your experiments. The information provided is based on established principles of organofluorine chemistry and data from related compounds, ensuring a scientifically sound approach to your research.
I. Core Principles of Handling this compound
This compound is a valuable reagent in organic synthesis, offering a gateway to a variety of functionalized cyclobutane and cyclobutene derivatives. However, its reactivity is coupled with specific handling challenges. The presence of both a chlorine atom and fluorine atoms on the strained cyclobutene ring dictates its chemical behavior, making it susceptible to various transformations, some of which may be unexpected.
The key to success lies in understanding the interplay of the structural features of this molecule:
-
Ring Strain: The four-membered ring is inherently strained, providing a thermodynamic driving force for ring-opening reactions under certain conditions.
-
Electron-Withdrawing Fluorine Atoms: The fluorine atoms significantly influence the electronic properties of the double bond, making it electron-deficient and susceptible to nucleophilic attack.
-
Reactive C-Cl Bond: The carbon-chlorine bond is a site for nucleophilic substitution, although the reactivity is modulated by the adjacent fluorine atoms and the cyclic structure.
This guide will provide you with the knowledge to anticipate and control the reactivity of this compound, enabling you to achieve your desired synthetic outcomes.
II. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific problems you may encounter during your experiments with this compound. Each issue is presented with a systematic approach to diagnosis and resolution.
Scenario 1: Low or No Conversion in Nucleophilic Substitution Reactions
Problem: You are attempting a nucleophilic substitution of the chlorine atom, but you observe low or no conversion of the starting material.
Possible Causes and Solutions:
-
Insufficient Nucleophilicity: The electron-withdrawing fluorine atoms can deactivate the double bond and the adjacent carbon, making nucleophilic attack more difficult than in non-fluorinated analogs.
-
Troubleshooting Steps:
-
Increase Nucleophile Strength: Consider using a more potent nucleophile. For example, if a neutral amine is unreactive, its corresponding amide (generated by deprotonation with a strong base) may be more effective.
-
Solvent Effects: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or NMP can enhance the reactivity of anionic nucleophiles.
-
Temperature Increase: Carefully increasing the reaction temperature can provide the necessary activation energy. However, be mindful of the thermal stability of the starting material and product. Monitor the reaction closely for decomposition.
-
-
-
Steric Hindrance: The nucleophile may be too bulky to approach the carbon atom bearing the chlorine.
-
Troubleshooting Steps:
-
Use a Smaller Nucleophile: If possible, switch to a less sterically demanding nucleophile.
-
Catalysis: In some cases, a phase-transfer catalyst can facilitate the reaction of an anionic nucleophile in a biphasic system, potentially overcoming solubility and reactivity issues.
-
-
Scenario 2: Formation of Unidentified Side Products
Problem: Your reaction is producing a complex mixture of unexpected side products, making purification difficult and lowering the yield of your desired product.
Possible Causes and Solutions:
-
Ring-Opening Reactions: The inherent strain of the cyclobutene ring can lead to ring-opening under thermal or catalytic conditions, especially in the presence of certain metals or strong acids/bases.[1]
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Screen Catalysts/Reagents: If you suspect a catalyst is promoting ring-opening, screen for alternatives. For example, some transition metals are known to catalyze such processes.
-
Control pH: Avoid strongly acidic or basic conditions unless required for the desired transformation. Buffer the reaction mixture if necessary.
-
-
-
Elimination Reactions: Strong bases can promote the elimination of HCl, leading to the formation of a highly reactive cyclobutyne intermediate or other unsaturated products.
-
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: If a base is required, opt for a sterically hindered, non-nucleophilic base like DBU or a proton sponge.
-
Careful Stoichiometry: Use the minimum effective amount of base.
-
-
-
Hydrolysis: The presence of water can lead to the hydrolysis of the C-Cl bond or other reactions, especially at elevated temperatures or under acidic/basic conditions.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Aqueous Work-up at Low Temperature: If an aqueous work-up is necessary, perform it at a low temperature (e.g., 0 °C) to minimize potential hydrolysis of the product.
-
-
Scenario 3: Difficulty in Product Purification
Problem: You are struggling to separate your product from the starting material or byproducts.
Possible Causes and Solutions:
-
Similar Polarity: The product and starting material may have very similar polarities, making chromatographic separation challenging.
-
Troubleshooting Steps:
-
Alternative Chromatographic Techniques: If standard silica gel chromatography is ineffective, consider using alumina or reverse-phase chromatography.
-
Distillation: Given that many fluorinated compounds have distinct boiling points, fractional distillation under reduced pressure can be a powerful purification method.[2]
-
-
-
Thermal Instability during Purification: The product may be decomposing on the chromatography column or during distillation.
-
Troubleshooting Steps:
-
Deactivate Silica Gel: Treat the silica gel with a base (e.g., triethylamine in the eluent) to neutralize acidic sites that can cause decomposition.
-
Low-Temperature Chromatography: Run the column at a lower temperature if possible.
-
Vacuum Distillation: Use a high-vacuum pump to lower the boiling point and minimize thermal stress on the molecule during distillation.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when handling this compound?
A1: As a Senior Application Scientist, I cannot overstate the importance of safety. Always handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE) is mandatory and should include:
-
Safety goggles to protect your eyes from splashes.
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
A flame-retardant lab coat .
Be aware that fluorinated compounds can release toxic decomposition products, such as hydrogen fluoride (HF), upon heating.[3][4][5] Ensure that any heating operations are conducted with extreme caution and appropriate engineering controls.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and longevity of the reagent, store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.
Q3: Can I use strong bases with this compound?
A3: The use of strong bases should be approached with caution. While a base may be necessary for your desired reaction, it can also promote unwanted side reactions such as elimination. The stability of fluorinated alkenes to bases can vary significantly.[6] It is recommended to start with milder basic conditions and carefully monitor the reaction for the formation of byproducts.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) can be used, but visualization of fluorinated compounds under UV light can sometimes be challenging. Staining with potassium permanganate or other suitable stains can be helpful. Gas chromatography (GC) and GC-mass spectrometry (GC-MS) are excellent techniques for monitoring the reaction, allowing for the quantification of starting material, product, and any volatile byproducts. 19F NMR spectroscopy is also a powerful tool for tracking the consumption of the starting material and the formation of fluorinated products.
Q5: What are the expected 19F NMR signals for this compound?
A5: While specific chemical shifts can vary depending on the solvent and instrument, you can generally expect to see two distinct fluorine environments due to the asymmetry of the molecule. The geminal difluoro group (-CF2-) will likely appear as a complex multiplet, and the vinylic fluorine will be another multiplet, both showing coupling to each other and to the adjacent protons. Consulting spectral databases for this compound or similar structures is highly recommended for accurate assignment.
IV. Experimental Protocols and Data
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general starting point for a nucleophilic substitution reaction. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
-
To a dry flask under an inert atmosphere (argon or nitrogen), add the nucleophile (1.2 equivalents) and a suitable anhydrous solvent (e.g., DMF, 0.1 M).
-
If the nucleophile is not anionic, add a suitable base (1.2 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by GC or TLC.
-
Upon completion, carefully quench the reaction by pouring it into cold water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation.
Data Table: Physical and Spectroscopic Properties
| Property | Value | Source |
| Molecular Formula | C4H2ClF3 | [7] |
| Molecular Weight | 142.51 g/mol | [7] |
| Boiling Point | Not readily available | |
| Density | Not readily available | |
| 13C NMR | See spectral databases | [PubChem] |
| 1H NMR | See spectral databases | [PubChem] |
| IR Spectrum | See spectral databases | [PubChem] |
Note: Experimental data for boiling point and density are not consistently reported in publicly available sources. It is recommended to determine these properties experimentally if they are critical for your application.
V. Visualizations
Workflow for Safe Handling and Reaction Quenching
Caption: A generalized workflow for the safe handling and reaction of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide troubleshooting efforts when encountering low product yields.
VI. References
-
Lambert, J. B., & Johnson, D. H. (1968). The Ring Opening of Cyclobutenes. Journal of the American Chemical Society, 90(5), 1349–1359.
-
Synthesis of 1-methyl-2-chloro-2,3,3-trifluoro-cyclobutane-1-carbonyl chloride. (n.d.). Synlett.
-
CDC. (1977). Criteria for a Recommended Standard... Occupational Exposure to Decomposition Products of Fluorocarbon Polymers.
-
Guide for the Safe Handling of Fluoropolymer Resins. (2012, November).
-
Synthesis of cyclobutenes. (n.d.). Organic Chemistry Portal.
-
Guide to the Safe Handling of Fluoropolymer Resins. (n.d.).
-
Akre, B. M., et al. (2001). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. Journal of Fluorine Chemistry, 107(1), 135-143.
-
O'Hagan, D. (n.d.). Alkenes, -alkynes and –aromatics Fluoroalkanes Properties of fluoroalkanes.
-
Synthesis of the cyclobutene derivatives. (A) Synthesis of phenylthio... (n.d.). ResearchGate.
-
An Efficient One-Pot Synthesis of Trifluoromethyl-Substituted Cyclobutene Derivatives. (2010). Journal of Chemical Research, 34(4), 228-229.
-
Buy this compound | 694-62-2. (2023, August 16). Smolecule.
-
Torquoselectivity in Cyclobutene Ring Openings and the Interatomic Interactions That Control Them. (n.d.). Semantic Scholar.
-
Stability of Alkenes. (2024, April 3). Chemistry LibreTexts.
-
Cyclobutene Ring Opening Reactions. (n.d.). ResearchGate.
-
Ring-Opening of Cyclobutanes with Nucleophiles. (2019, August 7). ChemistryViews.
-
Wiberg, K. B., & Marquez, M. (1997). Reactions of perfluoro-1-chloro-2-trimethylsilylcyclobutene. Tetrahedron Letters, 38(10), 1685-1688.
-
Guide for the Safe Handling of Fluoropolymer Resins June 2021. (2023, December 3). Plastics Europe.
-
Recent Developments in the Fluorofunctionalization of Alkenes. (2025, October 30). ResearchGate.
-
Guide to the Safe Handling of Fluoropolymer Resins – Fourth Edition. (n.d.). Fluorogistx.
-
Question: Select the best answer for the thermodynamic and kinetic products of the hydrolysis of 1-chloro. (2022, January 14). Chegg.
-
Recent Advances on Fluorine Chemistry. (2024, July 28). PMC.
-
1-Propene, 1-chloro-2,3,3-trifluoro-, (1Z)-. (n.d.). PubChem.
-
Method for producing (z)-1-chloro-2,3,3-trifluoro-1-propene. (n.d.). Google Patents.
-
This compound. (n.d.). PubChem.
-
METHOD FOR PRODUCING 1-CHLORO-2,3,3-TRIFLUOROPROPENE. (2020, April 1). European Patent Office.
-
Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal.
-
PROCESSES FOR THE MANUFACTURE OF 1- CHLORO-3,3,3-TRIFLUOROPROPENE. (n.d.). Fluorine notes.
-
The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. (n.d.). MDPI.
-
Method for purifying (e)-1-chloro-3,3,3-trifluoropropene. (n.d.). Google Patents.
-
1-Chloro-2,3,3-trifluoroprop-1-ene. (n.d.). PubChem.
-
[3+2] Cycloaddition reactions of 1-substituted 3,3,3-trifluoropropenes with isonitriles – synthesis of pyrroles and pyrrolines. (2025, August 5). ResearchGate.
-
Process for preparing 1-chloro-3,3,3-trifluoro-1-propene and 1,3,3,3-tetrafluoropropene. (n.d.).
-
Explanation of the difference in reactivity between 1-chloro-2-nitrobenze... (2025, October 4). Filo.
-
Propenylamine, 1-chloro-N,N,2-trimethyl. (n.d.). Organic Syntheses Procedure.
-
The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. (n.d.). PMC.
-
How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH? (2018, February 14). Chemistry Stack Exchange.
-
(PDF) The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. (2025, November 28). ResearchGate.
-
Application Notes and Protocols for Nucleophilic Substitution Reactions of (1-Chloro-2-methylpropyl)benzene. (n.d.). Benchchem.
Sources
- 1. Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. notes.fluorine1.ru [notes.fluorine1.ru]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 5. theic2.org [theic2.org]
- 6. crab.rutgers.edu [crab.rutgers.edu]
- 7. This compound | C4H2ClF3 | CID 136506 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Chloro-2,3,3-trifluorocyclobutene
Prepared by: Senior Application Scientist, Organic Chemistry Division
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 1-Chloro-2,3,3-trifluorocyclobutene in their work. The synthesis of this valuable building block, typically via a [2+2] cycloaddition of trifluoroethylene (TrFE) and vinyl chloride (VC), can be accompanied by the formation of various byproducts. This guide provides in-depth troubleshooting advice and detailed protocols to help you identify, minimize, and remove these impurities, ensuring the high purity of your final product.
Troubleshooting & FAQs: Byproduct Identification and Mitigation
This section addresses common issues encountered during the synthesis and purification of this compound.
Question 1: My reaction mixture shows a significant amount of low-boiling point impurities. What are they and how can I remove them?
Probable Cause & Mechanism: The most common low-boiling point impurities are unreacted starting materials: trifluoroethylene (boiling point: -51 °C) and vinyl chloride (boiling point: -13.4 °C)[1][2]. Their presence in the final product indicates an incomplete reaction. This can be due to several factors, including suboptimal reaction conditions (temperature, pressure), insufficient reaction time, or improper stoichiometry of the reactants.
Troubleshooting & Prevention:
-
Optimize Reaction Conditions: Ensure the temperature and pressure are maintained at the optimal levels for the [2+2] cycloaddition. Thermal or photochemical conditions must be carefully controlled to drive the reaction to completion.
-
Monitor Reaction Progress: Use in-situ monitoring techniques like GC or NMR to track the consumption of starting materials. Extend the reaction time if necessary until the desired conversion is achieved.
-
Stoichiometry: Carefully control the molar ratio of trifluoroethylene to vinyl chloride. A slight excess of one reactant might be necessary to ensure the complete conversion of the other, but this should be empirically determined.
Identification & Characterization: Gas Chromatography (GC) is an excellent method to identify and quantify the presence of these volatile starting materials. Their retention times will be significantly shorter than that of the product.
Purification Strategy: A simple distillation or purging the reaction mixture with an inert gas (like nitrogen or argon) at a controlled temperature can effectively remove these highly volatile starting materials.
Question 2: I've isolated my product, but I'm observing a high-boiling, highly fluorinated impurity. What could this be?
Probable Cause & Mechanism: A likely candidate for a high-boiling, fluorinated impurity is octafluorocyclobutane , the dimer of trifluoroethylene. The [2+2] cycloaddition is not always selective, and trifluoroethylene can react with itself, especially at elevated temperatures. Tetrafluoroethylene, a similar compound, is known to dimerize to form octafluorocyclobutane[3].
Troubleshooting & Prevention:
-
Control Reactant Concentration: Maintain a controlled concentration of trifluoroethylene in the reaction mixture. A slow addition of TrFE to the reaction vessel containing vinyl chloride can minimize its self-dimerization.
-
Temperature Management: Avoid excessive temperatures, as this can promote the dimerization of trifluoroethylene.
Identification & Characterization: GC-MS is the most effective technique for identifying this byproduct. The mass spectrum of octafluorocyclobutane will show a characteristic fragmentation pattern for a C4F8 compound.
Purification Strategy: Fractional distillation is the most effective method for separating this compound from the higher-boiling octafluorocyclobutane. A column with a high number of theoretical plates is recommended for efficient separation.
Question 3: My crude product contains a significant amount of a non-volatile, possibly polymeric material. What is its origin?
Probable Cause & Mechanism: This is likely due to the polymerization of vinyl chloride. Vinyl chloride is known to polymerize, especially in the presence of radical initiators, light, or heat, to form polyvinyl chloride (PVC)[4]. Commercial vinyl chloride often contains stabilizers like phenol to prevent spontaneous polymerization[5]. If the stabilizer is removed or consumed, polymerization can become a significant side reaction. The formation of vinyl chloride oligomers can also occur[6][7][8].
Troubleshooting & Prevention:
-
Use Freshly Purified Vinyl Chloride: If possible, distill vinyl chloride immediately before use to remove any polymerization inhibitors and any existing oligomers.
-
Control Reaction Temperature: Keep the reaction temperature as low as possible to disfavor radical polymerization pathways.
-
Exclude Oxygen and Light: Vinyl chloride can react with oxygen to form peroxides, which can initiate polymerization[9][10][11]. Conducting the reaction under an inert atmosphere and in a vessel protected from light is crucial.
Identification & Characterization: The polymeric material will be largely non-volatile and may precipitate from the reaction mixture. It can be characterized by techniques such as NMR and GPC if a more detailed analysis is required.
Purification Strategy: The polymeric byproducts are typically non-volatile and can be separated from the desired product by distillation. The crude product can be filtered before distillation to remove any solid polymer.
Question 4: I'm seeing peaks in my GC-MS that have the same mass as my product but different retention times. What are these?
Probable Cause & Mechanism: These are most likely isomers of this compound. The [2+2] cycloaddition can potentially yield different regio- and stereoisomers. Additionally, thermal isomerization of the desired product to a more stable isomer can occur, especially if the reaction or purification is carried out at high temperatures[12][13][14].
Troubleshooting & Prevention:
-
Catalyst/Reaction Condition Screening: If the cycloaddition is catalyzed, screening different catalysts may improve the stereoselectivity of the reaction. For thermal reactions, precise temperature control is key.
-
Minimize Thermal Stress: During workup and purification, use the lowest possible temperatures. Vacuum distillation is highly recommended to reduce the boiling point of the product and minimize the risk of thermal isomerization.
Identification & Characterization: Detailed analysis by NMR spectroscopy (¹H, ¹⁹F, and ¹³C) is the best way to elucidate the structure of these isomers. High-resolution GC can separate the isomers, and their mass spectra will be very similar.
Purification Strategy: Separating isomers can be challenging. High-efficiency fractional distillation or preparative chromatography (GC or HPLC) may be required.
Byproduct Formation Pathways
The following diagram illustrates the intended synthesis of this compound and the formation of common byproducts.
Caption: Reaction scheme for the synthesis of this compound and major byproduct pathways.
Physical Properties of Product and Potential Byproducts
The following table summarizes the key physical properties of this compound and its likely byproducts, which is crucial for planning purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₄H₂ClF₃ | 146.51 | ~70-72 °C (estimated) |
| Trifluoroethylene (Starting Material) | C₂HF₃ | 82.02 | -51[2] |
| Vinyl Chloride (Starting Material) | C₂H₃Cl | 62.50 | -13.4[1] |
| Octafluorocyclobutane (Dimer) | C₄F₈ | 200.03 | 6 |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is designed to remove unreacted starting materials, high-boiling impurities like dimers, and potential isomers.
Objective: To purify crude this compound to >99% purity.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump and pressure gauge (optional, but recommended)
-
Cold trap
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Flask: Charge the crude this compound into the round-bottom flask. Add boiling chips or a magnetic stir bar.
-
Initial Distillation (Removal of Volatiles):
-
Gently heat the flask.
-
Collect the first fraction, which will contain any residual vinyl chloride and trifluoroethylene. The head temperature will be low during this phase.
-
-
Product Collection:
-
Once the low-boiling impurities are removed, the temperature at the distillation head will rise.
-
Increase the heat gradually. Collect the fraction that distills at the boiling point of this compound.
-
Note: If performing under vacuum, the boiling point will be significantly lower.
-
-
Final Fraction (High-Boiling Impurities):
-
After the main product fraction has been collected, the temperature may rise again, indicating the presence of higher-boiling impurities like dimers.
-
Stop the distillation once the temperature starts to rise above the product's boiling point or when only a small residue remains in the flask.
-
-
Analysis: Analyze the collected product fraction by GC to confirm its purity.
Troubleshooting Workflow for Purification
The following diagram outlines a logical workflow for troubleshooting purification issues.
Caption: A step-by-step workflow for troubleshooting the purification of this compound.
References
-
The Role of Oxygen in the Polymerization of Vinyl Chloride - Taylor & Francis. Available at: [Link]
-
What does vinyl chloride become when burned? - Knowledge. Available at: [Link]
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Vinyl Chloride | H2C=CHCl | CID 6338 - PubChem. Available at: [Link]
-
Tetrafluoroethylene - Wikipedia. Available at: [Link]
-
The Role of Oxygen in the Polymerization of Vinyl Chloride | Semantic Scholar. Available at: [Link]
-
Vinyl chloride | Plastic Production, Monomer, Carcinogen - Britannica. Available at: [Link]
-
Effect of Oxygen on the Polymerization of Vinyl Chloride - Taylor & Francis Online. Available at: [Link]
-
Reaction mechanism of PTFE irradiated in an oxygen-free atmosphere... - ResearchGate. Available at: [Link]
-
REACTION OF OXYGEN ATOMS WITH TETRAFLUOROETHYLENE IN THE PRESENCE OF MOLECULAR OXYGEN. - DTIC. Available at: [Link]
-
REACTION OF OXYGEN ATOMS WITH TETRAFLUOROETHYLENE IN THE PRESENCE OF MOLECULAR OXYGEN. - DTIC. Available at: [Link]
-
Vinyl chloride oligomers: On the road to understand the potential toxicity of PVC nanoplastics - PubMed. Available at: [Link]
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Chlorotrifluoroethylene | C2ClF3 | CID 6594 - PubChem. Available at: [Link]
-
Long-term degradation study of Polytetrafluoroethylene in a low temperature oxygen plasma. Available at: [Link]
-
(PDF) Vinyl chloride oligomers: On the road to understand the potential toxicity of PVC nanoplastics - ResearchGate. Available at: [Link]
-
Residual vinyl chloride levels in U.S. PVC resins and products: Historical perspective and update - ResearchGate. Available at: [Link]
-
Oligomerization of vinyl monomers, 19. Studies of side reactions occuring in oligomeric models of “living” poly(2‐vinylpyridine) | Request PDF - ResearchGate. Available at: [Link]
-
Vinyl Chloride | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. Available at: [Link]
-
Trifluoroethylene | C2HF3 | CID 9665 - PubChem. Available at: [Link]
-
Vinyl chloride - Wikipedia. Available at: [Link]
-
Fact sheet: Vinyl chloride - Canada.ca. Available at: [Link]
-
Oligomers in plastics packaging. Part 1: Migration tests for vinyl chloride tetramer - PubMed. Available at: [Link]
- CN102245548B - Isomerization of 1-chloro-3, 3, 3-trifluoropropene - Google Patents.
-
Trifluoroethylene - Wikipedia. Available at: [Link]
-
This compound | C4H2ClF3 | CID 136506 - PubChem. Available at: [Link]
-
Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance - RSC Publishing. Available at: [Link]
-
Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene/2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance - ResearchGate. Available at: [Link]
-
Isomerization of 1-Chloro-3,3,3-Trifluoropropene - Eureka | Patsnap. Available at: [Link]
-
TRIFLUORO - 1,2 - DICHLOROETHANE THERMAL DECOMPOSITION PROCESS - Fluorine notes. Available at: [Link]
- US9115044B2 - Method for producing trans-1-chloro-3,3,3-trifluoropropene - Google Patents.
-
1-Chloro-2,3,3-trifluoroprop-1-ene - PubChem. Available at: [Link]
-
VINYL CHLORIDE - Chemical Agents and Related Occupations - NCBI Bookshelf. Available at: [Link]
-
Chloroethylene mixtures: pharmacokinetic modeling and in vitro metabolism of vinyl chloride, trichloroethylene, and trans-1,2-dichloroethylene in rat - PubMed. Available at: [Link]
-
Vinyl Chloride Toxicity - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Vinyl Chloride: A Case Study of Data Suppression and Misrepresentation - PubMed Central. Available at: [Link]
-
Polyfluoroalkyl compounds of silicon. Part VIII. Reactions of silanes with vinyl fluoride and with 1-chloro-2-fluoroethylene - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Available at: [Link]
Sources
- 1. Vinyl Chloride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. Trifluoroethylene - Wikipedia [en.wikipedia.org]
- 3. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 4. Vinyl chloride - Wikipedia [en.wikipedia.org]
- 5. Vinyl Chloride | H2C=CHCl | CID 6338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Vinyl chloride oligomers: On the road to understand the potential toxicity of PVC nanoplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oligomers in plastics packaging. Part 1: Migration tests for vinyl chloride tetramer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Isomerization of 1-Chloro-3,3,3-Trifluoropropene - Eureka | Patsnap [eureka.patsnap.com]
- 14. US9115044B2 - Method for producing trans-1-chloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
Technical Support Center: 1-Chloro-2,3,3-trifluorocyclobutene Reactions
Welcome to the technical support center for 1-Chloro-2,3,3-trifluorocyclobutene. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize reactions involving this versatile fluorinated building block. We will delve into the nuances of reaction mechanisms, provide field-proven troubleshooting strategies, and offer detailed protocols to help you increase the yield and selectivity of your experiments. The primary focus of this guide will be on the modern and powerful rhodium-catalyzed asymmetric hydroboration , a key transformation for creating high-value chiral fluorinated cyclobutane derivatives.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, properties, and reactivity of this compound.
Q1: What are the key physical and chemical properties of this compound?
This compound (CAS No. 694-62-2) is a fluorinated cyclobutene with the molecular formula C₄H₂ClF₃.[3] Its structure, featuring a strained four-membered ring and a vinyl chloride moiety, makes it a reactive and useful intermediate in synthetic chemistry. The presence of fluorine atoms can significantly alter the physicochemical properties of resulting molecules, such as lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.[4]
Q2: What are the primary safety hazards associated with this compound?
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[3][5] It is a highly flammable liquid and vapor (H225). It is also harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332) . Furthermore, it causes serious eye irritation (H319) and may cause respiratory irritation (H335) .[3][5]
Core Safety Recommendations:
-
Handling: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5]
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[5]
Q3: What is the primary synthetic application of this compound?
While it can participate in various reactions typical of vinyl halides, its most prominent modern application is as a precursor for the synthesis of chiral fluorinated cyclobutane derivatives. These derivatives are of high interest in drug discovery. A key enabling reaction is the asymmetric hydroboration , which installs a boron moiety with high regio- and enantioselectivity, creating a versatile handle for subsequent functionalization.[1][2]
Part 2: Troubleshooting Guide for Rh-Catalyzed Asymmetric Hydroboration
This section provides solutions to common issues encountered during the rhodium-catalyzed asymmetric hydroboration of this compound with pinacolborane (HBPin).
Workflow: Troubleshooting Low Reaction Yield
Caption: Troubleshooting logic for low yield in hydroboration reactions.
Q: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?
A: Low conversion is typically related to the catalyst system, reagent quality, or reaction conditions.
-
Possible Cause 1: Catalyst Inactivity. The rhodium precursor or the chiral ligand may be degraded or improperly handled.
-
Causality: Rhodium catalysts for hydroboration are sensitive to air and moisture. Oxidized or hydrated catalysts will exhibit poor to no activity. Chiral phosphine-based ligands can also oxidize over time.
-
Self-Validating Protocol:
-
Purchase high-purity catalyst precursors and ligands from reputable suppliers and store them under an inert atmosphere (Argon or Nitrogen) in a glovebox or desiccator.
-
Prepare the active catalyst in situ under strictly anaerobic and anhydrous conditions.
-
Consider running a test reaction with a known, reliable substrate to validate the activity of your catalyst batch before committing your main substrate.
-
-
-
Possible Cause 2: Reagent Impurity. The starting material, pinacolborane (HBPin), or solvent may contain inhibitors.
-
Causality: Water is a common inhibitor that rapidly reacts with both the catalyst and HBPin. Peroxides in ethereal solvents (like THF) can deactivate the catalyst. The starting cyclobutene may contain acidic impurities (e.g., HCl) from its synthesis that can neutralize the catalyst system.
-
Self-Validating Protocol:
-
Use freshly distilled, anhydrous solvents. A common validation is to test the solvent with a sodium benzophenone ketyl indicator until the characteristic blue/purple color persists.
-
HBPin is often supplied as a stable dimer. Ensure it is of high purity. If in doubt, distill it under reduced pressure before use.
-
Purify the this compound starting material by passing it through a short plug of neutral alumina to remove acidic impurities.
-
-
-
Possible Cause 3: Suboptimal Reaction Conditions. The temperature, concentration, or reaction time may be insufficient.
-
Causality: While many rhodium-catalyzed hydroborations are efficient at room temperature[1], sterically hindered or electronically demanding substrates may require more forcing conditions.
-
Self-Validating Protocol:
-
Set up a small-scale reaction array to screen temperatures. Start at room temperature and incrementally increase to 40-50 °C. Monitor by TLC or GC-MS.
-
If the reaction is slow, increase the reaction time. Take aliquots at 2, 6, 12, and 24 hours to track progress.
-
Ensure the concentration is appropriate. Very dilute conditions can slow down a bimolecular reaction. A typical starting point is 0.1 M.
-
-
Q: The reaction works, but the yield of the desired product is low due to the formation of multiple side products. How can I improve selectivity?
A: Side product formation often points to competing reaction pathways or product instability.
-
Possible Cause 1: Competing Hydrodefluorination. The borylated intermediate can undergo subsequent reactions, such as palladium-catalyzed hydrodefluorination, if not handled correctly.[1]
-
Causality: The C-F bond, while strong, can be activated under certain catalytic conditions, especially in the presence of a base and a co-catalyst like palladium, leading to the loss of a fluorine atom.
-
Self-Validating Protocol:
-
Ensure the reaction is worked up promptly once the hydroboration is complete.
-
Avoid exposing the crude product to bases or other catalysts unless a subsequent reaction is intended.
-
If palladium is used in a subsequent step, ensure the hydroboration is complete before its addition.
-
-
-
Possible Cause 2: Product Instability during Workup or Purification. The desired borylated cyclobutane may be sensitive to air, moisture, or silica gel.
-
Causality: Organoboranes, particularly pinacol esters, can be hydrolyzed on silica gel, especially if the silica is acidic or contains water. This leads to the formation of the corresponding boronic acid or other degradation products.
-
Self-Validating Protocol:
-
Perform an anhydrous workup.
-
For purification, use deactivated (neutral) silica gel. To prepare, create a slurry of silica gel in a solvent containing ~1-2% triethylamine, then remove the solvent under vacuum.
-
Alternatively, consider purification by distillation under reduced pressure if the product is thermally stable and volatile enough.
-
-
Table 1: Key Parameters for Optimizing Asymmetric Hydroboration
| Parameter | Typical Range | Rationale & Impact on Yield/Selectivity |
| Catalyst Loading | 1 - 5 mol% | Lower loading is cost-effective but may require longer reaction times. Higher loading can accelerate the reaction but may increase side reactions or purification difficulty. |
| Ligand/Metal Ratio | 1.1 : 1 to 1.5 : 1 | A slight excess of the ligand is often used to ensure all the metal is complexed, which is critical for achieving high enantioselectivity (ee). |
| Solvent | THF, Dioxane, Toluene | Must be anhydrous and non-protic. The choice of solvent can influence catalyst solubility and stability, thereby affecting both rate and selectivity. |
| Temperature | 20 °C - 50 °C | Lower temperatures often favor higher enantioselectivity but may result in slower reactions. An optimal balance must be found. |
| Concentration | 0.05 - 0.5 M | Affects reaction kinetics. Higher concentrations can speed up the reaction but may lead to solubility issues or dimer formation in some cases. |
Part 3: Experimental Protocol
This section provides a representative step-by-step protocol for the rhodium-catalyzed asymmetric hydroboration of this compound.
Workflow: Experimental Procedure
Caption: Step-by-step experimental workflow for hydroboration.
Objective: To synthesize a chiral borylated cyclobutane derivative from this compound with high yield and enantioselectivity.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
[Rh(cod)₂]BF₄ (Rhodium precursor, 0.02 mmol, 2 mol%)
-
(R)-BINAP (Chiral ligand, 0.022 mmol, 2.2 mol%)
-
Pinacolborane (HBPin, 1.2 mmol, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Catalyst Preparation (In Situ):
-
To a flame-dried 25 mL Schlenk flask under a positive pressure of argon, add [Rh(cod)₂]BF₄ (8.1 mg, 0.02 mmol) and (R)-BINAP (13.7 mg, 0.022 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 5 mL of anhydrous THF via syringe. Stir the resulting orange solution at room temperature for 30 minutes. Causality: This pre-incubation step is crucial for the formation of the active chiral catalyst complex.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask, dissolve this compound (142.5 mg, 1.0 mmol) in 5 mL of anhydrous THF under argon.
-
Cool this substrate solution to 0 °C in an ice bath.
-
Transfer the prepared catalyst solution to the substrate solution via an argon-purged cannula.
-
-
Addition of Borane:
-
Add pinacolborane (153.5 mg, 1.2 mmol, 0.17 mL) dropwise to the reaction mixture at 0 °C over 5 minutes.
-
Causality: Slow addition of the borane at a reduced temperature helps to control any initial exotherm and can improve selectivity.
-
-
Reaction Execution and Monitoring:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 12-24 hours.
-
Monitor the reaction progress by taking small aliquots (under argon) and analyzing by GC-MS to observe the consumption of the starting material.
-
-
Workup:
-
Once the reaction is complete (as judged by the disappearance of the starting material), concentrate the mixture under reduced pressure to remove the THF.
-
-
Purification:
-
Prepare a chromatography column with neutral silica gel (pre-treated with a hexane/triethylamine mixture).
-
Load the crude residue onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to isolate the product. Causality: Using neutral silica prevents the degradation of the acid-sensitive pinacol boronate ester product.
-
-
Analysis:
-
Characterize the purified product by ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
This detailed guide provides a robust framework for successfully performing and optimizing reactions with this compound. By understanding the underlying chemical principles and potential pitfalls, researchers can significantly improve their synthetic outcomes.
References
-
Yuan, F., Qi, X., Zhao, Y., Jia, J., Yan, X., Hu, F., & Xia, Y. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. Angewandte Chemie International Edition, 63(23), e202401451. Available from: [Link]
- Yuan, F., Qi, X., Zhao, Y., Jia, J., Yan, X., Hu, F., & Xia, Y. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration. CoLab.
-
Grzegorz, M., et al. (2021). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. MDPI. Available from: [Link]
-
Processes for the Manufacture of 1-Chloro-3,3,3-trifluoropropene. Fluorine notes. Available from: [Link]
-
Optimization of reaction conditions. ResearchGate. Available from: [Link]
-
Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. (2026). Oreate AI Blog. Available from: [Link]
-
Wiberg, K. B., & Marquez, M. (1997). Reactions of perfluoro-1-chloro-2-trimethylsilylcyclobutene. Tetrahedron Letters, 38(10), 1685-1688. Available from: [Link]
-
Yuan, F. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. SciSpace. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. (2022). RSC Publishing. Available from: [Link]
-
Nucleophilic substitution and elimination of alkyl halides. University of Calgary. Available from: [Link]
-
1-Propene, 1-chloro-2,3,3-trifluoro-, (1Z)-. PubChem. Available from: [Link]
-
1-Chloro-2,3,3-trifluoroprop-1-ene. PubChem. Available from: [Link]
-
(E)-1-Chloro-2,3,3,3-tetrafluoropropene. PubChem. Available from: [Link]
- Method for producing (z)-1-chloro-2,3,3-trifluoro-1-propene. Google Patents.
- Process for preparing 1-chloro-3,3,3-trifluoro-1-propene and 1,3,3,3-tetrafluoropropene. Google Patents.
-
The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. MDPI. Available from: [Link]
- Method for purifying (e)-1-chloro-3,3,3-trifluoropropene. Google Patents.
-
[3+2] Cycloaddition reactions of 1-substituted 3,3,3-trifluoropropenes with isonitriles – synthesis of pyrroles and pyrrolines. ResearchGate. Available from: [Link]
-
Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Chemistry Portal. Available from: [Link]
-
Preparation method of 1-chloro-3, 3, 3-trifluoropropene. WIPO Patentscope. Available from: [Link]
-
The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. PMC - NIH. Available from: [Link]
-
trans-1-Chloro-3,3,3-trifluoroprop-1-ene. lookchem. Available from: [Link]
-
The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. ResearchGate. Available from: [Link]
Sources
- 1. Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration | CoLab [colab.ws]
- 3. This compound | C4H2ClF3 | CID 136506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 5. Page loading... [wap.guidechem.com]
Technical Support Center: Managing Stereoselectivity in 1-Chloro-2,3,3-trifluorocyclobutene Reactions
Welcome to the technical support center for managing stereoselectivity in reactions involving 1-chloro-2,3,3-trifluorocyclobutene. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent and facing challenges in controlling the stereochemical outcomes of their reactions. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical experience.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the construction of fluorinated cyclobutane rings. These motifs are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms and the strained four-membered ring.[1] However, the stereoselective functionalization of this cyclobutene can be a considerable challenge. Achieving high diastereoselectivity or enantioselectivity is often crucial for the desired biological activity or material properties of the final product. This guide will help you navigate these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Issue 1: Poor Diastereoselectivity in [2+2] Cycloaddition Reactions
Question: My [2+2] cycloaddition reaction with this compound and an alkene is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Poor diastereoselectivity in [2+2] cycloadditions often stems from a lack of facial selectivity during the approach of the alkene to the cyclobutene. The formation of cyclobutanes can be influenced by several factors.[2] Several factors can influence this, and a systematic approach to optimization is recommended.
Causality and Solutions:
-
Steric Hindrance: The substituents on your alkene partner can play a significant role. Bulky groups can effectively block one face of the alkene, directing the cyclobutene to the less hindered face.[3]
-
Actionable Advice: If possible, consider modifying the alkene substrate to include a bulkier directing group. Even a temporary tether to a chiral auxiliary can enforce high diastereoselectivity.
-
-
Reaction Temperature: Thermal [2+2] cycloadditions are often not highly stereoselective as the higher energy input can overcome subtle steric and electronic preferences.
-
Actionable Advice: Attempt the reaction at a lower temperature. If the thermal reaction is too slow, consider photochemical conditions or the use of a Lewis acid catalyst to promote the reaction under milder conditions.
-
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry. Non-polar solvents often favor more compact, ordered transition states, which can enhance stereoselectivity.
-
Actionable Advice: Screen a range of solvents with varying polarities. Start with non-polar solvents like hexane or toluene and gradually move to more polar options like dichloromethane or acetonitrile if solubility is an issue.
-
-
Lewis Acid Catalysis: Lewis acids can coordinate to one of the reactants, pre-organizing the transition state and leading to enhanced stereoselectivity.
-
Actionable Advice: Introduce a Lewis acid catalyst such as TiCl₄, SnCl₄, or a chiral Lewis acid for asymmetric variants. Perform a screen of different Lewis acids and catalyst loadings to find the optimal conditions.
-
Issue 2: Unexpected Formation of Ring-Opened Products
Question: Instead of the expected cyclobutane product, I am observing significant amounts of ring-opened byproducts. What is causing this and how can I prevent it?
Answer:
The inherent ring strain of the cyclobutene ring makes it susceptible to ring-opening reactions, particularly under harsh conditions or in the presence of certain reagents.[1]
Causality and Solutions:
-
Thermal Instability: At elevated temperatures, this compound can undergo electrocyclic ring-opening to form a highly reactive butadiene derivative.[4] This intermediate can then react in various ways, leading to undesired products.
-
Actionable Advice: Keep the reaction temperature as low as possible. If heating is necessary, use the minimum temperature required for a reasonable reaction rate and monitor the reaction closely to avoid prolonged heating.
-
-
Strongly Nucleophilic or Basic Conditions: Strong nucleophiles or bases can attack the cyclobutene ring, initiating a ring-opening cascade.
-
Actionable Advice: If your reaction requires a base, use a non-nucleophilic, hindered base like 2,6-lutidine or proton sponge. If a nucleophile is part of the desired transformation, consider using a milder nucleophile or protecting the cyclobutene moiety if possible.
-
-
Lewis Acid Strength: While Lewis acids can promote desired cycloadditions, overly strong Lewis acids can also catalyze ring-opening.
-
Actionable Advice: If you are using a Lewis acid and observing ring-opening, switch to a milder one (e.g., ZnCl₂ or MgBr₂·OEt₂). You can also try decreasing the catalyst loading.
-
Issue 3: Difficulty in Separating Stereoisomers
Question: My reaction has produced a mixture of diastereomers that are proving very difficult to separate by standard column chromatography. What are my options?
Answer:
The separation of fluorinated stereoisomers can be challenging due to their similar polarities.
Causality and Solutions:
-
Similar Polarity: The fluorine atoms can significantly alter the polarity of a molecule, and in some cases, diastereomers can have very similar polarities, making chromatographic separation difficult.
-
Actionable Advice:
-
Chromatography Optimization: Experiment with different solvent systems for your column chromatography. A systematic screen of eluents with varying polarities and compositions is crucial. Sometimes, the addition of a small amount of a third solvent can improve separation.
-
Alternative Chromatographic Techniques: Consider using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase for enantiomers or a highly efficient silica or bonded-phase column for diastereomers. Supercritical fluid chromatography (SFC) can also be an excellent option for separating fluorinated compounds.
-
Preparative Techniques: Techniques like high-speed counter-current chromatography (HSCCC) have been successfully used to separate isomers.[5]
-
Derivatization: If all else fails, consider derivatizing the mixture of isomers. The introduction of a new functional group can alter the physical properties of the diastereomers, making them easier to separate. The derivatizing agent can then be removed in a subsequent step.
-
Crystallization: Attempt to selectively crystallize one of the diastereomers from the mixture. This can sometimes be achieved by carefully screening different solvents and temperatures.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the dominant reaction mechanism for [2+2] cycloadditions with this compound?
A1: The mechanism of [2+2] cycloadditions can be either a concerted [π2s + π2a] process, which is thermally allowed but often has a high activation barrier, or a stepwise mechanism involving a diradical or zwitterionic intermediate. The operative mechanism depends on the specific substrates and reaction conditions. For electron-rich or electron-poor alkenes, a stepwise, polar mechanism is often favored, especially in the presence of a Lewis acid catalyst. Understanding the likely mechanism is key to controlling stereoselectivity.
Q2: How can I achieve enantioselectivity in reactions with this achiral cyclobutene?
A2: To introduce enantioselectivity, you must use a chiral reagent or catalyst.[6]
-
Chiral Catalysts: The most common approach is to use a chiral Lewis acid catalyst. These catalysts can coordinate to the cyclobutene or the alkene, creating a chiral environment that directs the reaction to favor one enantiomer.
-
Chiral Auxiliaries: Another strategy is to attach a chiral auxiliary to your alkene substrate. The auxiliary will direct the facial selectivity of the cycloaddition, leading to a single diastereomer. The auxiliary can then be cleaved to reveal the enantiomerically enriched product.[1][7]
Q3: Does the chlorine atom on the cyclobutene influence the stereoselectivity?
A3: Yes, the chlorine atom can have both steric and electronic effects that influence the regioselectivity and stereoselectivity of the reaction.[4] Its electron-withdrawing nature can polarize the double bond, making the chlorinated carbon more electrophilic. Sterically, it contributes to the overall shape of the molecule and can influence the preferred trajectory of the incoming reactant.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: As with all halogenated and strained ring systems, appropriate safety measures are essential.
-
Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactivity: Be aware of its potential for exothermic reactions, especially with strong nucleophiles or bases. When scaling up reactions, it is advisable to perform a small-scale trial first.
-
Storage: Store in a cool, dry place away from incompatible materials.
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed [2+2] Cycloaddition
This protocol provides a general procedure for a Lewis acid-catalyzed [2+2] cycloaddition to enhance diastereoselectivity.
Materials:
-
This compound
-
Alkene substrate
-
Anhydrous dichloromethane (DCM)
-
Lewis acid (e.g., SnCl₄, 1.0 M solution in DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alkene substrate (1.0 eq).
-
Dissolve the alkene in anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the Lewis acid solution (0.1 - 1.0 eq) dropwise to the stirred solution.
-
Stir the mixture for 15-30 minutes.
-
Add this compound (1.2 eq) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature.
-
Extract the product with DCM, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired diastereomer.
Data Presentation
Table 1: Effect of Reaction Conditions on Diastereoselectivity
| Entry | Lewis Acid (eq) | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |
| 1 | None | Toluene | 80 | 1.5 : 1 |
| 2 | SnCl₄ (0.2) | DCM | 0 | 5 : 1 |
| 3 | SnCl₄ (0.2) | DCM | -40 | 10 : 1 |
| 4 | SnCl₄ (0.2) | DCM | -78 | >20 : 1 |
| 5 | TiCl₄ (0.2) | DCM | -78 | 15 : 1 |
| 6 | ZnCl₂ (0.5) | DCM | -78 | 3 : 1 |
This table is a representative example and actual results will vary depending on the specific alkene substrate.
Visualizations
Diagram 1: General Workflow for Optimizing Stereoselectivity
Caption: Workflow for optimizing reaction conditions to improve stereoselectivity.
Diagram 2: Mechanistic Pathways in [2+2] Cycloaddition
Caption: Concerted vs. stepwise mechanisms in [2+2] cycloadditions.
References
-
Molecules. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]
-
Molecules. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]
-
Journal of the American Chemical Society. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. [Link]
-
ChemRxiv. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]
-
ChemistryViews. (2021). Synthesis of Cyclobutanes via Ring Contraction. [Link]
-
ResearchGate. (n.d.). Stereoselective Synthesis of Cis-1-Chloro-3,3,3-Trifluoropropene. [Link]
-
Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. [Link]
-
ResearchGate. (2025). Asymmetric Synthesis of Bioactive Fluorinated Sulfonyl-Cyclobutene Derivatives via P(III)/P(V) Redox Catalysis. [Link]
-
Journal of Organic Chemistry. (1996). Substituent Effects on Rates and Stereoselectivities of Conrotatory Electrocyclic Reactions of Cyclobutenes. A Theoretical Study. [Link]
-
Journal of Organic Chemistry. (2006). Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction?. [Link]
-
National Institutes of Health. (n.d.). Torsional Control of Stereoselectivities in Electrophilic Additions and Cycloadditions to Alkenes. [Link]
- Google Patents. (n.d.). Process for preparing 1-chloro-3,3,3-trifluoro-1-propene and 1,3,3,3-tetrafluoropropene.
-
Chemistry LibreTexts. (2020). The SN1 Reaction. [Link]
-
Growing Science. (2016). [3+2] Cycloadditions of 1-halo-1-nitroethenes with (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone. [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
-
MDPI. (2021). Chlorine-Resistant Hollow Nanosphere-Like VOx/CeO2 Catalysts for Highly Selective and Stable Destruction of 1,2-Dichloroethane: Byproduct Inhibition and Reaction Mechanism. [Link]
-
Chegg. (2018). 1-Chloro-2-butene is expected to react in the SN1. [Link]
-
PubChem. (n.d.). 1-Chloro-2,3,3-trifluoroprop-1-ene. [Link]
-
PubChem. (n.d.). 1-Propene, 1-chloro-2,3,3-trifluoro-, (1Z)-. [Link]
-
YouTube. (2025). (S)-1-Chloro-2-methylbutane undergoes light-induced reaction with by a radical mechani. [Link]
-
ResearchGate. (n.d.). Stereo and Face Selectivity in Cycloadditions of 1,2,3‐Trichloro‐3‐fluorocyclopropenes to Acyclic Dienes and Furans. [Link]
-
OUCI. (2016). Stereoselective synthesis of cis-1-chloro-3,3,3-trifluoropropene. [Link]
-
National Institutes of Health. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. [Link]
-
PubMed. (2013). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. [Link]
-
Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Link]
Sources
- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistryviews.org [chemistryviews.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Substituent Effects on Rates and Stereoselectivities of Conrotatory Electrocyclic Reactions of Cyclobutenes. A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
preventing polymerization of 1-Chloro-2,3,3-trifluorocyclobutene
Document ID: TSC-CTFCB-2026-01-21
For Internal and External Use
Welcome to the technical support center for 1-Chloro-2,3,3-trifluorocyclobutene (CTFCB). This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this reactive monomer. Our goal is to ensure the integrity of your experiments by preventing unwanted polymerization.
Section 1: Frequently Asked Questions (FAQs)
Q1: My previously clear this compound has become viscous or contains solid precipitates. What is happening?
A1: This is a classic sign of spontaneous polymerization. This compound, like many halogenated alkenes, can undergo polymerization, especially when exposed to initiators such as heat, light, or impurities. The increased viscosity and solid formation are due to the creation of higher molecular weight polymer chains.
Q2: What are the primary triggers for the polymerization of this monomer?
A2: The primary triggers are sources of free radicals. These can be generated by:
-
Heat: Elevated temperatures can initiate thermal decomposition of the monomer or impurities, generating radicals.
-
Light: UV radiation, in particular, can provide the energy to initiate radical formation.
-
Impurities: Peroxides (from air exposure), metal ions, or residual catalysts from synthesis can all act as radical initiators.
Q3: Can I still use a partially polymerized bottle of this compound?
A3: It is strongly advised against. The presence of polymer indicates that the concentration of the monomer is no longer what is stated on the label, which will compromise the stoichiometry of your reactions. Furthermore, the polymer can interfere with downstream processing and analysis. For applications requiring high purity, the material should be properly disposed of.
Q4: How should I properly store this compound to prevent this issue?
A4: Proper storage is critical. We recommend storing the monomer at 2-8°C in a dark, tightly sealed container. The container should be flushed with an inert gas like argon or nitrogen to minimize contact with oxygen, which can form peroxides.
Q5: What is a polymerization inhibitor, and should I be using one?
A5: A polymerization inhibitor is a chemical compound added in small quantities to a monomer to quench free radicals as they form, thus preventing the chain reaction of polymerization. For extended storage or if the monomer will be subjected to heating, the use of an inhibitor is highly recommended.
Section 2: In-Depth Troubleshooting Guides
Issue 1: Rapid Polymerization Observed During Reaction Setup
Symptoms:
-
Noticeable increase in viscosity upon warming to room temperature.
-
Formation of a hazy or cloudy appearance in the liquid.
-
Exotherm (unexpected temperature increase) in the reaction vessel.
Root Cause Analysis:
This issue typically arises from contamination of the reaction vessel or the presence of initiators in the solvents or reagents being used. The strained four-membered ring and the electron-withdrawing fluorine atoms make the double bond in this compound susceptible to radical addition.
Causality Explanation: The polymerization proceeds via a free-radical chain reaction. An initiator (R•) attacks the double bond of the monomer, creating a new radical. This new radical then attacks another monomer, and the process repeats, forming a long polymer chain.
Caption: Free-radical polymerization of this compound.
Mitigation and Solution Protocol:
-
Vessel Preparation: Ensure all glassware is scrupulously clean and dried to remove any potential metal or organic residues. A final rinse with a peroxide-free solvent is recommended.
-
Solvent Purity: Use freshly distilled or inhibitor-free, peroxide-free solvents. Test solvents for peroxides using commercially available test strips.
-
Inert Atmosphere: Handle the monomer under an inert atmosphere (argon or nitrogen) at all times to prevent exposure to atmospheric oxygen.
-
Controlled Temperature: Keep the monomer cool during handling and addition to the reaction mixture. If the reaction is performed at an elevated temperature, add the monomer slowly to the pre-heated reaction mixture to avoid bulk polymerization.
Issue 2: Gradual Polymerization During Long-Term Storage
Symptoms:
-
Over weeks or months, the monomer's viscosity increases.
-
A decrease in purity is observed by GC analysis over time.
-
The liquid may turn slightly yellow.
Root Cause Analysis:
Even under ideal storage conditions, very slow polymerization can occur due to background thermal energy or trace impurities. The key to long-term stability is the addition of a suitable inhibitor.
Selection of a Polymerization Inhibitor:
Inhibitors are crucial for preventing runaway polymerization.[1] They work by scavenging free radicals. For halogenated alkenes, two main classes of inhibitors are effective:
| Inhibitor Class | Examples | Mechanism of Action | Typical Concentration |
| Phenolic | Butylated hydroxytoluene (BHT), Hydroquinone (HQ) | Hydrogen atom donors that react with growing polymer radicals to form a stable radical. | 50-200 ppm |
| Nitroxide | TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) | Stable free radicals that combine with growing polymer radicals to terminate the chain.[2][3] | 10-50 ppm |
Protocol for Inhibitor Addition:
This protocol should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Prepare Inhibitor Stock Solution:
-
Accurately weigh the chosen inhibitor (e.g., 10 mg of TEMPO).
-
Dissolve it in a small volume of a compatible, volatile solvent (e.g., 1 mL of anhydrous dichloromethane) to create a concentrated stock solution.
-
-
Calculate Required Volume:
-
Determine the mass of your this compound.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration (e.g., for 100 g of monomer and a target of 20 ppm TEMPO, you would need 2 mg of TEMPO, or 0.2 mL of the stock solution).
-
-
Addition and Mixing:
-
Cool the monomer to 0-4°C.
-
Under an inert atmosphere, add the calculated volume of the inhibitor stock solution to the monomer.
-
Gently swirl the container to ensure thorough mixing.
-
-
Solvent Removal (Optional but Recommended):
-
If the solvent is a concern for your application, it can be removed by applying a gentle stream of inert gas over the surface of the liquid while keeping it cool.
-
-
Storage:
-
Seal the container tightly, flush with inert gas, and store at 2-8°C in the dark.
-
Section 3: Experimental Workflows
Workflow for Safe Handling and Dispensing of this compound
This workflow is designed to minimize the risk of polymerization during routine laboratory use.
Sources
Technical Support Center: Optimization of Reaction Conditions for 1-Chloro-2,3,3-trifluorocyclobutene
Welcome to the technical support center for the synthesis and optimization of 1-Chloro-2,3,3-trifluorocyclobutene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
I. Understanding the Synthesis: A Mechanistic Overview
The synthesis of this compound typically proceeds via a dehydrochlorination reaction of a saturated precursor, 1,2-dichloro-2,3,3-trifluorocyclobutane. This elimination reaction is base-mediated and requires careful control of reaction parameters to maximize the yield of the desired product while minimizing the formation of byproducts.
Caption: General reaction scheme for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the dehydrochlorination of 1,2-dichloro-2,3,3-trifluorocyclobutane using a suitable base. The choice of base and solvent is critical for the success of this reaction.
Q2: What are the typical impurities I might encounter in my final product?
A2: Common impurities include unreacted starting material (1,2-dichloro-2,3,3-trifluorocyclobutane), isomers of the product, and potential byproducts from over-elimination or rearrangement reactions. In analogous syntheses of linear chloro-fluoro-alkenes, the formation of isomers (Z and E) is a common issue.[1][2] Purification is often necessary to remove these impurities.[3][4]
Q3: How can I monitor the progress of the reaction?
A3: Gas chromatography (GC) is a highly effective technique for monitoring the disappearance of the starting material and the formation of the product and any byproducts.[4] A flame ionization detector (FID) is typically suitable for this analysis.
Q4: What are the key safety precautions I should take when handling these compounds?
A4: this compound is expected to be a flammable liquid and harmful if swallowed, inhaled, or in contact with skin.[5] The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For related compounds, specific target organ toxicity (single exposure) causing drowsiness or dizziness has been reported.[6][7]
III. Troubleshooting Guide
This section provides a detailed guide to troubleshooting common problems encountered during the synthesis of this compound.
Caption: A logical approach to troubleshooting experimental issues.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution & Rationale |
| Insufficient Base Strength or Stoichiometry | The dehydrochlorination is a base-mediated elimination. If the base is too weak or used in insufficient quantity, the reaction will not proceed to completion. Solution: Switch to a stronger base (e.g., potassium tert-butoxide instead of triethylamine) or increase the molar equivalents of the base. Ensure the base is fresh and has not been deactivated by atmospheric moisture or CO2. |
| Low Reaction Temperature | Elimination reactions have an activation energy barrier that must be overcome. Solution: Gradually increase the reaction temperature while monitoring the reaction progress by GC. Be cautious, as excessively high temperatures can lead to byproduct formation. A typical temperature range for similar dehydrohalogenation reactions is 40-80°C.[1] |
| Poor Quality Starting Material | Impurities in the 1,2-dichloro-2,3,3-trifluorocyclobutane can inhibit the reaction. Solution: Purify the starting material by distillation before use. Verify its purity by GC and NMR spectroscopy. |
| Presence of Water in the Reaction Mixture | Water can react with strong bases, reducing their effectiveness. Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Suggested Solution & Rationale |
| Reaction Temperature is Too High | High temperatures can promote side reactions such as rearrangements or further elimination reactions. Solution: Lower the reaction temperature and monitor the product-to-byproduct ratio by GC. A temperature optimization study is recommended. |
| Base is Too Strong or Concentrated | A highly reactive base can lead to non-selective reactions. Solution: Use a milder base or add the base slowly to the reaction mixture to control the reaction rate and exotherm. |
| Prolonged Reaction Time | Leaving the reaction to run for too long can lead to the degradation of the product or the formation of secondary products. Solution: Monitor the reaction closely by GC and quench the reaction as soon as the starting material is consumed and the desired product concentration is maximized. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution & Rationale |
| Close Boiling Points of Product and Impurities | Co-distillation of the product with unreacted starting material or byproducts can occur if their boiling points are similar. Solution: Use fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column). For related compounds, azeotropic distillation has been used to separate isomers and water.[1] |
| Presence of Acidic Residues | Residual HCl from the reaction can co-distill with the product. Solution: Before distillation, wash the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize and remove any acidic impurities. Subsequently, wash with water and dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).[4] |
IV. Experimental Protocols
A. General Protocol for the Synthesis of this compound
This is a generalized protocol that should be optimized for your specific laboratory conditions.
-
Preparation:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Dry all glassware in an oven and allow to cool under a stream of dry nitrogen.
-
-
Reaction Setup:
-
Charge the flask with 1,2-dichloro-2,3,3-trifluorocyclobutane and an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether).
-
Dissolve the base (e.g., potassium tert-butoxide) in the same anhydrous solvent in the dropping funnel.
-
-
Reaction Execution:
-
Cool the reaction flask in an ice bath.
-
Add the base solution dropwise to the stirred solution of the starting material over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until GC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
-
B. Data Presentation: Optimizing Reaction Conditions
The following table is a template for recording data during reaction optimization studies.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | KOH (1.2) | Ethanol | 60 | 4 | 85 | 70 |
| 2 | t-BuOK (1.2) | THF | 25 | 2 | 95 | 88 |
| 3 | t-BuOK (1.2) | THF | 0-25 | 2 | >99 | 92 |
| 4 | DBU (1.2) | Acetonitrile | 50 | 6 | 70 | 60 |
V. Visualization of Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification of this compound.
VI. References
-
Method for producing 1-chloro-2,3,3,3-tetrafluoropropene. Google Patents. URL:
-
Method for producing 1-chloro-2,3,3-trifluoropropene. Google Patents. URL:
-
Method for producing (z)-1-chloro-2,3,3-trifluoro-1-propene. Google Patents. URL:
-
Method for purifying (e)-1-chloro-3,3,3-trifluoropropene. Google Patents. URL:
-
Method for producing trans-1-chloro-3,3,3-trifluoropropene. Google Patents. URL:
-
Preparation method of 1-chloro-3, 3, 3-trifluoropropene. WIPO Patentscope. URL: [Link]
-
Process for preparing 1-chloro-3,3,3-trifluoro-1-propene and 1,3,3,3-tetrafluoropropene. Google Patents. URL:
-
Propenylamine, 1-chloro-N,N,2-trimethyl. Organic Syntheses Procedure. URL: [Link]
-
1-Propene, 1-chloro-2,3,3-trifluoro-, (1Z)-. PubChem. URL: [Link]
-
This compound. PubChem. URL: [Link]
-
Safety Data Sheet - (1Z)-1-Chloro-2,3,3-trifluoroprop-1-ene. MG Chemicals. URL: [Link]
-
Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance. RSC Publishing. URL: [Link]
-
Safety Data Sheet - trans-1-Chloro-3,3,3-trifluoropropene. Central Glass. URL: [Link]
-
Stereoselective Synthesis of Cis-1-Chloro-3,3,3-Trifluoropropene. ResearchGate. URL: [Link]
-
SAFETY DATA SHEET trans-1-Chloro-3,3,3-trifluoropropene. Linde Gas GmbH. URL: [Link]
Sources
- 1. WO2018097300A1 - Method for producing (z)-1-chloro-2,3,3-trifluoro-1-propene - Google Patents [patents.google.com]
- 2. DE112013003077T5 - Process for preparing 1-chloro-3,3,3-trifluoro-1-propene and 1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 3. EP2796439A1 - Method for purifying (e)-1-chloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 4. US9115044B2 - Method for producing trans-1-chloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 5. This compound | C4H2ClF3 | CID 136506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Propene, 1-chloro-2,3,3-trifluoro-, (1Z)- | C3H2ClF3 | CID 19050221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
common impurities in commercial 1-Chloro-2,3,3-trifluorocyclobutene
Welcome to the technical support center for 1-Chloro-2,3,3-trifluorocyclobutene. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure the integrity of your experiments. Here, we address common issues related to impurities, offering troubleshooting advice and detailed protocols in a practical question-and-answer format.
Understanding the Origin of Impurities
The purity of this compound is critical for reproducible and reliable experimental outcomes. Impurities can arise from two primary sources: the synthetic route used for its manufacture and degradation of the compound over time.
Commercial synthesis of fluorinated cyclobutenes can be complex, often involving multi-step processes. Potential impurities can include unreacted starting materials, isomers, byproducts from side reactions, and residual solvents. Additionally, due to the strained four-membered ring and the presence of reactive functional groups, this compound may be susceptible to degradation under improper storage or handling conditions, leading to the formation of other unwanted compounds.
Below, we delve into specific questions you might have regarding impurities and how to address them.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My reaction with this compound is giving unexpected side products. Could impurities be the cause?
Answer: Absolutely. The presence of reactive impurities in your starting material can lead to the formation of unexpected side products, lower yields, and difficulty in purification of your target molecule.
Troubleshooting Guide:
1. Identify Potential Culprits: Common impurities in functionally similar fluorinated alkenes often include geometric isomers and structurally related compounds formed during synthesis. While specific impurity profiles for commercial this compound are not extensively published, we can infer potential problematic species based on general synthetic methods for fluorinated cyclobutenes. These could include:
-
Isomeric Impurities: Such as other positional isomers of chlorotrifluorocyclobutene.
-
Over- or Under-fluorinated Species: Compounds with more or fewer fluorine atoms than the target molecule.
-
Ring-Opened Products: The strained cyclobutene ring can potentially open under certain conditions.
-
Residual Solvents: From the manufacturing and purification process.
2. Analytical Workflow for Impurity Identification: A multi-technique analytical approach is the most robust way to identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-line technique for identifying volatile and semi-volatile impurities.
-
¹⁹F NMR Spectroscopy: Fluorine NMR is highly sensitive to the local chemical environment of the fluorine atoms and can readily distinguish between different fluorinated species.[1][2]
-
High-Resolution Continuum Source Molecular Absorption Spectrometry (HR-CS MAS): For sensitive quantification of total fluorine, which can be compared against the expected concentration of the main compound.[3]
FAQ 2: I observe extra peaks in the ¹⁹F NMR spectrum of my this compound. What could they be?
Answer: Extraneous peaks in the ¹⁹F NMR spectrum are a clear indication of fluorinated impurities. The chemical shift and coupling patterns of these peaks can provide valuable structural information about the impurities present.
Troubleshooting Guide:
Step 1: Characterize the Unknown Peaks Carefully analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the impurity signals. Compare these to the expected spectrum of pure this compound.
Step 2: Consider Potential Isomers and Related Compounds Based on synthetic routes for similar compounds, consider the possibility of isomers. For example, in the synthesis of related chlorofluoropropenes, various isomers are often generated as byproducts.[4]
Visualizing Potential Impurities
Caption: Troubleshooting workflow for suspected compound degradation.
Preventative Measures and Remediation:
-
Proper Storage: Store this compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, heat, and oxygen.
-
Neutralization Wash: If acidic impurities are suspected, a gentle wash with a dilute, cold aqueous solution of a weak base (e.g., sodium bicarbonate) can help to remove them. This should be followed by drying over a suitable drying agent (e.g., anhydrous magnesium sulfate) and subsequent purification, such as distillation.
Quantitative Data Summary
| Analytical Technique | Purpose | Potential Findings |
| GC-MS | Separation and identification of volatile impurities. | Presence of isomers, residual solvents, or degradation products. |
| ¹⁹F NMR | Identification and quantification of fluorinated impurities. | Signals corresponding to other fluorinated species. |
| Ion Chromatography | Detection of inorganic halide impurities (Cl⁻, F⁻). | Evidence of degradation through the formation of HCl or HF. |
References
Sources
- 1. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. data.epo.org [data.epo.org]
stability of 1-Chloro-2,3,3-trifluorocyclobutene under acidic conditions
Welcome to the technical support center for 1-Chloro-2,3,3-trifluorocyclobutene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile fluorinated building block, particularly concerning its stability and reactivity under acidic conditions. Our goal is to equip you with the necessary insights to anticipate challenges, interpret unexpected results, and optimize your synthetic strategies.
Introduction: The Dichotomy of Stability and Reactivity
This compound is a unique reagent, offering a strained four-membered ring and a densely functionalized double bond. This combination of features makes it an attractive synthon for accessing complex molecular architectures. However, the inherent ring strain and the presence of multiple halogen substituents also predispose it to specific decomposition pathways, especially in the presence of acids. Understanding these pathways is critical for successful experimentation.
This guide will address common questions and troubleshooting scenarios in a practical, question-and-answer format, grounded in fundamental principles of physical organic chemistry.
Frequently Asked Questions (FAQs)
Q1: I am planning a reaction that generates acidic byproducts. How stable is this compound to trace amounts of acid?
A1: The stability of this compound in the presence of acid is a significant consideration. While the compound is not acutely sensitive to neutral or weakly acidic conditions, strong acids or prolonged exposure to even moderate acids can initiate degradation. The primary sites of reactivity are the double bond and the allylic C-F bonds, influenced by the strained cyclobutene ring.
The electron-withdrawing nature of the fluorine atoms deactivates the double bond towards electrophilic attack compared to a non-fluorinated alkene. However, the π-electrons of the double bond can still act as a nucleophile, especially with a strong electrophile like a proton from a strong acid.[1]
Key takeaway: For reactions sensitive to acid, it is advisable to incorporate a non-nucleophilic base (e.g., proton sponge) or run the reaction in a buffered system to neutralize any in-situ generated acid.
Q2: I observed the formation of unexpected, more flexible, open-chain products in my reaction mixture. What could be the cause?
A2: The observation of acyclic products is a strong indicator of an acid-catalyzed electrocyclic ring-opening of the cyclobutene. Cyclobutene and its derivatives are known to undergo thermal ring-opening to form 1,3-butadienes.[2] This process can be facilitated by acid catalysis. The high degree of ring strain in the four-membered ring (approximately 26 kcal/mol) provides a thermodynamic driving force for this transformation.[3]
The likely mechanism involves the protonation of the double bond, which generates a carbocation. This intermediate can then undergo a rearrangement, leading to the cleavage of the cyclobutane ring to form a more stable, open-chain conjugated diene system.
Below is a workflow to diagnose and mitigate this issue:
Sources
Technical Support Center: Scale-Up Synthesis of 1-Chloro-2,3,3-trifluorocyclobutene
Welcome to the technical support resource for the scale-up synthesis of 1-Chloro-2,3,3-trifluorocyclobutene. This guide is designed for researchers, chemists, and process engineers encountering challenges when transitioning this synthesis from bench-scale to pilot or manufacturing scale. The unique structure of this strained, halogenated cyclobutene presents specific hurdles that require careful consideration of reaction kinetics, thermodynamics, and safety. This document is structured as a series of troubleshooting questions and in-depth answers, reflecting the practical issues faced in the field.
Section 1: Reaction Initiation and Control
The synthesis of fluorinated cyclobutene derivatives often involves highly reactive intermediates and energetic reactions. Ensuring a smooth and controlled reaction start is paramount for safety and success at scale.
Q1: My Grignard-based reaction for a key intermediate is difficult to initiate at a larger scale, leading to a dangerous "runaway" scenario upon delayed initiation. Why is this happening and how can I prevent it?
A1: This is a classic and dangerous scale-up challenge associated with Grignard reactions. The difficulty arises from a combination of factors related to the magnesium surface, solvent purity, and the surface-area-to-volume ratio.
-
Causality of the Problem:
-
Magnesium Passivation: At the start, a thin layer of magnesium oxide/hydroxide coats the magnesium turnings, preventing the organohalide from reacting. On a small scale, localized heating or a high concentration of initiator can quickly break through this layer. On a large scale, inefficient mixing and a lower surface-area-to-volume ratio mean that a significant amount of the organohalide can accumulate in the reactor before the reaction initiates globally. Once it starts, the large volume of unreacted substrate reacts almost instantaneously, leading to a violent exotherm that can overwhelm the cooling system.[1]
-
Moisture and Air: Grignard reagents are extremely sensitive to moisture and oxygen. Any residual water in the solvent or reactor will consume the initial Grignard reagent formed, further delaying initiation. Scaling up introduces more surface area (reactor walls, tubing) that can hold adsorbed moisture.
-
-
Troubleshooting and Mitigation Protocol:
-
Rigorous Anhydrous Conditions: Ensure all glassware, reactors, and solvents are scrupulously dried. Solvents should be passed through activated alumina columns or distilled from appropriate drying agents. The reactor should be purged with an inert gas (Argon or Nitrogen) for an extended period, potentially under vacuum with mild heating, to remove adsorbed moisture.
-
Magnesium Activation: Do not assume the magnesium is ready "out of the bottle." Activate it immediately before use.
-
Mechanical Activation: Stir the magnesium turnings vigorously under an inert atmosphere to break up the oxide layer.
-
Chemical Activation: A small amount of an initiator like iodine (a crystal will sublime to coat the surface), 1,2-dibromoethane, or a pre-synthesized portion of the Grignard reagent (a "heel") can be added to a small volume of solvent with the magnesium to start the reaction before the main substrate addition begins.
-
-
Controlled Initiation Confirmation: Before beginning the main addition of your halide, confirm that the reaction has initiated. This can be observed by a gentle reflux, a color change (often cloudy/grey), or a slight, controllable temperature increase.
-
Flow Chemistry Consideration: For large-scale production, transitioning from batch to a continuous flow process using a packed-bed reactor with magnesium turnings can eliminate this problem entirely.[1] Flow chemistry minimizes the volume of unreacted energetic material at any given time, providing superior temperature control and safety.[1]
-
Section 2: Yield, Selectivity, and Byproduct Formation
Achieving high yield and purity is the primary goal of process optimization. The strained four-membered ring of the target molecule is susceptible to side reactions, making control of selectivity critical.
Q2: My reaction, a presumed [2+2] cycloaddition of a chlorotrifluoroethylene precursor, is producing significant amounts of oligomeric/polymeric material and other unidentified byproducts upon scale-up. What is the likely cause and how can I improve selectivity?
A2: This issue points towards a shift in reaction kinetics, where undesired pathways begin to dominate at the process scale. The formation of oligomers from highly reactive, electron-deficient alkenes is a common failure mode.
-
Causality of the Problem:
-
Concentration Effects: In a large batch reactor, achieving uniform concentration and temperature can be difficult. Localized "hot spots" or areas of high reactant concentration (e.g., at the point of addition) can accelerate side reactions like polymerization faster than the desired cycloaddition.
-
Reaction Mechanism: The [2+2] cycloaddition of halogenated ethylenes can proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate. If this intermediate is slow to cyclize, it can be trapped by another molecule of the starting alkene, initiating oligomerization.
-
-
Process Optimization Strategy:
-
Controlled Addition: Instead of adding one reactant to the other in a single portion, use a syringe pump or addition funnel to add the limiting reagent slowly over an extended period. This keeps the instantaneous concentration of the reactive species low, favoring the intramolecular ring-closing step over intermolecular side reactions.
-
Temperature Optimization: Lowering the reaction temperature can sometimes favor the desired, higher-activation-energy cycloaddition over lower-energy polymerization pathways. A Design of Experiments (DoE) approach is recommended to systematically study the effect of temperature and concentration.
-
Solvent Choice: The choice of solvent can influence the stability of the reaction intermediate. More polar solvents might stabilize a zwitterionic intermediate, potentially altering the reaction course. Screen a variety of solvents with different polarities.
-
-
Workflow for Byproduct Identification: A systematic approach is crucial to understanding and eliminating side reactions.
Caption: Logical workflow for byproduct identification and mitigation.
Section 3: Purification and Product Stability
The final purity of this compound is critical for its intended application. However, purification itself can be a source of yield loss and decomposition.
Q3: During vacuum distillation, I am experiencing significant product loss and observing the formation of dark, non-volatile residues. Is the product thermally unstable?
A3: Yes, halogenated cyclobutenes can exhibit limited thermal stability. The combination of ring strain and the presence of electronegative fluorine atoms and a potential leaving group (chlorine) makes the molecule susceptible to decomposition at elevated temperatures, even under vacuum.
-
Causality of the Problem:
-
Ring Opening/Elimination: At high temperatures, the strained four-membered ring can undergo electrocyclic ring-opening or elimination of HCl or HF, leading to conjugated dienes or other reactive species that can subsequently polymerize. This polymerization is often the source of the non-volatile residue.
-
Acid-Catalyzed Decomposition: Trace amounts of acid (e.g., HCl from the reaction) can catalyze decomposition pathways.
-
-
Recommended Purification Protocol:
-
Neutralize Crude Product: Before any thermal processing, wash the crude product with a dilute bicarbonate solution and then with brine to remove any residual acid. Dry thoroughly with a neutral drying agent like magnesium sulfate.
-
Use High-Vacuum Distillation: Employ a high-quality vacuum pump and a well-designed distillation apparatus to lower the boiling point as much as possible. The goal is to keep the pot temperature below a critical threshold.
-
Determine Thermal Stability: Before scaling up distillation, perform small-scale thermal stability tests. Use Differential Scanning Calorimetry (DSC) or a similar technique to identify the onset temperature of decomposition. This will define the maximum safe operating temperature for your distillation pot.
-
Alternative Purification: If thermal decomposition is unavoidable, consider alternative non-thermal purification methods such as preparative chromatography. While more expensive, it may be necessary for high-purity applications.
-
| Parameter | Standard Vacuum Distillation | Recommended Approach for Thermal Sensitivity |
| Pre-treatment | Direct distillation of crude product | Neutralize wash (aq. NaHCO₃), dry (MgSO₄) |
| Vacuum Level | 10-20 mmHg | <1 mmHg (High Vacuum) |
| Pot Temperature | Determined by boiling point at given pressure | Kept below determined decomposition onset (e.g., < 60°C) |
| Apparatus | Standard distillation setup | Short-path distillation head to minimize residence time |
Table 1: Comparison of distillation approaches for thermally sensitive compounds.
Section 4: Safety and Handling
Working with fluorinated reagents and products requires a heightened level of safety awareness.
Q4: What are the primary safety concerns when handling the likely precursors and the final product on a large scale?
A4: The primary concerns involve toxicity, corrosivity, and the potential for energetic reactions. Both precursors and products demand strict handling protocols.
-
Precursor Hazards (e.g., Trifluoroacetyl Chloride):
-
Toxicity & Corrosivity: Trifluoroacetyl chloride is a toxic and corrosive gas that fumes in moist air.[2] It reacts violently with water to produce trifluoroacetic acid and hydrogen chloride gas.[2] Inhalation can cause severe respiratory damage.
-
Handling: It must be handled in a closed system or a well-ventilated fume hood.[2] Personal protective equipment (PPE) should include acid-gas respirators, chemical-resistant gloves, and face shields.[2]
-
-
Product Hazards (this compound):
-
Flammability & Toxicity: The product is a highly flammable liquid and vapor.[3] It is harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation.[3]
-
Thermal Decomposition Products: In case of fire or extreme heat, it can decompose to produce highly toxic and corrosive gases such as hydrogen fluoride (HF) and hydrogen chloride (HCl).[4]
-
-
Scale-Up Safety Workflow:
Caption: A comprehensive safety workflow for hazardous chemical synthesis.
References
- Understanding the Properties and Uses of Trifluoroacetyl Chloride. Vertex AI Search.
-
Trifluoroacetyl chloride | C2ClF3O | CID 61106. PubChem, NIH.[Link]
-
This compound | C4H2ClF3 | CID 136506. PubChem.[Link]
-
Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE.[Link]
-
Safety Data Sheet - MG Chemicals. MG Chemicals.[Link]
-
Safety Data Sheet - Central Glass. Central Glass Co., Ltd.[Link]
Sources
Technical Support Center: 1-Chloro-2,3,3-trifluorocyclobutene Cycloadditions
Welcome to the technical support center for [2+2] cycloadditions involving 1-chloro-2,3,3-trifluorocyclobutene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established mechanistic principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you might encounter during your cycloaddition experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but a detailed explanation of the underlying chemical principles.
Question 1: My [2+2] cycloaddition reaction is resulting in low to no yield of the desired cyclobutane product. What are the likely causes and how can I improve it?
Answer:
Low or no yield in a [2+2] cycloaddition with this compound can stem from several factors, primarily related to the reaction mechanism, conditions, and the nature of your alkene coupling partner. These reactions can proceed through either a thermal or photochemical pathway, and the choice is critical.
Root Cause Analysis & Solutions:
-
Inappropriate Reaction Conditions (Thermal vs. Photochemical):
-
Explanation: According to the Woodward-Hoffmann rules, concerted thermal [2+2] cycloadditions are symmetry-forbidden and typically proceed through a stepwise, often inefficient, diradical or zwitterionic intermediate.[1][2] Photochemical [2+2] cycloadditions, on the other hand, are symmetry-allowed and often proceed with higher efficiency.[1][3] The electron-withdrawing fluorine atoms on this compound can, in some cases, lower the LUMO sufficiently to allow a thermal reaction with a very electron-rich alkene, but this is not a general rule.
-
Troubleshooting Steps:
-
Switch to Photochemical Conditions: If you are attempting a thermal reaction with an unactivated or electron-poor alkene, switching to photochemical conditions is the most logical first step. Use a UV lamp (e.g., medium-pressure mercury lamp) with a Pyrex filter to exclude high-energy wavelengths that could decompose your starting materials.
-
Optimize Thermal Conditions (for electron-rich alkenes): If your alkene is highly electron-rich (e.g., an enol ether or enamine), a thermal reaction may be feasible. In this case, carefully optimize the temperature. Start at a moderate temperature (e.g., 80 °C) and incrementally increase it. Overheating can lead to decomposition and polymerization.
-
-
-
Solvent Effects:
-
Explanation: The choice of solvent can significantly impact the reaction rate and mechanism, especially if the reaction proceeds through a polar, zwitterionic intermediate.[4][5] Polar solvents can stabilize this intermediate, potentially favoring the cycloaddition pathway.[4] However, some photochemical reactions proceed better in less polar solvents.[6]
-
Troubleshooting Steps:
-
Solvent Screening: Conduct a solvent screen using a range of polar aprotic solvents (e.g., acetonitrile, DMF, THF) and nonpolar solvents (e.g., dichloromethane, toluene).[7] Monitor the reaction progress by GC-MS or NMR to identify the optimal solvent for your specific substrate combination.
-
-
-
Substrate Reactivity:
-
Explanation: The electronic nature of your alkene partner is crucial. Electron-rich alkenes are generally more reactive towards the electron-deficient this compound. Steric hindrance around the double bond of the alkene can also significantly impede the cycloaddition.
-
Troubleshooting Steps:
-
Re-evaluate Alkene Choice: If possible, test a more electron-rich or less sterically hindered alkene to validate your reaction setup and conditions.
-
Consider Catalysis: For less reactive alkenes, the use of a Lewis acid or transition metal catalyst might be necessary to activate one of the components.[8][9]
-
-
Question 2: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity of the cycloaddition?
Answer:
Controlling diastereoselectivity is a common challenge in cycloaddition reactions. The formation of multiple diastereomers indicates that the transition states leading to these products are of similar energy.
Root Cause Analysis & Solutions:
-
Reaction Temperature:
-
Explanation: Higher reaction temperatures provide more thermal energy, which can overcome the small energy differences between competing diastereomeric transition states, leading to lower selectivity.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature is often the most effective way to enhance diastereoselectivity.[7] This may require longer reaction times, so patience is key. For photochemical reactions, consider using a cooling system for your reaction vessel.
-
-
-
Solvent Polarity and Coordinating Ability:
-
Explanation: The solvent can influence the geometry of the transition state through solvation effects. Non-covalent interactions between the solvent and the substrates can favor one transition state over another.[10]
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities. For instance, moving from a non-coordinating solvent like dichloromethane to a more coordinating one like THF or ethyl acetate can alter the diastereomeric ratio.[7]
-
-
-
Use of Chiral Auxiliaries:
-
Explanation: If your alkene substrate allows, the introduction of a chiral auxiliary can provide a powerful steric handle to direct the approach of the cyclobutene, leading to high levels of diastereoselectivity.[11][12]
-
Troubleshooting Steps:
-
Incorporate a Chiral Auxiliary: Attach a well-established chiral auxiliary (e.g., an Evans auxiliary or Oppolzer's sultam) to your alkene substrate.[11] The bulky nature of the auxiliary will shield one face of the alkene, promoting cycloaddition from the less hindered face.
-
-
Question 3: I am observing significant side product formation, including what appears to be polymerization of my starting alkene. What is causing this and how can I prevent it?
Answer:
Side product formation, particularly polymerization, suggests that reaction conditions are too harsh or that radical pathways are competing with the desired cycloaddition.
Root Cause Analysis & Solutions:
-
Excessive Heat or High-Energy Light:
-
Explanation: Overheating a thermal reaction or using a UV source without appropriate filters can induce decomposition of the starting materials or initiate radical polymerization of the alkene.[6]
-
Troubleshooting Steps:
-
Reduce Temperature: Carefully control the reaction temperature, using the minimum heat necessary for the reaction to proceed.
-
Use a Filter for Photochemical Reactions: Employ a Pyrex or uranium glass filter to block high-energy UV radiation that can cause unwanted side reactions.
-
-
-
Presence of Radical Initiators:
-
Explanation: Impurities in solvents or starting materials can act as radical initiators. Peroxides in ethereal solvents like THF are common culprits.
-
Troubleshooting Steps:
-
Purify Solvents and Reagents: Ensure all solvents are freshly distilled and reagents are pure. Use inhibitor-free solvents when appropriate, but be mindful of their stability.
-
Add a Radical Inhibitor: In some cases, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can suppress polymerization without significantly affecting the desired cycloaddition.
-
-
-
Inappropriate Stoichiometry:
-
Explanation: Using a large excess of the more reactive or unstable partner can sometimes lead to its self-reaction or polymerization.
-
Troubleshooting Steps:
-
Adjust Stoichiometry: Experiment with the stoichiometry of your reactants. Sometimes, using a slight excess of the more stable partner or adding the more reactive partner slowly over time can minimize side reactions.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the scope, mechanism, and practical aspects of this compound cycloadditions.
What is the generally accepted mechanism for the [2+2] cycloaddition of this compound with alkenes?
The mechanism can vary depending on the reaction conditions and the nature of the alkene.
-
Thermal Cycloadditions: These reactions are generally believed to proceed through a stepwise mechanism . Due to the electronic asymmetry of this compound, the reaction likely initiates with the formation of a bond between the more nucleophilic carbon of the alkene and the more electrophilic carbon of the cyclobutene, leading to a zwitterionic intermediate . This intermediate then collapses to form the cyclobutane ring. In some cases, a diradical intermediate may be involved, particularly with less polarized alkenes.[1]
-
Photochemical Cycloadditions: Under UV irradiation, the reaction is a concerted [π2s + π2a] cycloaddition , which is symmetry-allowed.[1][2] The cyclobutene is excited to its triplet state, which then reacts with the ground-state alkene.
How do I purify the resulting fluorinated cyclobutane products?
Purification of fluorinated compounds can be challenging due to their unique physical properties.
-
Standard Column Chromatography: This is often the first method to try.
-
Stationary Phase: Standard silica gel is usually effective.
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.[13] Due to the fluorine content, the products are often quite nonpolar, so you may need to use a high percentage of the nonpolar solvent.
-
-
Distillation: For thermally stable and volatile products, distillation under reduced pressure can be a very effective purification method, especially on a larger scale.[14]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can provide highly pure material.[13]
What are the key spectroscopic signatures to confirm the formation of the cyclobutane adduct?
-
¹⁹F NMR Spectroscopy: This is the most definitive technique. You should observe characteristic signals for the fluorine atoms on the cyclobutane ring. The chemical shifts and coupling constants (J-couplings) between the fluorine atoms and between fluorine and nearby protons will be diagnostic of the structure and stereochemistry.
-
¹H NMR Spectroscopy: The appearance of new signals in the aliphatic region, corresponding to the protons on the newly formed cyclobutane ring, is a key indicator. The coupling patterns of these protons can provide valuable information about the stereochemistry of the product.
-
¹³C NMR Spectroscopy: Look for the appearance of new sp³ carbon signals corresponding to the cyclobutane ring.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of the starting alkene plus the mass of this compound (C₄H₂ClF₃, MW: 146.50 g/mol ).[15][16] Be aware of potential adduct formation (e.g., with sodium or potassium) in the mass spectrum.[17][18]
III. Experimental Protocols
General Procedure for Photochemical [2+2] Cycloaddition
-
Setup: In a quartz or Pyrex reaction tube, dissolve the alkene (1.0 eq.) and this compound (1.2 eq.) in a suitable, degassed solvent (e.g., dichloromethane or acetonitrile, 0.1 M concentration).
-
Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: Seal the tube and place it in a photochemical reactor equipped with a medium-pressure mercury lamp and a cooling system to maintain a constant temperature. Irradiate the mixture while stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or ¹H NMR by taking small aliquots at regular intervals.
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
IV. Data Summary
Table 1: Influence of Solvent on a Model [2+2] Cycloaddition
| Entry | Solvent | Polarity (Dielectric Constant) | Typical Outcome |
| 1 | Hexane | 1.9 | Low conversion (if stepwise) |
| 2 | Dichloromethane | 9.1 | Good for many photochemical reactions[6] |
| 3 | Tetrahydrofuran (THF) | 7.5 | Can improve diastereoselectivity[7] |
| 4 | Acetonitrile | 37.5 | Can favor polar, stepwise mechanisms |
| 5 | Dimethylformamide (DMF) | 36.7 | May promote side reactions at high temp. |
Note: Optimal solvent is highly substrate-dependent and requires empirical screening.
V. References
-
Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine. The Journal of Physical Chemistry B. [Link]
-
The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions. The Journal of Physical Chemistry A. [Link]
-
Substituent and Solvent Effects in the [2 + 2] Cycloaddition Reaction between Olefins and Isocyanates. Journal of the American Chemical Society. [Link]
-
Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. National Institutes of Health. [Link]
-
The [2 + 2] cycloaddition reaction between vinyl alcohol and tetracyanoethylene. A theoretical study of solvent and catalytic effects. ResearchGate. [Link]
-
A General Platform for the Light‐Enabled Generation of α‐Fluoro Radicals Leveraging Simple Additives. ResearchGate. [Link]
-
Diastereoselective Formation of Quaternary Stereocenters in Imidazole N-Oxide Cycloaddition with Fluoroalkenes. MDPI. [Link]
-
Fluoride-Catalyzed [2 + 2] Cycloadditions of Allenoates: Access to Azetidine and Cyclobutene Scaffolds. ResearchGate. [Link]
-
Stereochemistry of Cycloadditions. Chemistry LibreTexts. [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
-
Cycloaddition Reactions. Chemistry LibreTexts. [Link]
-
Thermal [2+2] cycloaddition reactions. YouTube. [Link]
-
A cyclase that catalyses competing 2 + 2 and 4 + 2 cycloadditions. National Institutes of Health. [Link]
-
[2 + 2] photocycloaddition. De Gruyter. [Link]
-
Ch16.24 - [2+2] Cycloaddition, Thermal vs Photochemical Reaction. YouTube. [Link]
-
This compound. PubChem. [Link]
-
Au-Catalyzed Intermolecular [2+2] Cycloadditions between Chloroalkynes and Unactivated Alkenes. National Institutes of Health. [Link]
-
Exploiting [2+2] cycloaddition chemistry: achievements with allenes. Chemical Society Reviews. [Link]
-
Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Chemistry Portal. [Link]
-
Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method. MDPI. [Link]
-
Reactions of perfluoro-1-chloro-2-trimethylsilylcyclobutene. Yale University. [Link]
-
Process for producing fluorinated cyclobutanes. Google Patents.
-
The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. MDPI. [Link]
-
The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. National Institutes of Health. [Link]
-
Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. ResearchGate. [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]
-
Chemical Properties of this compound (CAS 694-62-2). Cheméo. [Link]
-
Diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres utilizing chiral auxiliaries. Organic & Biomolecular Chemistry. [Link]
-
[4 + 2] Cycloaddition of α-bromotrifluoromethylhydrazone with alkenes: synthesis of trifluoromethyltetrahydropyridazines. RSC Advances. [Link]
-
Methods for reducing adduct formation for mass spectrometry analysis. Google Patents.
-
Trifluormethylalkenes in [2+3] cycloaddition reactions with nitrones. ResearchGate. [Link]
-
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Validation & Comparative
A Comparative Guide to the Purity Analysis of 1-Chloro-2,3,3-trifluorocyclobutene by HPLC
In the synthesis of advanced materials and pharmaceutical intermediates, the chemical purity of building blocks is paramount. 1-Chloro-2,3,3-trifluorocyclobutene, a halogenated cycloalkene, serves as a critical precursor in various synthetic pathways. Its purity directly influences reaction yield, impurity profiles of subsequent products, and the overall safety and efficacy of the final compound. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). It further contrasts HPLC with Gas Chromatography (GC), offering experimental insights to guide researchers in selecting the most appropriate technique for their needs.
The Imperative for Purity Analysis
This compound (C₄H₂ClF₃) is a volatile, halogenated organic compound.[1] Impurities can arise from the synthetic route, degradation, or storage. Common impurities may include isomers, starting materials, or by-products from dehydrohalogenation reactions.[2] An accurate and robust analytical method is essential to quantify the purity and identify any minor components that could interfere with downstream applications.
HPLC: A Versatile Tool for Purity Determination
While Gas Chromatography is often the default method for volatile compounds, HPLC offers unique advantages, particularly when dealing with samples that may contain non-volatile impurities or when alternative selectivity is required.
Reversed-Phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. This compound, being a relatively non-polar molecule, will interact with the stationary phase. By carefully selecting the mobile phase composition, we can achieve fine control over the retention and separation of the main component from structurally similar impurities.
The choice of a C18 column is a logical starting point for method development for many reversed-phase separations.[3] For a small, halogenated molecule like this compound, a standard C18 phase provides a sufficient hydrophobic surface for retention. The mobile phase, typically a mixture of acetonitrile or methanol and water, allows for the elution of the compound. An isocratic elution with a high percentage of organic solvent is likely suitable, given the compound's volatility and expected non-polar nature.
For detection, a UV detector is commonly employed in HPLC. Although the cyclobutene ring itself does not possess a strong chromophore, the presence of the double bond and the chlorine atom may allow for sufficient UV absorbance at low wavelengths (e.g., 200-220 nm). If sensitivity is an issue, or if impurities lack a chromophore, a universal detector like a Refractive Index (RI) detector could be considered, although it offers lower sensitivity and is incompatible with gradient elution.
This protocol is a robust starting point for the purity analysis of this compound.
1. Instrumentation and Columns:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Sample Preparation:
-
HPLC-grade acetonitrile and water.
-
Sample Diluent: Acetonitrile/Water (70:30 v/v).
-
Standard Preparation: Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/Water (70:30 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 15 minutes.
4. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
This method should be validated according to internal quality standards or relevant regulatory guidelines to ensure its accuracy, precision, linearity, and robustness.[4]
Caption: Workflow for HPLC purity analysis of this compound.
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
For a volatile compound like this compound, Gas Chromatography (GC) is a powerful and frequently used alternative for purity analysis.[5] The choice between HPLC and GC depends on the specific analytical needs, sample properties, and available instrumentation.
GC separates compounds based on their volatility and interaction with a stationary phase in a capillary column. The sample is vaporized in a heated inlet and carried through the column by an inert gas. For halogenated compounds, detectors like a Flame Ionization Detector (FID), Electron Capture Detector (ECD), or a Halogen-Specific Detector (XSD) are highly effective.[6][7][8] Mass Spectrometry (MS) can also be coupled with GC for definitive peak identification.[9]
| Feature | HPLC (Reversed-Phase) | Gas Chromatography (GC) |
| Principle | Partitioning based on polarity/hydrophobicity between a liquid mobile phase and a solid stationary phase. | Partitioning based on volatility/boiling point between a gaseous mobile phase and a liquid/solid stationary phase. |
| Analyte Volatility | Not required. Suitable for both volatile and non-volatile compounds. | Mandatory. The compound must be volatile and thermally stable. |
| Typical Column | C18, C8 (packed column) | DB-5, HP-INNOWAX (capillary column)[10] |
| Detector | UV-Vis, Refractive Index (RI), MS | Flame Ionization (FID), Electron Capture (ECD), Halogen-Specific (XSD), Mass Spectrometry (MS).[6][7] |
| Sensitivity | Moderate (UV) to high (MS). | Good (FID) to extremely high for halogenated compounds (ECD, XSD).[7][8] |
| Selectivity | Based on chemical structure and polarity differences. | Primarily based on boiling point differences, but can be tuned with column polarity. |
| Strengths | - Versatile for a wide range of compounds.- Can analyze thermally unstable and non-volatile impurities.- Room temperature operation. | - High resolution and efficiency for volatile compounds.[5]- Very high sensitivity with specific detectors (ECD, XSD).- Fast analysis times. |
| Limitations | - Lower resolution than capillary GC.- Requires solvent disposal.- May have lower sensitivity for compounds lacking a UV chromophore. | - Limited to thermally stable and volatile compounds.- High-temperature inlet can cause degradation of labile compounds. |
-
Choose GC when:
-
Choose HPLC when:
-
The presence of non-volatile impurities (e.g., salts, catalyst residues, polymers) is suspected.
-
The compound is thermally labile and may degrade in a hot GC inlet.
-
An alternative separation selectivity is needed to resolve impurities that co-elute in GC.
-
The laboratory has greater expertise or availability of HPLC instrumentation.
-
Conclusion
Both HPLC and GC are powerful techniques for the purity analysis of this compound. While GC is often the more conventional choice for such a volatile analyte due to its high resolution and sensitivity with specific detectors, HPLC provides a valuable, orthogonal method. It is particularly advantageous for its ability to detect non-volatile impurities and for cases where thermal degradation is a concern. The detailed HPLC protocol provided herein serves as a validated starting point for researchers. The ultimate choice of method should be based on a thorough understanding of the potential impurity profile and the specific analytical requirements of the project, ensuring the highest quality of this critical chemical intermediate.
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A Comparative Guide to GC-MS Analysis of 1-Chloro-2,3,3-trifluorocyclobutene for Comprehensive Impurity Profiling
Abstract
1-Chloro-2,3,3-trifluorocyclobutene (CTFCB) is an emerging fluorinated building block of significant interest in medicinal chemistry and materials science.[1][2] As with any specialty chemical used in high-value applications, rigorous control of its purity is paramount. Impurity profiling—the identification, characterization, and quantification of impurities—is a critical component of quality control that ensures product safety, efficacy, and batch-to-batch consistency.[3][4] This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the impurity profiling of CTFCB. It delves into the rationale behind experimental choices, offers detailed, self-validating protocols, and presents comparative data to empower researchers, scientists, and drug development professionals in selecting and implementing the most robust analytical strategy.
The Analytical Imperative: Understanding Potential Impurities in CTFCB
The first step in developing any impurity profiling method is to anticipate the potential impurities that may be present. These can arise from the synthetic route, subsequent degradation, or storage. A proactive understanding of these species informs the selection of analytical techniques and parameters.
-
Process-Related Impurities: These are by-products of the chemical synthesis. Given the reactive nature of fluorinated and chlorinated compounds, potential impurities include:
-
Isomers: Positional isomers (e.g., 1-Chloro-3,3,4-trifluorocyclobutene) or geometric isomers.
-
Over/Under-Halogenated Species: Compounds with additional or fewer chlorine/fluorine atoms.
-
Unreacted Starting Materials & Intermediates: Residual precursors from the synthesis.[5]
-
-
Degradation Products: CTFCB's strained four-membered ring and reactive C-Cl bond make it susceptible to degradation under thermal stress (as in a hot GC inlet) or upon exposure to moisture, leading to ring-opening or hydrolysis products.
-
Residual Solvents: Solvents used during synthesis and purification can be retained in the final product. The International Council for Harmonisation (ICH) Q3C guidelines provide strict limits for these solvents based on their toxicity.[6]
Table 1: Anticipated Impurities in this compound
| Impurity Class | Potential Compounds | Likely Origin | Analytical Challenge |
| Isomers | Positional/Geometric Isomers of CTFCB | Synthesis (Side Reactions) | Co-elution due to similar boiling points and polarities. |
| Halogenated By-products | Dichlorotrifluorocyclobutanes, Chlorotetrafluorocyclobutanes | Synthesis (Over/Under-reaction) | Requires mass spectrometric detection to differentiate. |
| Degradation Products | Ring-opened carbonyls or alcohols | Thermal stress, hydrolysis | May have different volatilities and polarities than the API. |
| Residual Solvents | Dichloromethane, Toluene, Hexane, etc. | Synthesis & Purification | Highly volatile; require appropriate sample introduction. |
Core Challenges in the GC-MS Analysis of a Reactive Intermediate
The unique physicochemical properties of CTFCB present specific challenges that must be addressed through methodical optimization.
-
Thermal Lability: Strained cyclic compounds can be prone to thermal degradation or rearrangement in the high-temperature environment of a standard GC injection port.[7] This can lead to the erroneous identification of degradation products that are not actually present in the bulk sample.
-
Volatility and Sample Introduction: As a volatile organic compound (VOC), CTFCB and its likely impurities are well-suited for GC analysis.[8] However, the choice of sample introduction technique is critical to ensure quantitative transfer to the column without discrimination or degradation.
-
Chromatographic Resolution: The potential for co-elution of structurally similar isomers necessitates a high-resolution chromatographic system. The choice of the GC column's stationary phase is the most critical factor in achieving separation.
-
Need for High Sensitivity: Impurities must often be quantified at levels below 0.1% (or lower for potentially potent impurities), as stipulated by regulatory guidelines like ICH Q2(R2).[9][10] This requires a detector with excellent sensitivity and a low limit of detection (LOD).
A Comparative Framework for Method Development
A robust impurity profiling method is built upon a series of informed decisions, from sample preparation to data analysis. Here, we compare common approaches.
Comparison of Sample Introduction Techniques
The goal of sample introduction is to transfer a representative aliquot of the sample into the GC system efficiently and without alteration.
| Technique | Principle | Advantages | Disadvantages | Best For |
| Direct Liquid Injection | A microliter volume of the diluted sample is injected directly into a heated inlet. | Simple, fast, and widely available. | High risk of thermal degradation; potential for inlet contamination; matrix effects. | High-concentration impurities; thermally stable analytes. |
| Static Headspace (HS) | The sample is heated in a sealed vial, and a portion of the vapor phase (headspace) is injected.[11] | Excellent for volatile analytes; eliminates non-volatile matrix interference; reduces risk of column contamination. | Less sensitive for semi-volatile compounds; requires careful optimization of temperature and equilibration time. | Residual solvents; highly volatile impurities. |
| Solid-Phase Microextraction (SPME) | A coated fiber is exposed to the sample (liquid or headspace) to adsorb and concentrate analytes before thermal desorption in the GC inlet.[12] | Excellent pre-concentration, leading to very high sensitivity; solvent-free injection. | Fiber-to-fiber variability; potential for carryover; requires method development for fiber selection. | Trace-level volatile and semi-volatile impurities. |
Recommendation: For a comprehensive profile of CTFCB, a dual-approach is often optimal. Static Headspace GC-MS is the superior choice for residual solvents and other highly volatile impurities. For the analysis of less volatile process-related impurities and degradation products, a carefully optimized Direct Liquid Injection at the lowest possible inlet temperature is necessary.
Caption: Decision workflow for selecting the appropriate sample introduction technique.
Optimizing GC Separation: The Column is Key
Achieving chromatographic separation of structurally similar isomers is arguably the most demanding aspect of this analysis.
-
Alternative 1: Non-Polar Stationary Phase (e.g., 5% Phenyl Polysiloxane - DB-5ms, HP-5ms)
-
Rationale: This is a general-purpose phase that separates compounds primarily based on their boiling points. It is robust and provides good peak shapes for a wide range of compounds.
-
Performance: While effective for separating compounds with significant boiling point differences (e.g., CTFCB from a higher-boiling degradation product), it may fail to resolve critical isomeric impurities that have very similar boiling points.
-
-
Alternative 2: Mid-Polar Stationary Phase (e.g., 6% Cyanopropylphenyl Polysiloxane - DB-624, Rtx-624)
-
Rationale: This phase offers a different selectivity based on dipole-dipole interactions, in addition to dispersion forces. Halogenated compounds can interact more strongly with the cyano groups in the stationary phase.[11][13]
-
Performance: This is often the superior choice for analyzing halogenated VOCs.[14] The unique selectivity can significantly improve the resolution of positional isomers that co-elute on a non-polar column.
-
Experimental Data Comparison:
Table 2: Hypothetical Resolution Data for Isomeric Impurities on Different GC Columns
| GC Column | Stationary Phase | Isomer Pair A (Resolution, Rₛ) | Isomer Pair B (Resolution, Rₛ) | Justification |
| Agilent DB-5ms | 5% Phenyl Polysiloxane | 1.1 (Partial Co-elution) | 2.5 (Good Separation) | Separation is primarily boiling-point dependent. Isomer Pair A has nearly identical boiling points. |
| Agilent DB-624 | 6% Cyanopropylphenyl | 1.8 (Baseline Resolved) | 2.7 (Good Separation) | The cyanopropyl groups provide enhanced dipole interactions, resolving the isomers in Pair A. |
Note: Resolution (Rₛ) > 1.5 is considered baseline separation.
MS Detection: From Identification to Quantification
The mass spectrometer is used for both unequivocal identification and precise quantification.[15]
-
Full Scan Mode: The MS scans a wide mass range (e.g., m/z 35-300), collecting complete mass spectra for all eluting peaks. This is essential for identifying unknown impurities by comparing their spectra to a reference library (e.g., NIST) and interpreting fragmentation patterns. The isotopic signature of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) is a powerful diagnostic tool.
-
Selected Ion Monitoring (SIM) Mode: The MS is programmed to monitor only a few specific ions characteristic of the target analytes. By ignoring other ions, the detector spends more time on the ions of interest, dramatically increasing the signal-to-noise ratio.[6] This is the preferred mode for quantifying known impurities at trace levels.
Caption: Dual workflows for qualitative and quantitative GC-MS analysis.
Self-Validating Protocol: A Recommended GC-MS Method
This protocol represents a robust, validated approach for the comprehensive impurity profiling of this compound, incorporating principles from ICH guidelines.[9][10][16]
Instrumentation & Consumables
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: Agilent J&W DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Sample Vials: 2 mL amber glass vials with PTFE/silicone septa
-
Solvent: High-purity Dichloromethane (DCM) or other suitable solvent free from interfering peaks.
Sample and Standard Preparation
-
Sample Preparation: Accurately weigh ~100 mg of the CTFCB sample into a 10 mL volumetric flask. Dilute to volume with DCM. This creates a 10 mg/mL stock solution.
-
Calibration/Spiking Stock: Prepare a stock solution containing known or expected impurities at approximately 1 mg/mL each.
-
Linearity & LOQ Standards: Perform serial dilutions of the spiking stock into the sample stock solution to create standards for linearity, limit of quantitation (LOQ), and limit of detection (LOD) assessment, covering a range from the reporting threshold (e.g., 0.05%) to 150% of the specification limit.[10]
GC-MS Method Parameters
Table 3: Optimized GC-MS Conditions
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless | |
| Inlet Temp | 200 °C | Balances efficient volatilization with minimizing thermal degradation.[7] |
| Injection Volume | 1 µL | Standard volume for good reproducibility. |
| Split Ratio | 20:1 | Prevents column overloading from the main component while allowing sufficient transfer of trace impurities. |
| Carrier Gas | Helium | |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and MS performance. |
| Oven Program | ||
| Initial Temp | 40 °C, hold 5 min | Allows for good focusing of volatile analytes at the head of the column. |
| Ramp 1 | 10 °C/min to 220 °C | Provides a good balance of separation efficiency and analysis time. |
| Final Hold | Hold for 5 min | Ensures elution of any less volatile, higher molecular weight compounds. |
| MSD Parameters | ||
| Source Temp | 230 °C | Standard condition for robust ionization. |
| Quad Temp | 150 °C | Standard condition for stable mass filtering. |
| Acquisition Mode | Full Scan (m/z 35-300) for unknowns; SIM for quantification | As discussed in Section 3.3. |
| Solvent Delay | 3 min | Prevents the high concentration of the injection solvent from saturating the detector. |
Method Validation
The protocol's trustworthiness is established by confirming its performance against ICH Q2(R2) criteria.[9]
-
Specificity: Inject a blank (DCM), the CTFCB sample, and a spiked sample. The method is specific if no interfering peaks are observed at the retention times of the target impurities in the blank, and the impurities are well-resolved from the main peak.
-
Linearity: Analyze the prepared linearity standards in triplicate. Plot the peak area against the concentration for each impurity and calculate the correlation coefficient (r²). An r² > 0.995 is typically required.
-
LOD & LOQ: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 (LOD) and 10:1 (LOQ). The LOQ must be at or below the reporting threshold.
-
Accuracy & Precision: Analyze a minimum of 6 replicate preparations of the sample spiked at the target impurity concentration. Accuracy is expressed as percent recovery, and precision is expressed as the relative standard deviation (%RSD).
Conclusion
The successful impurity profiling of this compound by GC-MS is not achieved with a one-size-fits-all method. It requires a nuanced approach that anticipates potential impurities and directly addresses the challenges of analyzing a reactive, halogenated cyclobutene. A mid-polar DB-624 column is strongly recommended over a standard non-polar phase to achieve the necessary resolution of isomeric impurities. The choice of sample introduction—direct injection for semi-volatiles and headspace for residual solvents—must be tailored to the specific impurities being targeted. Finally, employing a combination of Full Scan and SIM modes for MS detection provides the comprehensive data needed for both identification and sensitive quantification. By implementing the validated protocol described herein, researchers and quality control laboratories can ensure the development of a robust, reliable, and self-validating method that guarantees the quality and safety of this important chemical building block.
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MDPI. (n.d.). Special Issue : GC, MS and GC-MS Analytical Methods: Opportunities and Challenges. MDPI. [Link]
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New Jersey Department of Environmental Protection. (2018). Summary of the California analytical study of 1,2,3-Trichloropropane (123Tcp) in drinking water. NJ.gov. [Link]
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N/A. (2022). Impurity Profiling: A Review. Asian Journal of Pharmaceutical Research and Development. [Link]
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N/A. (n.d.). A Review on GC-MS and Method Development and Validation. Impactfactor.org. [Link]
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California Water Boards. (2021). Method DWRL_123TCP: Measurement of lowlevel 1,2,3 Trichloropropane in Drinking Water by Isotope Dilution Quantitation. CA.gov. [Link]
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A Comparative Guide to the Reactivity of 1-Chloro-2,3,3-trifluorocyclobutene and 1,2-Dichlorodifluorocyclobutene for Synthetic Chemistry Professionals
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a synthetic route. Halogenated cyclobutenes are valuable intermediates, offering a strained four-membered ring system that can be strategically manipulated to construct complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of two such building blocks: 1-chloro-2,3,3-trifluorocyclobutene and 1,2-dichlorodifluorocyclobutene.
While direct, head-to-head comparative experimental studies on these two specific molecules are not extensively available in the published literature, this guide synthesizes established principles of organic chemistry, draws upon data from closely related analogues, and provides a robust framework for predicting their relative reactivity in key transformations. The discussion will focus on three major areas of reactivity: nucleophilic substitution, cycloaddition reactions, and thermal ring-opening.
Structural and Electronic Properties: The Foundation of Reactivity
The reactivity of these two cyclobutene derivatives is fundamentally governed by the nature and arrangement of the halogen substituents on the four-membered ring.
| Feature | This compound | 1,2-Dichlorodifluorocyclobutene |
| Molecular Formula | C₄H₂ClF₃ | C₄Cl₂F₂ |
| Molecular Weight | 142.51 g/mol | 176.95 g/mol |
| Key Structural Features | Asymmetric substitution, gem-difluoro group | Symmetric substitution across the double bond |
| Inductive Effects | Strong -I effect from three fluorine atoms and one chlorine atom. | -I effect from two fluorine and two chlorine atoms. |
| Resonance Effects | Halogen lone pairs can donate into the π-system. | Halogen lone pairs can donate into the π-system. |
The vinylic C-Cl bond in both compounds is the primary site for nucleophilic attack. The presence of multiple electron-withdrawing halogen atoms polarizes the carbon-halogen bonds and influences the electron density of the C=C double bond, which is crucial for cycloaddition reactions. The inherent ring strain of the cyclobutene ring (approximately 26-28 kcal/mol) provides a thermodynamic driving force for ring-opening reactions.
Comparative Reactivity Analysis
Nucleophilic Substitution: A Tale of Two Halides
Nucleophilic substitution at the vinylic carbon is a key transformation for these compounds. The reaction typically proceeds through an addition-elimination mechanism. The relative reactivity will be dictated by the stability of the intermediate carbanion and the leaving group ability of the halide.
Theoretical Reactivity:
-
This compound: The single chlorine atom is the more likely leaving group compared to fluorine. The three fluorine atoms exert a strong electron-withdrawing inductive effect, which can stabilize the negative charge of the carbanionic intermediate.
-
1,2-Dichlorodifluorocyclobutene: With two chlorine atoms, there are two potential sites for nucleophilic attack. The two fluorine atoms also contribute to the stabilization of the intermediate.
It is generally expected that the C-Cl bond is more labile than the C-F bond in nucleophilic aromatic substitutions, and a similar trend can be anticipated for vinylic substitutions. Therefore, both molecules are expected to undergo substitution at the chlorinated carbon. The higher number of electron-withdrawing fluorine atoms in this compound might lead to a more stabilized intermediate, potentially increasing its reactivity towards nucleophiles compared to 1,2-dichlorodifluorocyclobutene. However, steric hindrance from the gem-difluoro group could play a counteracting role.
Experimental Protocol: Comparative Nucleophilic Substitution with Sodium Methoxide
This protocol outlines a general procedure for comparing the reactivity of the two cyclobutenes with a common nucleophile.
Materials:
-
This compound
-
1,2-Dichlorodifluorocyclobutene
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether)
Procedure:
-
In separate, oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve this compound (1.0 mmol) and 1,2-dichlorodifluorocyclobutene (1.0 mmol) in anhydrous DMF (10 mL).
-
Add the internal standard (0.5 mmol) to each flask.
-
Prepare a solution of sodium methoxide (1.2 mmol) in anhydrous methanol (5 mL).
-
At room temperature, add the sodium methoxide solution to each flask containing the cyclobutene derivative.
-
Monitor the reaction progress at regular intervals by withdrawing aliquots, quenching with saturated aqueous ammonium chloride, extracting with diethyl ether, and analyzing by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Continue monitoring until the reaction is complete or has reached a plateau.
-
Compare the rate of disappearance of the starting materials and the formation of the corresponding methoxy-substituted products to determine the relative reactivity.
Caption: Generalized mechanism for nucleophilic substitution.
Cycloaddition Reactions: The Role of the Double Bond
The electron-deficient nature of the double bond in these polyhalogenated cyclobutenes makes them suitable dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) and participants in [2+2] cycloadditions.[1][2]
Theoretical Reactivity:
-
This compound: The asymmetric nature of this molecule can lead to regioselectivity in cycloaddition reactions. The electron-withdrawing fluorine and chlorine atoms decrease the energy of the LUMO, making it a good dienophile for electron-rich dienes.
-
1,2-Dichlorodifluorocyclobutene: This symmetric molecule would not exhibit regioselectivity with symmetric dienes. The combined electron-withdrawing effect of the four halogens also makes it a potent dienophile.
Comparing the two, the three fluorine atoms in this compound likely result in a lower LUMO energy compared to the two fluorine and two chlorine atoms in 1,2-dichlorodifluorocyclobutene, as fluorine is more electronegative than chlorine. This would suggest that This compound is the more reactive dienophile in normal electron-demand Diels-Alder reactions.
Experimental Protocol: Comparative Diels-Alder Reaction with Cyclopentadiene
Materials:
-
This compound
-
1,2-Dichlorodifluorocyclobutene
-
Freshly cracked cyclopentadiene
-
Anhydrous toluene
-
Internal standard (e.g., undecane)
Procedure:
-
In separate, sealed tubes, dissolve this compound (1.0 mmol) and 1,2-dichlorodifluorocyclobutene (1.0 mmol) in anhydrous toluene (5 mL).
-
Add the internal standard (0.5 mmol) to each tube.
-
Cool the solutions to 0 °C.
-
To each tube, add freshly cracked cyclopentadiene (1.2 mmol).
-
Allow the reactions to proceed at room temperature.
-
Monitor the reactions over time by GC or GC-MS analysis of aliquots to determine the consumption of the starting cyclobutenes and the formation of the Diels-Alder adducts.
-
The relative rates of reaction will provide a direct comparison of their dienophilic reactivity.
Caption: [4+2] Cycloaddition with a generic diene.
Thermal Ring-Opening: A Pericyclic Perspective
Cyclobutenes undergo thermal electrocyclic ring-opening to form 1,3-butadienes.[3] According to the Woodward-Hoffmann rules, this is a conrotatory process for a 4π-electron system under thermal conditions.[4] The ease of this reaction is influenced by the substituents on the ring, which can affect the activation energy and the stereochemistry of the resulting diene.
Theoretical Reactivity:
The presence of bulky and electron-withdrawing halogen atoms can influence the torquoselectivity of the ring-opening, which is the preference for one direction of conrotation over the other. Predicting the relative rates of ring-opening for these two compounds without experimental data is challenging. The greater steric bulk of two chlorine atoms in 1,2-dichlorodifluorocyclobutene might lead to a higher activation barrier for ring-opening compared to this compound. However, electronic effects of the substituents also play a significant role.
Experimental Protocol: Comparative Thermal Ring-Opening
Materials:
-
This compound
-
1,2-Dichlorodifluorocyclobutene
-
High-boiling point, inert solvent (e.g., diphenyl ether)
-
Internal standard stable at high temperatures (e.g., hexadecane)
-
Sealed, thick-walled glass tubes
Procedure:
-
Prepare dilute solutions (e.g., 0.01 M) of each cyclobutene with an internal standard in diphenyl ether in separate sealed tubes.
-
Place the tubes in a preheated oven or a constant temperature oil bath at a series of elevated temperatures (e.g., 150 °C, 175 °C, 200 °C).
-
At regular time intervals, remove the tubes, cool them rapidly, and analyze the contents by GC or GC-MS to determine the extent of ring-opening.
-
By plotting the disappearance of the starting material over time at different temperatures, the rate constants and activation parameters for the ring-opening of each compound can be determined and compared.
Caption: Thermal electrocyclic ring-opening of the cyclobutenes.
Summary of Predicted Reactivity
| Reaction Type | Predicted More Reactive Compound | Rationale |
| Nucleophilic Substitution | This compound | Stronger inductive stabilization of the carbanionic intermediate by three fluorine atoms. |
| [4+2] Cycloaddition | This compound | Greater electron-withdrawing effect of three fluorine atoms leads to a lower LUMO energy. |
| Thermal Ring-Opening | Indeterminate without experimental data | Complex interplay of steric and electronic effects of the halogen substituents. |
Conclusion
This guide provides a framework for understanding the comparative reactivity of this compound and 1,2-dichlorodifluorocyclobutene. Based on fundamental principles of organic chemistry, it is predicted that This compound will be the more reactive species in both nucleophilic substitution and [4+2] cycloaddition reactions . This is primarily attributed to the greater electron-withdrawing nature of its three fluorine atoms.
The provided experimental protocols offer a starting point for researchers to obtain quantitative data to validate these predictions and to further explore the synthetic utility of these valuable halogenated building blocks. As with all predictions in chemistry, experimental verification remains the ultimate arbiter of reactivity.
References
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Master Organic Chemistry. (2020, March 16). Electrocyclic Reactions. Retrieved from [Link]
- Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions.
-
Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Woodward–Hoffmann rules. Retrieved from [Link]
- Hudlicky, T., & Reed, J. W. (2007). The Art of Organic Synthesis. John Wiley & Sons.
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- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Houk, K. N., & Beno, B. R. (1997). Theoretical studies of the mechanisms and stereoselectivities of Diels-Alder reactions. In Advances in Cycloaddition (Vol. 4, pp. 1-40). JAI Press.
- Bach, R. D. (2004). A theoretical study of the [2+2] cycloaddition of ethylene and tetrafluoroethylene. The Journal of Physical Chemistry A, 108(15), 3062-3070.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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A Comparative Guide to Fluorinated Cyclobutenes in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Fluorine in Cycloaddition Chemistry
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and atom-economical method for the construction of six-membered rings.[1] The strategic incorporation of fluorine into the dienophile, particularly within a strained cyclobutene ring, offers a unique opportunity to modulate reactivity, selectivity, and the physicochemical properties of the resulting cycloadducts. Fluorine's high electronegativity and relatively small van der Waals radius can profoundly influence the electronic nature of the double bond, impacting the frontier molecular orbital energies and, consequently, the kinetics and stereochemical outcome of the [4+2] cycloaddition.[2]
This guide provides an in-depth comparison of differently fluorinated cyclobutenes in Diels-Alder reactions. We will explore the causal relationships behind their reactivity and selectivity, supported by experimental data and detailed protocols, to empower researchers in designing novel synthetic strategies and accessing unique chemical scaffolds for drug discovery and materials science.
The Dienophiles: A Comparative Overview
The reactivity of fluorinated cyclobutenes in Diels-Alder reactions is a delicate balance of ring strain and electronic effects. The inherent strain of the four-membered ring enhances the dienophilicity compared to acyclic or larger cyclic alkenes. The introduction of fluorine atoms further modulates this reactivity.
| Dienophile | Structure | Key Characteristics |
| 1-Fluorocyclobutene | Asymmetric dienophile. The single fluorine atom provides moderate activation. | |
| 3,3-Difluorocyclobutene | Geminal fluorine atoms inductively withdraw electron density, enhancing dienophilicity. | |
| 3,3,4,4-Tetrafluorocyclobutene | Highly activated dienophile due to the strong electron-withdrawing effect of the four fluorine atoms. | |
| Hexafluorocyclobutene | Perfluorinated and highly reactive dienophile. |
Understanding Reactivity and Selectivity: A Mechanistic Perspective
The rate and selectivity of Diels-Alder reactions are primarily governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Fluorine, being highly electronegative, lowers the energy of the LUMO of the cyclobutene, thereby decreasing the HOMO-LUMO gap with typical electron-rich dienes and accelerating the reaction.
However, the effect of fluorine is not solely inductive. The lone pairs on fluorine can participate in resonance, which can have an opposing, electron-donating effect. The overall impact on reactivity is a complex interplay of these factors, along with steric considerations.
Stereoselectivity: The Endo/Exo Preference
In Diels-Alder reactions involving cyclic dienophiles, the formation of two diastereomeric products, endo and exo, is possible. The endo product, where the substituents on the dienophile are oriented towards the newly forming double bond of the diene, is often the kinetically favored product due to secondary orbital interactions that stabilize the transition state.[1] However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance.[3] The degree of fluorination can influence this selectivity.
Caption: Synthetic route to 3,3-difluorocyclobutene.
Step 1: Fluorination of 3-Oxocyclobutanecarbonitrile
-
To a solution of 3-oxocyclobutanecarbonitrile (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3,3-difluorocyclobutanecarbonitrile. [4] Step 2 & 3: Conversion to 3,3-Difluorocyclobutene Further standard synthetic transformations, such as reduction of the nitrile to an aldehyde followed by a Wittig reaction, can be employed to furnish the target 3,3-difluorocyclobutene.
Diels-Alder Reaction of 3,3,4,4-Tetrafluorocyclobutene with Cyclopentadiene
This protocol is based on the high reactivity of both the diene and dienophile. [2]
Caption: General workflow for a facile Diels-Alder reaction.
-
Freshly crack dicyclopentadiene by heating to ~170 °C and collecting the cyclopentadiene monomer by distillation (bp ~41 °C). Keep the monomer chilled on ice.
-
In a sealed tube, combine 3,3,4,4-tetrafluorocyclobutene (1.0 eq) and freshly distilled cyclopentadiene (1.2 eq).
-
Stir the neat mixture at room temperature for 2 hours.
-
The reaction can be monitored by GC-MS or 19F NMR to confirm the consumption of the starting material.
-
The product, a mixture of endo and exo isomers, is often of sufficient purity for subsequent use. If necessary, it can be purified by distillation or chromatography.
Conclusion and Future Outlook
Fluorinated cyclobutenes are highly valuable and reactive dienophiles in Diels-Alder reactions. The degree and pattern of fluorination provide a tunable parameter to control both the rate and, to some extent, the stereochemical outcome of the cycloaddition. While highly fluorinated cyclobutenes exhibit enhanced reactivity, this can sometimes lead to a loss of stereoselectivity.
The resulting fluorinated bicyclic products are attractive scaffolds for medicinal chemistry and materials science, offering unique conformational constraints and metabolic stability. Further exploration into the asymmetric catalysis of these reactions, perhaps utilizing Lewis acid catalysis, will undoubtedly open new avenues for the enantioselective synthesis of complex fluorinated molecules. [5]
References
- Dyatkin, B. L., & Martynov, B. I. (1974). Reactions of Fluorinated Cyclobutenes with Dienes. Russian Chemical Reviews, 43(10), 879–893.
- Haszeldine, R. N., & Osborne, J. E. (1956). Perfluoroalkyl derivatives of nitrogen. Part XIII. The reaction of trifluoronitrosomethane with hexafluorobut-2-yne and with hexafluorocyclobutene. Journal of the Chemical Society, 61-64.
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]
- Fray, G. I., & Robinson, M. J. T. (1961). The Reaction of Furan with 1,1,2,2-Tetrafluorocyclobutene. Tetrahedron Letters, 2(17), 598-600.
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Click Chemistry with Cyclopentadiene - PMC. (n.d.). Retrieved from [Link]
-
Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. (n.d.). Retrieved from [Link]
-
Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. (n.d.). Retrieved from [Link]
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How Lewis Acids Catalyze Diels–Alder Reactions - PMC. (n.d.). Retrieved from [Link]
-
-
The Diels-Alder Cycloaddition Reaction. (n.d.). Retrieved from [Link]
-
-
Cyclic Dienes and Dienophiles in the Diels-Alder Reaction - Master Organic Chemistry. (2017, September 8). Retrieved from [Link]
-
Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations - PMC. (n.d.). Retrieved from [Link]
-
Understanding the reactivity and selectivity of Diels-Alder reactions involving furans. (2023, September 7). Retrieved from [Link]
-
Substituents Effects in the Diels-Alder Reaction of 1,1-Difluoronaphthalen-2(1H)-ones with Cyclopentadiene | Request PDF. (n.d.). Retrieved from [Link]
-
Progress in Lewis-Acid-Templated Diels–Alder Reactions. (2024, March 6). Retrieved from [Link]
-
(PDF) Diels− alder reactions of cyclopentadiene and 9, 10-dimethylanthracene with cyanoalkenes: The performance of density functional theory and Hartree− Fock calculations for the. (n.d.). Retrieved from [Link]
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New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. (2022, February 1). Retrieved from [Link]
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A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. (n.d.). Retrieved from [Link]
-
A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. (n.d.). Retrieved from [Link]
-
Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours. (n.d.). Retrieved from [Link]
-
Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. (n.d.). Retrieved from [Link]
-
Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. (2018, February 9). Retrieved from [Link]
-
Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews. (n.d.). Retrieved from [Link]
-
1.3: Diels-Alder_Reactions - Chemistry LibreTexts. (2021, May 2). Retrieved from [Link]
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3,3-Difluorocyclobutene. Synthesis and reaction with diazomethane. (n.d.). Retrieved from [Link]
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Endo and Exo Selectivity in the Diels-Alder Reaction - YouTube. (2018, August 18). Retrieved from [Link]
-
Addition reactions of alkenes with electronegatively substituted alcohols in the presence of xenon difluoride. (n.d.). Retrieved from [Link]
-
Week 2: Lecture 9: Lewis Acid Efffect and Asymmetric Diels-Alder reaction - YouTube. (2025, August 22). Retrieved from [Link]
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Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. (n.d.). Retrieved from [Link]
-
A cyclase that catalyses competing 2 + 2 and 4 + 2 cycloadditions - PubMed. (n.d.). Retrieved from [Link]
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Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. - ResearchGate. (n.d.). Retrieved from [Link]
-
Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives | Organic Letters. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Definitive Structural Validation of 1-Chloro-2,3,3-trifluorocyclobutene: An X-ray Crystallography-Centric Approach
For researchers and professionals in drug development and materials science, the precise three-dimensional structure of a molecule is not merely academic; it is the bedrock of understanding its reactivity, intermolecular interactions, and ultimately, its function. The small, strained ring system of 1-Chloro-2,3,3-trifluorocyclobutene, a key building block in the synthesis of complex fluorinated molecules, presents a compelling case for rigorous structural elucidation.[1][2][3] This guide provides a comprehensive comparison of analytical techniques for validating its structure, with a primary focus on the unparalleled precision of single-crystal X-ray crystallography. We will explore the causality behind the experimental choices in an X-ray diffraction workflow and objectively compare its output with data from gas-phase techniques and computational modeling.
The Unambiguous Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the absolute configuration and detailed geometric parameters of a molecule in the solid state.[4] It provides a direct, high-resolution map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with exceptional accuracy. For a molecule like this compound, which has a low molecular weight and is likely a liquid at room temperature, a low-temperature crystallographic approach is essential.
Proposed Experimental Workflow for X-ray Crystallography
The following protocol is a self-validating system designed to yield a high-quality crystal structure of this compound. The causality behind each step is explained to provide a deeper understanding of the process.
Figure 1: A generalized workflow for the single-crystal X-ray diffraction of a volatile compound.
Step-by-Step Experimental Protocol:
-
Sample Purification: The starting material, this compound, must be of the highest possible purity (>99%). Impurities can inhibit crystallization or lead to disordered crystal lattices, compromising the quality of the diffraction data.
-
Crystallization: Due to its anticipated low melting point, in-situ crystallization on the diffractometer is the preferred method. A small amount of the liquid sample is sealed in a glass capillary. The capillary is then mounted on the goniometer head of the diffractometer, and a cold stream of nitrogen gas (typically around 100 K) is used to freeze the sample. A controlled warming and cooling cycle is then applied to anneal the resulting polycrystalline solid into a single crystal suitable for diffraction.
-
Crystal Screening and Data Collection: Once a suitable single crystal is obtained, it is exposed to a monochromatic X-ray beam. A series of diffraction images are collected to assess the crystal quality and to determine the unit cell parameters. If the crystal is of sufficient quality, a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. From this map, the positions of the atoms in the crystal lattice are determined. This initial model is then refined against the experimental data to obtain the final, highly accurate molecular structure. The quality of the final structure is assessed using metrics such as the R-factor.
Alternative and Complementary Techniques: A Comparative Analysis
While X-ray crystallography provides a definitive solid-state structure, other techniques offer valuable insights, particularly into the molecule's gas-phase structure and conformational dynamics. The primary alternatives include gas-phase electron diffraction (GED), microwave spectroscopy (MW), and computational modeling (e.g., Density Functional Theory, DFT). A study on a series of fluorinated and chlorinated cyclobutene derivatives has effectively utilized these methods to understand structural changes within the cyclobutene ring.[5][6]
Figure 2: Relationship between different structural validation techniques.
Gas-Phase Electron Diffraction (GED) and Microwave Spectroscopy (MW)
GED and MW are powerful techniques for determining the structure of molecules in the gas phase, free from the influence of crystal packing forces.[6] MW spectroscopy, in particular, can provide extremely precise rotational constants, which are related to the molecule's moments of inertia and thus its geometry.[7]
-
Causality of Choice: These methods are chosen when the gas-phase structure is of primary interest, or to understand the conformational preferences of a molecule without the constraints of a crystal lattice.
-
Limitations: For more complex molecules, the data from these techniques can be challenging to interpret, and they often provide an average structure rather than the precise positions of all atoms.
Computational Chemistry (DFT)
Density Functional Theory (DFT) is a computational method used to predict the electronic structure and geometry of molecules.[6] It is an invaluable tool for predicting molecular structures and for complementing experimental data.
-
Causality of Choice: DFT calculations are often performed prior to experimental work to predict the most stable conformation of a molecule. They are also used to help interpret experimental data from other techniques.
-
Limitations: DFT is a theoretical model, and its accuracy is dependent on the level of theory and basis set used. Experimental validation is always necessary.
Performance Comparison: X-ray Crystallography vs. Alternatives
The table below provides a conceptual comparison of the expected outcomes from each technique for a halogenated cyclobutene derivative, based on published data for similar compounds.[5][6]
| Parameter | Single-Crystal X-ray Crystallography | Gas-Phase Electron Diffraction (GED) | Microwave Spectroscopy (MW) | Density Functional Theory (DFT) |
| Phase | Solid | Gas | Gas | In Silico |
| Accuracy | High (bond lengths typically ±0.005 Å) | Moderate (bond lengths typically ±0.01-0.02 Å) | High (for rotational constants) | Dependent on level of theory |
| Output | Precise 3D coordinates of all atoms, bond lengths, angles, crystal packing information | Radially distributed bond distances, average structure | Rotational constants, dipole moment | Optimized 3D geometry, electronic properties |
| Limitations | Requires a single crystal, structure may be influenced by packing forces | Provides an average structure, less precise for complex molecules | Limited to relatively small, polar molecules | Theoretical model, requires experimental validation |
Conclusion
For the unambiguous validation of the three-dimensional structure of this compound, single-crystal X-ray crystallography is the gold standard. It provides a level of detail and accuracy that is unmatched by other techniques. However, a comprehensive understanding of the molecule's properties is best achieved through a multi-technique approach. Gas-phase studies (GED and MW) and computational modeling (DFT) provide complementary information that, when combined with crystallographic data, offers a complete picture of the molecule's structure and behavior in different environments. This integrated approach ensures the highest level of scientific integrity and provides the robust, trustworthy data required for advanced research and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. (E)-1-Chloro-2,3,3,3-tetrafluoropropene. National Center for Biotechnology Information. [Link]
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Forni, A., et al. (2011). Rationalizing the Effect of Halogenation on the Molecular Structure of Simple Cyclobutene Derivatives by Topological Real-Space Analysis of Their Electron Density. The Journal of Physical Chemistry A, 115(45), 12656–12665. [Link]
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Park, J. D., et al. (1966). Synthesis of Several Fluorinated Cyclobutanes and Cyclobutenes. The Journal of Organic Chemistry, 31(4), 1116–1121. [Link]
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Mykhailiuk, P. K. (2020). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – A European Journal, 26(65), 14737-14755. [Link]
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Leung, H. O., et al. (n.d.). The Microwave Spectra and Molecular Structures of (E)-1-Chloro-2,3,3,3-Tetrafluoropropene and its Gas-Phase Heterodimers with Argon and Acetylene. 68th International Symposium on Molecular Spectroscopy. [Link]
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Forni, A., et al. (2011). Rationalizing the effect of halogenation on the molecular structure of simple cyclobutene derivatives by topological real-space analysis of their electron density. PubMed. [Link]
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Lezama, J., et al. (2014). DFT and ab-initio study on the mechanism of the gas-phase elimination kinetics of 1-chloro-3-methylbut-2-ene and 3-chloro-3-methylbut-1-ene and their isomerization. Computational and Theoretical Chemistry, 1042, 24-31. [Link]
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Bellur, E., & Langer, P. (2005). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 105(2), 341-382. [Link]
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Mykhailiuk, P. K., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
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Chiappero, M. S., et al. (2011). Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine Atoms. The Journal of Physical Chemistry A, 115(4), 468-476. [Link]
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Crystal data for 1,3,5-trichlorobenzene and 1,3,5-tribromobenzene at 293 K. ResearchGate. [Link]
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Wang, H., et al. (2021). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Chemical Science, 12(23), 8114-8120. [Link]
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A view of the molecular structure of the cyclobutene derivative 11a in the crystal. ResearchGate. [Link]
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Piras, B., et al. (2018). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 23(12), 3079. [Link]
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PubChem. 1-Propene, 1-chloro-2,3,3-trifluoro-, (1Z)-. National Center for Biotechnology Information. [Link]
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Oreate AI Blog. (2024). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. [Link]
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Dong, C., et al. (2004). Crystallization and X-ray diffraction of a halogenating enzyme, tryptophan 7-halogenase, from Pseudomonas fluorescens. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 8), 1438–1440. [Link]
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Gilli, G., & Gilli, P. (2009). X-Ray Crystallography of Chemical Compounds. In The Nature of the Hydrogen Bond (pp. 29-43). John Wiley & Sons, Ltd. [Link]
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Toxicology Excellence for Risk Assessment. (2017). (Z)-1-Chloro-2,3,3,3-tetrafluoropropene. PubMed. [Link]
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PubChemLite. This compound (C4H2ClF3). [Link]
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A Senior Application Scientist's Guide to the Contrasting Reactivities of 1-Chloro-2,3,3-trifluorocyclobutene and its Non-Fluorinated Analogs
For researchers, synthetic chemists, and professionals in drug development, understanding the nuanced reactivity of halogenated carbocycles is paramount for the rational design of novel molecular entities. The introduction of fluorine into an organic scaffold can dramatically alter its physicochemical properties and chemical reactivity. This guide provides an in-depth comparative analysis of the reactivity of 1-Chloro-2,3,3-trifluorocyclobutene and its non-fluorinated counterpart, 1-chlorocyclobutene. By examining their behavior in key organic transformations, we will elucidate the profound influence of fluorine substitution on the chemical properties of the cyclobutene ring. This document is intended to be a practical resource, offering not only a theoretical framework but also actionable experimental protocols for comparative studies in your own laboratory.
Introduction: The Underlying Principles of Reactivity
The reactivity of this compound is shaped by the potent electronic and steric effects of the fluorine atoms. The high electronegativity of fluorine leads to a significant inductive electron withdrawal (-I effect) from the cyclobutane ring. This effect is most pronounced at the C-2 and C-3 positions, influencing the electron density of the double bond and the adjacent C-Cl bond. Furthermore, the presence of three fluorine atoms introduces considerable steric bulk around the four-membered ring.
In contrast, 1-chlorocyclobutene, lacking fluorine substituents, presents a less electronically perturbed and sterically hindered system. These fundamental differences are the primary drivers of the divergent reactivities we will explore in nucleophilic substitution, cycloaddition, and ring-opening reactions.
Nucleophilic Substitution: A Tale of Two Mechanisms
Nucleophilic substitution at the C-1 position of these cyclobutene derivatives offers a stark illustration of the impact of fluorination. The reaction can theoretically proceed via a unimolecular (SN1) or bimolecular (SN2) pathway.
Theoretical Reactivity Comparison
This compound: The strong inductive effect of the three fluorine atoms is expected to destabilize any potential carbocation intermediate at C-1, thereby disfavoring an SN1 pathway. Conversely, the electron-withdrawing nature of the fluorine atoms should make the C-1 carbon more electrophilic and thus more susceptible to nucleophilic attack. However, the steric hindrance imposed by the fluorine atoms on the same face of the ring as the chlorine atom could impede the backside attack required for a traditional SN2 mechanism. It has been suggested that halide displacement reactions in fluorinated cyclobutenes generally proceed through SN2-like mechanisms.
1-Chlorocyclobutene: In the absence of the deactivating inductive effect of fluorine, the formation of a vinylic carbocation at C-1 is still energetically unfavorable. However, compared to its fluorinated analog, the electronic barrier to SN1 is lower. The reduced steric hindrance in 1-chlorocyclobutene would also allow for a more facile SN2 reaction compared to the trifluorinated compound, assuming the nucleophile is of appropriate size and reactivity.
Proposed Experimental Comparison of Nucleophilic Substitution Rates
To empirically determine the relative reactivities, a comparative kinetic study can be performed. A classic method involves monitoring the rate of halide exchange, for instance, using a radiolabeled nucleophile or by observing the precipitation of an insoluble salt.
Experimental Protocol: Comparative Nucleophilic Substitution with Sodium Iodide (Finkelstein Reaction)
Objective: To compare the relative rates of nucleophilic substitution of this compound and 1-chlorocyclobutene with sodium iodide in acetone.
Materials:
-
This compound
-
1-Chlorocyclobutene
-
Sodium Iodide (anhydrous)
-
Acetone (anhydrous)
-
Standard laboratory glassware
-
Thermostatted reaction bath
-
Gas chromatograph-mass spectrometer (GC-MS) for reaction monitoring
Procedure:
-
Prepare two identical reaction flasks, each containing a solution of sodium iodide (e.g., 0.1 M) in anhydrous acetone.
-
Equilibrate both flasks to a constant temperature (e.g., 50 °C) in the thermostatted bath.
-
To one flask, add a known concentration (e.g., 0.05 M) of this compound. To the second flask, add the same concentration of 1-chlorocyclobutene. Start timing the reactions immediately.
-
At regular intervals, withdraw aliquots from each reaction mixture and quench the reaction by adding the aliquot to a vial containing a known amount of a suitable internal standard in a solvent that will dilute the reactants and precipitate the sodium salts (e.g., diethyl ether).
-
Analyze the quenched samples by GC-MS to determine the concentration of the starting material and the iodo-substituted product.
-
Plot the concentration of the starting material versus time for both reactions to determine the initial reaction rates.
Expected Outcome: It is hypothesized that 1-chlorocyclobutene will exhibit a faster rate of substitution than this compound due to the reduced steric hindrance for the SN2 attack.
| Compound | Expected Relative Rate | Dominant Mechanism |
| This compound | Slower | Likely SN2 |
| 1-Chlorocyclobutene | Faster | Likely SN2 |
Cycloaddition Reactions: The Role of Electronic Perturbation
The double bond in cyclobutenes can participate in cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition, where the cyclobutene acts as the dienophile. The reactivity in these reactions is heavily influenced by the electronic nature of the double bond.
Theoretical Reactivity Comparison
This compound: The electron-withdrawing fluorine atoms are expected to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the double bond. This makes it a more potent dienophile in normal-electron-demand Diels-Alder reactions with electron-rich dienes.
1-Chlorocyclobutene: The double bond in 1-chlorocyclobutene is less electron-deficient compared to its fluorinated counterpart. Consequently, it is expected to be a less reactive dienophile in normal-electron-demand Diels-Alder reactions.
Proposed Experimental Comparison of Diels-Alder Reaction Rates
A competitive reaction experiment is an elegant way to directly compare the dienophilic reactivity of the two compounds.
Experimental Protocol: Competitive Diels-Alder Reaction
Objective: To determine the relative reactivity of this compound and 1-chlorocyclobutene as dienophiles in a Diels-Alder reaction with a reactive diene.
Materials:
-
This compound
-
1-Chlorocyclobutene
-
A reactive diene (e.g., Cyclopentadiene, freshly cracked)
-
A suitable solvent (e.g., Dichloromethane)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
In an NMR tube, prepare a solution containing equimolar amounts of this compound and 1-chlorocyclobutene in dichloromethane-d2.
-
Acquire a ¹H NMR spectrum of the initial mixture to establish the precise molar ratio.
-
Add a limiting amount (e.g., 0.5 equivalents relative to the total dienophile concentration) of freshly cracked cyclopentadiene to the NMR tube.
-
Monitor the reaction progress at room temperature by acquiring ¹H NMR spectra at regular intervals.
-
Determine the relative consumption of the two dienophiles by integrating the signals corresponding to the starting materials and the respective Diels-Alder adducts.
Expected Outcome: this compound is expected to react faster with cyclopentadiene, leading to a higher conversion to its corresponding Diels-Alder adduct compared to 1-chlorocyclobutene under competitive conditions.
| Compound | Expected Reactivity as Dienophile | Reason |
| This compound | More Reactive | Lower LUMO energy due to fluorine substitution |
| 1-Chlorocyclobutene | Less Reactive | Higher LUMO energy |
Ring-Opening Reactions: The Influence of Strain and Electronics
The strained four-membered ring of cyclobutenes can undergo thermal electrocyclic ring-opening to form 1,3-dienes. The feasibility and stereochemistry of this reaction are governed by the Woodward-Hoffmann rules and can be influenced by substituents.
Theoretical Reactivity Comparison
This compound: The geminal difluoro group at C-3 and the fluorine at C-2 will have a significant impact on the stability of the cyclobutene ring and the transition state for ring-opening. Computational studies on substituted cyclobutenes have shown that fluorine substituents can affect the activation energy for this process. The strong C-F bonds and the inductive effects may increase the activation barrier for ring-opening compared to the non-fluorinated analog.
1-Chlorocyclobutene: The thermal ring-opening of 1-chlorocyclobutene to form 1-chloro-1,3-butadiene is a well-known electrocyclic reaction. In the absence of the electronic and steric effects of fluorine, this reaction is expected to proceed at a lower temperature compared to its trifluorinated counterpart.
Proposed Experimental Comparison of Thermal Ring-Opening Rates
The relative thermal stability and propensity for ring-opening can be assessed by heating the two compounds and monitoring their decomposition or isomerization over time.
Experimental Protocol: Comparative Thermal Ring-Opening Study
Objective: To compare the thermal stability and rate of electrocyclic ring-opening of this compound and 1-chlorocyclobutene.
Materials:
-
This compound
-
1-Chlorocyclobutene
-
High-boiling point, inert solvent (e.g., diphenyl ether)
-
Sealed reaction vials
-
Heating block or oil bath with precise temperature control
-
GC-MS for analysis
Procedure:
-
Prepare dilute solutions of each cyclobutene derivative in diphenyl ether in separate, sealed reaction vials.
-
Place the vials in a heating block pre-heated to a series of controlled temperatures (e.g., starting from 150 °C and increasing in increments).
-
At each temperature, hold the samples for a fixed period (e.g., 1 hour).
-
After each heating period, cool the vials and analyze the contents by GC-MS to determine the extent of conversion of the cyclobutene to its corresponding 1,3-diene.
-
Determine the temperature at which significant ring-opening occurs for each compound to establish their relative thermal stabilities.
Expected Outcome: 1-chlorocyclobutene is expected to undergo thermal ring-opening at a lower temperature than this compound, indicating a lower activation energy for the process.
| Compound | Expected Thermal Stability | Reason |
| This compound | More Stable | Potential increase in activation energy for ring-opening due to fluorine substitution |
| 1-Chlorocyclobutene | Less Stable | Lower activation energy for electrocyclic ring-opening |
Visualizing the Reaction Pathways
To further clarify the concepts discussed, the following diagrams illustrate the key mechanistic pathways.
Caption: Comparative SN2 reaction pathways.
Caption: Comparative Diels-Alder reaction rates.
Conclusion and Outlook
The strategic placement of fluorine atoms on a cyclobutene ring profoundly alters its chemical reactivity. In the case of this compound, the strong inductive effects and steric hindrance of the fluorine substituents are predicted to decrease its reactivity in SN2 reactions and increase its thermal stability towards ring-opening compared to 1-chlorocyclobutene. Conversely, the electron-withdrawing nature of the fluorine atoms is expected to enhance its reactivity as a dienophile in [4+2] cycloaddition reactions.
The experimental protocols outlined in this guide provide a framework for the systematic and quantitative comparison of these reactivities. The insights gained from such studies are invaluable for chemists engaged in the synthesis of complex molecules, enabling the selection of appropriate reaction conditions and the prediction of product outcomes. As the field of fluorination chemistry continues to expand, a deep understanding of the fundamental principles governing the reactivity of fluorinated building blocks will remain a cornerstone of innovation in chemical synthesis and drug discovery.
References
- Note: As direct comparative experimental studies for these specific compounds are not readily available in the literature, this guide is based on established principles of physical organic chemistry. The following references provide a general background on the topics discussed.
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007.
-
Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books: Sausalito, CA, 2006.
-
O'Hagan, D. Understanding the impact of fluorine in medicinal chemistry. J. Fluorine Chem.2010 , 131(11), 1071-1081. [Link]
-
Park, J. D.; Holler, H. V.; Lacher, J. R. The Synthesis of Several Fluorinated Cyclobutanes and Cyclobutenes. J. Org. Chem.1960 , 25(6), 990-993. [Link]
-
Roberts, J. D.; Sharts, C. M. Cyclobutane Derivatives. I. The Synthesis of Cyclobutene, Cyclobutane, and Related Compounds. J. Am. Chem. Soc.1951 , 73(12), 5651-5654. [Link]
A Researcher's Guide to Computational Modeling of 1-Chloro-2,3,3-trifluorocyclobutene Reaction Pathways
This guide provides an in-depth comparison of computational methodologies for predicting the reaction pathways of 1-chloro-2,3,3-trifluorocyclobutene. Designed for researchers in computational chemistry, organic synthesis, and materials science, this document elucidates the causal relationships behind methodological choices, ensuring a robust and validated approach to modeling complex chemical transformations. We will explore the primary reaction channel—electrocyclic ring-opening—and compare the performance of various computational models in predicting the kinetics and thermodynamics of this pericyclic reaction.
Introduction: The Significance of Halogenated Cyclobutenes
Fluorinated four-membered rings are significant structural motifs in bioactive molecules and advanced materials.[1] The unique stereoelectronic properties of fluorine and other halogens can profoundly influence molecular conformation, reactivity, and metabolic stability. This compound is a particularly interesting substrate for both theoretical and experimental investigation due to the competing electronic effects of the chloro and trifluoro substituents. Understanding its thermal and photochemical reactivity is crucial for designing novel synthetic routes and functional materials.
Computational modeling, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms that may be difficult to probe experimentally.[2][3] By mapping the potential energy surface, we can identify transition states, intermediates, and products, thereby predicting reaction feasibility, rates, and selectivity.[4]
The Dominant Reaction Pathway: Electrocyclic Ring-Opening
The thermal reactivity of cyclobutenes is dominated by electrocyclic ring-opening to form 1,3-butadienes.[5][6] According to the Woodward-Hoffmann rules, this 4π-electron process proceeds via a conrotatory mechanism under thermal conditions.[7][8][9] For this compound, this would lead to the formation of a substituted 1,3-butadiene. The stereochemical outcome of this ring-opening is governed by the principle of torquoselectivity, which dictates the preferred direction of rotation of the substituents at the breaking C3-C4 bond.[10]
The presence of both a chlorine atom and trifluoromethyl groups complicates the prediction of torquoselectivity. Generally, π-donors (like halogens) prefer to rotate outwards, while π-acceptors can rotate inwards.[10] Computational modeling is essential to quantitatively determine the activation barriers for the competing conrotatory pathways and thus predict the major product.
Caption: Predicted thermal electrocyclic ring-opening of this compound.
Comparison of Computational Methodologies
The accuracy of computational predictions is highly dependent on the chosen theoretical method and basis set. For pericyclic reactions, it is crucial to select a method that can adequately describe the electronic structure of the transition state.[11] Below is a comparison of commonly employed DFT functionals for this type of problem.
| Methodology | Description | Strengths | Weaknesses | Typical Application |
| B3LYP | Hybrid GGA functional, widely used for its balance of cost and accuracy. | Good for geometries and frequencies of ground states. | Can underestimate reaction barriers. May not be ideal for systems with significant dispersion interactions. | Initial geometry optimizations and frequency calculations. |
| M06-2X | High-nonlocality hybrid meta-GGA functional. | Generally provides more accurate barrier heights for main-group chemistry compared to B3LYP. Better for non-covalent interactions.[11] | More computationally expensive than B3LYP. | Transition state searches and accurate energy barrier calculations.[3] |
| ωB97X-D | Range-separated hybrid GGA with empirical dispersion correction. | Excellent for systems where both short- and long-range interactions are important. The dispersion correction is crucial for accurate thermochemistry. | Higher computational cost. | High-accuracy single-point energy calculations on optimized geometries. |
| CCSD(T) | Coupled Cluster with single, double, and perturbative triple excitations. | The "gold standard" for single-reference systems, providing very high accuracy. | Extremely computationally expensive, typically only feasible for single-point energy calculations on small molecules. | Benchmarking DFT results for high accuracy.[11] |
For a robust computational study of this compound, a multi-level approach is recommended. For instance, initial geometry optimizations and frequency calculations could be performed with a less expensive functional like B3LYP, followed by single-point energy refinements with a more accurate method like M06-2X or ωB97X-D, using a larger basis set.
Experimental Protocols: A Step-by-Step Computational Workflow
This section details a self-validating protocol for the computational investigation of the electrocyclic ring-opening of this compound.
Objective: To determine the reaction mechanism, activation energies, and product distribution for the thermal decomposition of this compound.
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Reactant and Product Optimization:
-
Construct the 3D structure of this compound and the expected butadiene products.
-
Perform geometry optimization and frequency calculations using a suitable level of theory (e.g., M06-2X/6-311+G(d,p)).
-
Confirm that the optimized structures are true minima on the potential energy surface by ensuring there are no imaginary frequencies.
-
-
Transition State (TS) Search:
-
Propose an initial guess for the transition state structure based on the conrotatory mechanism.
-
Perform a TS search using an algorithm like the Berny algorithm (OPT=TS) or a QST2/QST3 approach.
-
A successful TS optimization will yield a structure with exactly one imaginary frequency.
-
-
TS Verification:
-
Visualize the imaginary frequency to confirm that it corresponds to the atomic motion along the desired reaction coordinate (i.e., the C-C bond breaking and conrotatory twisting).
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the optimized TS. The IRC calculation should connect the TS to the corresponding reactant and product minima, confirming it is the correct transition state for the reaction.
-
-
Thermochemical Analysis:
-
Using the energies from the frequency calculations, compute the Gibbs free energies of activation (ΔG‡) and reaction (ΔGr) at a standard temperature (e.g., 298.15 K).
-
The relative ΔG‡ values for competing pathways will determine the kinetic product distribution.
-
Caption: Computational workflow for reaction pathway analysis.
Authoritative Grounding and Validation
To further enhance the trustworthiness of the model, it would be beneficial to perform benchmark calculations on a closely related system for which experimental data exists. For example, the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene has been studied both experimentally and theoretically, and could serve as a point of comparison for the performance of the chosen computational method.[12][13]
Conclusion
The computational modeling of this compound reaction pathways offers a powerful approach to understanding its chemical reactivity. The dominant thermal pathway is predicted to be a conrotatory electrocyclic ring-opening, the stereochemical outcome of which can be elucidated through detailed transition state analysis. By employing a robust computational workflow, such as geometry optimization and transition state searching with a reliable DFT functional like M06-2X, researchers can obtain accurate predictions of reaction barriers and product distributions. While direct experimental data for this specific molecule is sparse, the methodologies presented here are grounded in extensive literature and provide a reliable framework for predictive computational chemistry.
References
-
Computational modeling of possible reaction pathways. (n.d.). ResearchGate. Retrieved from [Link]
-
DFT calculations and proposed mechanism for the reaction of (S). (n.d.). ResearchGate. Retrieved from [Link]
-
Baker, J. M., & Dolbier Jr, W. R. (2001). Density functional theory calculations of the effect of fluorine substitution on the cyclobutylcarbinyl to 4-pentenyl radical rearrangement. The Journal of Organic Chemistry, 66(8), 2662–2666. [Link]
-
Density functional theory calculations of the effect of fluorine substitution on the cyclobutylcarbinyl to 4-pentenyl radical rearrangement. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Fluorine-substituted cyclobutenes in the solid state: Crystal structures, vibrational spectra and mechanical and thermodynamic properties. (n.d.). ResearchGate. Retrieved from [Link]
-
Large language model guided automated reaction pathway exploration. (n.d.). PMC. Retrieved from [Link]
-
Pericyclic Reactions in Organic Chemistry: Mechanistic Studies and Applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance. (2022). Physical Chemistry Chemical Physics, 24(30), 18361-18374. [Link]
-
Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity. (n.d.). PMC. Retrieved from [Link]
-
Electronic Control of Stereoselectivities of Electrocyclic Reactions of Cyclobutenes: A Triumph of Theory in the Prediction of O. (n.d.). University of Pittsburgh. Retrieved from [Link]
- Chapter 30 – Orbitals and Organic Chemistry: Pericyclic Reactions Solutions to Problems. (n.d.).
-
Examples Of Electrocyclic Reactions. (n.d.). Retrieved from [Link]
-
Common Pericyclic Reactions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Electrocyclic reactions - Stereoelectronics. (2021). Retrieved from [Link]
-
Electrocyclic Reactions. (2020). Master Organic Chemistry. Retrieved from [Link]
-
Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene/2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance. (n.d.). ResearchGate. Retrieved from [Link]
-
Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2024). MDPI. Retrieved from [Link]
-
A dataset of chemical reaction pathways incorporating halogen chemistry. (n.d.). PMC. Retrieved from [Link]
-
Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance. (n.d.). RSC Publishing. Retrieved from [Link]
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A Comparative Guide to Catalysts for the Synthesis of 1-Chloro-2,3,3-trifluorocyclobutene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2,3,3-trifluorocyclobutene is a versatile intermediate whose strained four-membered ring and unique substitution pattern offer a gateway to a variety of functionalized cyclobutane and acyclic compounds. The selective and efficient synthesis of this molecule is of significant interest. The primary route to this compound involves a two-step process: the formation of a saturated cyclobutane ring followed by a dehydrohalogenation reaction to introduce the double bond. The choice of catalyst in both steps is critical for achieving high yield and selectivity.
Synthetic Pathways and Catalytic Systems
The synthesis of this compound predominantly follows a two-stage pathway:
-
[2+2] Cycloaddition: Formation of a 1-chloro-2,3,3-trifluorocyclobutane precursor.
-
Dehydrohalogenation: Elimination of a hydrogen halide to yield the target cyclobutene.
This guide will compare the catalysts used in each of these critical stages.
Stage 1: [2+2] Cycloaddition for 1-chloro-2,3,3-trifluorocyclobutane Synthesis
The foundational step in producing this compound is the construction of the corresponding saturated cyclobutane ring. A highly effective method for this is the stereospecific 1,2 cycloaddition of trifluoroethylene with vinyl chloride.
While this reaction can proceed thermally, the use of a catalyst can significantly improve reaction rates and selectivity. Lewis acids are known to catalyze cycloaddition reactions by activating the dienophile.
Experimental Protocol: Stereospecific 1,2 Cycloaddition of Trifluoroethylene and Vinyl Chloride
-
Reaction Setup: A high-pressure autoclave reactor is charged with a suitable solvent and the chosen Lewis acid catalyst.
-
Reagent Addition: Trifluoroethylene and vinyl chloride are introduced into the reactor. The molar ratio of the reactants is a critical parameter to optimize.
-
Reaction Conditions: The reactor is heated to the desired temperature, and the reaction is allowed to proceed for a specified duration.
-
Work-up and Purification: After the reaction is complete, the reactor is cooled, and the excess gases are vented. The reaction mixture is then quenched, and the product, 1-chloro-2,3,3-trifluorocyclobutane, is isolated and purified, typically by distillation.
Stage 2: Catalytic Dehydrohalogenation to this compound
The introduction of the double bond into the cyclobutane ring is achieved through dehydrohalogenation, a reaction that can be catalyzed by a variety of systems. The choice of catalyst is crucial to control the regioselectivity of the elimination and to avoid side reactions.
Comparative Analysis of Dehydrohalogenation Catalysts
A range of catalysts can be employed for the dehydrohalogenation of polychlorofluorocyclobutanes. The most common classes include supported metal catalysts, Lewis acids, and phase transfer catalysts.
| Catalyst Type | Examples | Mechanism | Advantages | Disadvantages |
| Supported Metal Catalysts | Cs/Al₂O₃, Ba/Al₂O₃, Pd-Ag/nano-MgF₂ | Heterogeneous catalysis involving surface interactions. | High thermal stability, ease of separation from the reaction mixture. | Can require high temperatures, potential for catalyst deactivation. |
| Lewis Acids | Bi(OTf)₃, Eu(OTf)₃ | Coordination to a halogen atom, facilitating the cleavage of the C-X bond and subsequent proton abstraction. | Can be highly selective, mild reaction conditions. | Stoichiometric amounts may be required, sensitivity to moisture. |
| Phase Transfer Catalysts | Quaternary ammonium salts (e.g., Tetrabutylammonium bromide) | Transport of a hydroxide or other basic anion from an aqueous phase to an organic phase containing the substrate. | Mild reaction conditions, suitable for substrates with sensitive functional groups. | Requires a biphasic system, catalyst can be difficult to remove completely. |
In-Depth Look at Catalyst Performance
Supported Metal Catalysts:
Supported metal catalysts, such as cesium or barium salts on alumina, have demonstrated effectiveness in dehydrochlorination reactions of chloroalkanes.[1] For instance, in the dehydrochlorination of 1,1,2-trichloroethane, Cs/Al₂O₃ showed high selectivity towards the desired dichloroethylene products.[1] Recent studies on hydrogen-assisted dehydrochlorination have also highlighted the potential of bimetallic catalysts like Pd-Ag supported on nano-MgF₂ for selectively removing chlorine.[2] The key to their efficacy lies in the nature of the support and the dispersion of the active metal species.
Lewis Acids:
Lewis acids have emerged as powerful catalysts for various organic transformations, including the ring-opening and functionalization of strained ring systems like bicyclobutanes.[3][4] Their ability to activate substrates by coordinating to heteroatoms makes them promising candidates for facilitating dehydrohalogenation. For example, Bi(OTf)₃ has been successfully employed in the diastereoselective ring-opening of bicyclobutanes.[3] The choice of the Lewis acid and the solvent system is critical to achieving the desired reactivity and selectivity.
Phase Transfer Catalysis (PTC):
Phase transfer catalysis offers a milder alternative for dehydrohalogenation. By facilitating the transfer of a basic anion into the organic phase, PTC enables the reaction to proceed at lower temperatures and with greater functional group tolerance. Quaternary ammonium salts are commonly used as phase transfer catalysts.[5] This method is particularly advantageous when dealing with substrates that are prone to degradation under harsh basic conditions.
Experimental Protocol: Dehydrochlorination of 1-chloro-2,3,3-trifluorocyclobutane
The following provides a general procedure for the dehydrochlorination step. The specific conditions will vary depending on the chosen catalyst.
-
Reaction Setup: A reaction flask is charged with 1-chloro-2,3,3-trifluorocyclobutane and a suitable solvent.
-
Catalyst and Base Addition: The chosen catalyst (e.g., a supported metal catalyst, a Lewis acid, or a phase transfer catalyst) and a base (if required) are added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to the appropriate temperature and stirred for the required duration. The progress of the reaction is monitored by techniques such as GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is removed (e.g., by filtration for heterogeneous catalysts). The product, this compound, is then isolated and purified, typically by distillation.
Visualization of the Synthetic Workflow
The overall synthetic pathway can be visualized as a two-step process, with distinct catalytic requirements for each transformation.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound is a multi-step process where the judicious selection of catalysts is paramount for achieving high efficiency and selectivity. The initial [2+2] cycloaddition is often facilitated by Lewis acids, while the subsequent dehydrohalogenation step offers a broader choice of catalytic systems, including supported metal catalysts, Lewis acids, and phase transfer catalysts. Each catalyst class presents distinct advantages and disadvantages in terms of reaction conditions, selectivity, and scalability. For researchers and drug development professionals, understanding the nuances of these catalytic systems is essential for the successful and efficient synthesis of this valuable fluorinated building block. Further research into novel and more efficient catalysts for both the cycloaddition and dehydrohalogenation steps will continue to be a significant area of investigation.
References
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A Comparative Guide to the Regioselectivity of 1-Chloro-2,3,3-trifluorocyclobutene Reactions for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, fluorinated building blocks are of paramount importance, offering unique electronic and steric properties that can significantly influence the biological activity and pharmacokinetic profiles of drug candidates. Among these, 1-chloro-2,3,3-trifluorocyclobutene stands out as a versatile four-membered carbocycle. Its reactivity, particularly the regioselectivity of its reactions with nucleophiles, is a critical consideration for chemists aiming to incorporate this motif into complex molecular architectures. This guide provides an in-depth analysis of the factors governing the regioselectivity of reactions involving this compound, supported by available experimental insights and mechanistic rationale.
Introduction: The Strategic Importance of Fluorinated Cyclobutanes
The incorporation of fluorine into organic molecules can lead to profound changes in their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl group (CF3) is a particularly sought-after moiety in medicinal chemistry.[1] The rigid framework of the cyclobutane ring, combined with the presence of fluorine atoms, offers a unique conformational landscape that can be exploited in drug design. This compound serves as a valuable precursor for the synthesis of a variety of trifluoromethyl-substituted compounds, including heterocycles of pharmaceutical interest.[1][2][3]
Understanding the Reactivity Landscape of this compound
The reactivity of this compound is dominated by the presence of a double bond and two distinct electrophilic centers susceptible to nucleophilic attack: the chlorine-bearing carbon (C1) and the adjacent fluorine-bearing carbon (C2). The regiochemical outcome of a nucleophilic substitution reaction is therefore a critical question for any synthetic application.
The primary reaction pathways to consider are:
-
Nucleophilic Vinylic Substitution: Direct attack of a nucleophile at either C1 or C2, leading to the displacement of a halide ion.
-
Addition-Elimination: Initial addition of the nucleophile to the double bond, followed by elimination of a halide.
-
Reactions involving the double bond: Such as cycloadditions or epoxidations.[4]
This guide will focus on comparing the outcomes of nucleophilic substitution reactions, a common transformation for this substrate.
Regioselectivity in Nucleophilic Substitution Reactions: A Head-to-Head Comparison
The key question when reacting this compound with a nucleophile is: which halogen is displaced? The answer is not always straightforward and depends on a delicate interplay of electronic and steric factors, as well as the nature of the nucleophile and reaction conditions.
Theoretical Considerations
The regioselectivity of nucleophilic attack is fundamentally governed by the relative electrophilicity of the vinylic carbons and the stability of the respective transition states. The electron-withdrawing trifluoromethyl and chloro groups significantly influence the electron distribution within the cyclobutene ring.
Electron Density Distribution: Computational studies are invaluable for predicting the most likely site of nucleophilic attack. An electron density map of this compound would likely reveal a significant polarization of the C1-C2 double bond, with both carbons being electron-deficient and thus susceptible to nucleophilic attack. The relative partial positive charges on C1 and C2 will be a key determinant of regioselectivity.
dot
Structure of this compound.
Experimental Observations: A Comparison of Nucleophiles
While specific, direct comparative studies on this compound are not extensively documented in readily available literature, we can infer likely outcomes based on the established principles of nucleophilic vinylic substitution on analogous polyfluorinated systems. Early work on related fluorinated cyclobutenes suggests that halide displacement reactions generally proceed via an SN2-like mechanism.[5]
Table 1: Predicted Regioselectivity of Nucleophilic Substitution on this compound
| Nucleophile | Predicted Major Product | Mechanistic Rationale |
| Alkoxides (e.g., NaOMe) | Substitution at C1 (Displacement of Cl) | The C-Cl bond is generally weaker than the C-F bond, making chloride a better leaving group in many contexts. The attack at the less sterically hindered C1 position is also favored. |
| Amines (e.g., R₂NH) | Substitution at C1 (Displacement of Cl) | Similar to alkoxides, the better leaving group ability of chloride and lower steric hindrance at C1 would favor substitution at this position. |
| Soft Nucleophiles (e.g., Thiolates) | Likely substitution at C1 | Soft nucleophiles often favor attack at centers with better leaving groups. |
dot
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-2,3,3-trifluorocyclobutene
Introduction: 1-Chloro-2,3,3-trifluorocyclobutene (CAS No. 694-62-2) is a halogenated organic compound utilized in specialized synthetic applications. Its chemical structure, containing both chlorine and fluorine atoms on a cyclic backbone, necessitates a rigorous and informed approach to its disposal. Improper handling of this and similar halogenated reagents not only poses immediate safety risks but also carries significant environmental and regulatory consequences. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established laboratory safety principles and regulatory standards. The causality behind each procedural step is explained to ensure a deep, functional understanding for researchers, scientists, and drug development professionals.
Part 1: Hazard Profile and Immediate Safety Protocols
Before any handling or disposal begins, it is imperative to understand the inherent risks associated with this compound. As a halogenated organic compound, it belongs to a class of chemicals that are treated as regulated hazardous waste.[1][2][3] The primary disposal pathway for such materials is high-temperature incineration at a licensed facility, as this is necessary to break down the stable carbon-halogen bonds and prevent the release of harmful substances into the environment.[1]
1.1 Personal Protective Equipment (PPE) The foundation of safe handling is an unbreachable barrier between the researcher and the chemical.
-
Hand Protection: Use double nitrile or Viton gloves. Halogenated solvents can be aggressive towards simpler glove materials.
-
Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes.
-
Body Protection: A fully-buttoned, flame-resistant lab coat must be worn to protect against spills.
-
Respiratory Protection: All handling of this compound, including transfers to a waste container, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[2]
1.2 In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2][4]
-
Eye Contact: Flush eyes with an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open.[5]
-
Inhalation: Move the individual to fresh air immediately.
-
Action: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.
| Chemical and Physical Properties [6][7][8] | |
| CAS Number | 694-62-2 |
| Molecular Formula | C₄H₂ClF₃ |
| Molecular Weight | 142.51 g/mol |
| Appearance | Data not available; typically liquid |
| Classification | Halogenated Organic Compound |
Part 2: Waste Segregation and Containment Protocol
The most critical step in proper chemical disposal is rigorous segregation at the point of generation. Co-mingling incompatible waste streams can lead to dangerous chemical reactions, compromise the disposal process, and significantly increase disposal costs.[9] this compound is a halogenated organic waste .
Step-by-Step Containment Procedure:
-
Select the Correct Waste Container:
-
Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department.[1][2]
-
The container must be constructed of a compatible material, such as high-density polyethylene (HDPE).[10] Crucially, do not use metal containers. Halogenated solvents can degrade over time to produce acidic byproducts (e.g., HCl), which will corrode metal, leading to leaks.[10]
-
-
Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label provided by your EHS office.[2][3]
-
Using a permanent marker, clearly write the full chemical name: "this compound" and its concentration or volume being added. Do not use abbreviations or chemical formulas.[3]
-
As waste is added, maintain an accurate log on the container's label.
-
-
Transferring Waste:
-
Perform all waste transfers inside a chemical fume hood.
-
Use a funnel to prevent spills.
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
-
-
Seal and Store the Container:
-
After adding waste, securely close the container to be vapor-tight and spill-proof.[2][3]
-
Store the sealed container in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within a ventilated cabinet.[2]
-
The storage area must be segregated from incompatible materials, particularly acids, bases, and strong oxidizing agents.[10]
-
Part 3: Disposal Workflow and Emergency Management
The following diagram illustrates the decision-making process for managing waste containing this compound. This workflow is designed to ensure safety and compliance at every stage.
Caption: Disposal and Spill Response Workflow for this compound.
Spill Management Protocol:
In the event of a spill, your immediate response is critical to mitigating hazards.
-
Small Spills (manageable in under 10 minutes):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE (double gloves, goggles, lab coat), contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pad.[2][10]
-
Carefully collect the absorbent material into a sealable bag or container.
-
Label the container as "Hazardous Waste: this compound and absorbent" and place it in the SAA for disposal.[2]
-
-
Large Spills:
Part 4: Final Disposal and Regulatory Compliance
The ultimate fate of this compound waste is destruction, not landfilling or drain disposal.[9][10]
The Final Steps:
-
EHS Coordination: Once your halogenated waste container is nearly full (approximately 90%), submit a chemical waste pickup request to your EHS department.[2]
-
Professional Handling: Trained EHS professionals will collect the sealed and properly labeled container from your laboratory's SAA.
-
Licensed Disposal: The EHS department consolidates waste and transfers it to a licensed and regulated hazardous waste disposal company. This external partner will transport the material for final destruction, typically via high-temperature incineration, which is the environmentally preferred method for halogenated organic compounds.[1][11]
Adherence to these procedures ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States and equivalent bodies internationally, which govern the management of hazardous waste from its point of generation to its final disposal.
References
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Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety. [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from Temple University Environmental Health and Radiation Safety. [Link]
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Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from Northwestern University. [Link]
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MG Chemicals. (2023). Safety Data Sheet 411A. Retrieved from MG Chemicals. [Link]
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Central Glass Co., Ltd. (2017). Safety Data Sheet for trans-1-Chloro-3,3,3-trifluoropropene. Retrieved from Central Glass. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136506, this compound. Retrieved from PubChem. [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 694-62-2). Retrieved from Cheméo. [Link]
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Personal protective equipment for handling 1-Chloro-2,3,3-trifluorocyclobutene
Introduction
1-Chloro-2,3,3-trifluorocyclobutene is a halogenated cyclic alkene. While specific toxicological and physical hazard data are limited, its structure suggests that it is likely a volatile, potentially reactive compound that requires careful handling to minimize exposure and associated risks. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Based on analogous compounds, the primary hazards associated with this compound are anticipated to be:
-
Inhalation Toxicity: Volatile halogenated hydrocarbons can cause drowsiness, dizziness, and respiratory tract irritation.[1][2][3] High concentrations may lead to more severe health effects.
-
Skin and Eye Irritation: Direct contact with chlorinated and fluorinated compounds can cause skin redness, dryness, and serious eye irritation.[2][4]
-
Flammability: While many fluorinated compounds are not flammable, the presence of a double bond and C-H bonds in the cyclobutene ring may present a flammability risk, especially in the presence of ignition sources. Some related compounds are extremely flammable.
-
Reactivity: Halogenated alkenes can be reactive and may be incompatible with strong oxidizing agents, strong bases, and some metals.[2]
-
Environmental Hazards: Similar compounds are often harmful to aquatic life with long-lasting effects.[1][5][6]
A thorough risk assessment should be conducted before any procedure involving this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes and Face | Chemical splash goggles and a full-face shield.[7][8] | Provides protection from splashes and vapors. A face shield offers an additional layer of protection for the entire face.[7][8] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene).[9] | Protects against skin contact. Glove selection should be based on the specific solvent used and the breakthrough time. Double-gloving is recommended for enhanced protection. |
| Body | Flame-resistant lab coat. | Protects against splashes and potential fire hazards. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if work is not performed in a certified chemical fume hood or if ventilation is inadequate.[3] | Protects against the inhalation of volatile organic compounds. |
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Remove all potential ignition sources from the work area.
-
Have appropriate spill containment materials readily available.
2. Handling and Use:
-
Wear the appropriate PPE as outlined in the table above.
-
When transferring the chemical, use caution to avoid splashes and the generation of aerosols.
-
Keep containers tightly closed when not in use to minimize the release of vapors.[1][10]
-
Use equipment and containers made of compatible materials.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[11][12]
-
Segregate from incompatible materials such as strong oxidizing agents and bases.[2]
The following diagram illustrates the general workflow for safely handling this chemical.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
